Product packaging for Ethyl 3-hydrazinylbenzoate hydrochloride(Cat. No.:CAS No. 940875-99-0)

Ethyl 3-hydrazinylbenzoate hydrochloride

Cat. No.: B1521973
CAS No.: 940875-99-0
M. Wt: 216.66 g/mol
InChI Key: YMKGDNLSBACMSE-UHFFFAOYSA-N
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Description

Ethyl 3-hydrazinylbenzoate hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2O2 and its molecular weight is 216.66 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13ClN2O2 B1521973 Ethyl 3-hydrazinylbenzoate hydrochloride CAS No. 940875-99-0

Properties

IUPAC Name

ethyl 3-hydrazinylbenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)7-4-3-5-8(6-7)11-10;/h3-6,11H,2,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKGDNLSBACMSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659686
Record name Ethyl 3-hydrazinylbenzoate--hydrogen chloride (1/1)
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Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940875-99-0
Record name Ethyl 3-hydrazinylbenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-hydrazinobenzoate hydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-hydrazinylbenzoate hydrochloride: Molecular Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of Ethyl 3-hydrazinylbenzoate hydrochloride (C₉H₁₃ClN₂O₂), a key chemical intermediate with significant potential in pharmaceutical research and development. This document will delve into its molecular structure, synthesis, and characterization, as well as its emerging applications in medicinal chemistry.

Chemical Identity and Molecular Structure

This compound is the hydrochloride salt of the ethyl ester of 3-hydrazinylbenzoic acid. The presence of the hydrazinyl group (-NHNH₂) and the ethyl ester (-COOCH₂CH₃) on the benzene ring at the meta-position dictates its reactivity and utility as a building block in organic synthesis.

Molecular Formula: C₉H₁₃ClN₂O₂

Molecular Weight: 216.67 g/mol

CAS Number: 940875-99-0

Synonyms: 3-Hydrazino-benzoic acid ethyl ester hydrochloride

Structural Representation:

The molecular structure consists of a benzene ring substituted with a hydrazinium group at position 3 and an ethoxycarbonyl group at position 1. The positive charge of the hydrazinium cation is balanced by a chloride anion.

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that experimental data for some properties of this specific isomer are not widely available in the literature; therefore, some values are based on closely related compounds and computational predictions.

PropertyValueSource
Molecular Formula C₉H₁₃ClN₂O₂[1]
Molecular Weight 216.67 g/mol [1]
CAS Number 940875-99-0[1]
Appearance Solid[2]
Purity ≥95% (typical)[2]
Melting Point Data not available
Solubility Data not available

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a two-step process starting from the readily available Ethyl 3-aminobenzoate.

Workflow of Synthesis:

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation A Ethyl 3-aminobenzoate B Diazonium Salt Intermediate A->B  NaNO₂, HCl (aq)  0-5 °C C Ethyl 3-hydrazinylbenzoate (Free Base) B->C  SnCl₂·2H₂O, conc. HCl  0 °C D Ethyl 3-hydrazinylbenzoate hydrochloride C->D  HCl in organic solvent  (e.g., Ethanol, Diethyl ether)

Caption: General synthesis workflow for this compound.

Step-by-Step Experimental Protocol:

Part 1: Synthesis of Ethyl 3-hydrazinylbenzoate (Free Base) [3]

This protocol is adapted from established methods for the synthesis of aryl hydrazines from anilines.

  • Diazotization:

    • Suspend Ethyl 3-aminobenzoate (1 equivalent) in a solution of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.

  • Reduction:

    • In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 2-3 equivalents) in concentrated hydrochloric acid.

    • Cool this reducing solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the tin(II) chloride solution with continuous stirring, ensuring the temperature remains low.

    • After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period to ensure complete reduction.

  • Work-up and Isolation:

    • Carefully basify the reaction mixture with a concentrated sodium hydroxide or ammonium hydroxide solution to precipitate the tin salts and liberate the free hydrazine base.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or diethyl ether.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

    • Remove the solvent under reduced pressure to yield crude Ethyl 3-hydrazinylbenzoate as an oil or solid.

Part 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude Ethyl 3-hydrazinylbenzoate free base in a minimal amount of a suitable anhydrous organic solvent, such as ethanol or diethyl ether.

  • Acidification: Slowly add a solution of hydrogen chloride in the same solvent (or bubble anhydrous HCl gas through the solution) with stirring.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid can be collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield this compound.

Spectroscopic Characterization

Due to the limited availability of published experimental spectra for this compound, the following are predicted characteristic signals based on the analysis of its structural features and comparison with similar compounds.

¹H NMR Spectroscopy (Predicted)
  • Ethyl Group: A triplet corresponding to the methyl protons (-CH₃) is expected around 1.3-1.4 ppm, and a quartet for the methylene protons (-CH₂-) should appear around 4.3-4.4 ppm.

  • Aromatic Protons: The protons on the benzene ring will appear as a complex multiplet in the aromatic region (approximately 7.0-8.0 ppm). The substitution pattern will lead to distinct signals for the protons at positions 2, 4, 5, and 6.

  • Hydrazinium Protons: The protons of the -NHNH₃⁺ group will likely appear as broad singlets at a downfield chemical shift, and their position can be concentration and solvent dependent.

¹³C NMR Spectroscopy (Predicted)
  • Ethyl Group: The methyl carbon should resonate at approximately 14-15 ppm, and the methylene carbon is expected around 61-62 ppm.

  • Ester Carbonyl: The carbonyl carbon of the ester group will appear significantly downfield, typically in the range of 165-167 ppm.

  • Aromatic Carbons: The six carbons of the benzene ring will show distinct signals in the aromatic region (around 115-150 ppm). The carbon attached to the hydrazinium group and the carbon of the ester group will have characteristic chemical shifts.

Infrared (IR) Spectroscopy (Predicted)
  • N-H Stretching: The N-H stretching vibrations of the hydrazinium group are expected in the region of 3100-3300 cm⁻¹.

  • C=O Stretching: A strong absorption band corresponding to the ester carbonyl group should be present around 1700-1730 cm⁻¹.

  • C-O Stretching: The C-O stretching of the ester will likely appear in the 1200-1300 cm⁻¹ region.

  • Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations within the ring will be observed in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS) (Predicted)

In an electrospray ionization (ESI) mass spectrum, the parent ion would be observed as the cation [C₉H₁₂N₂O₂ + H]⁺ with a mass-to-charge ratio (m/z) corresponding to the free base plus a proton.

Applications in Drug Development and Research

This compound serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules. The hydrazinyl moiety is a versatile functional group that can be readily transformed into various heterocyclic systems or used to form hydrazones.

Key Areas of Application:
  • Synthesis of Heterocyclic Compounds: The hydrazinyl group is a key precursor for the synthesis of nitrogen-containing heterocycles such as pyrazoles, indazoles, and triazoles, which are common scaffolds in many pharmaceuticals.

  • Formation of Hydrazones: The reaction of Ethyl 3-hydrazinylbenzoate with aldehydes and ketones leads to the formation of hydrazones. Hydrazone derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[4]

  • Enzyme Inhibitors: The structural motif of hydrazinylbenzoates can be incorporated into molecules designed to act as enzyme inhibitors, a common strategy in drug discovery.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated area.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Inhalation: Avoid inhaling dust or vapors.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile and valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents. Its unique molecular structure, featuring both a reactive hydrazinyl group and an ester functionality, allows for diverse chemical transformations. While further research is needed to fully elucidate its specific biological activities and physical properties, its role as a key intermediate in the synthesis of bioactive molecules is well-established. This guide provides a foundational understanding of this compound for researchers and scientists in the field of drug discovery and development.

References

A Comprehensive Guide to the Solubility of Ethyl 3-hydrazinylbenzoate Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that governs process development, formulation, and bioavailability.[1] Ethyl 3-hydrazinylbenzoate hydrochloride is a key building block in synthetic organic chemistry, and understanding its behavior in various solvents is paramount for its effective use in research and drug development. This technical guide provides a foundational understanding of the theoretical principles governing its solubility, a strategic framework for solvent selection, and detailed, field-proven methodologies for its experimental determination. By combining theoretical insights with practical, step-by-step protocols, this document serves as an essential resource for researchers, chemists, and formulation scientists seeking to optimize reaction conditions, purification processes, and dosage form design involving this compound.

Introduction: The Significance of this compound

This compound (CAS No: 940875-99-0) is an organic compound featuring a benzene ring substituted with an ethyl ester group and a hydrazinyl hydrochloride moiety.[2][3] Its structure suggests a polar, ionizable molecule, which has profound implications for its solubility profile.

The hydrochloride salt form is often employed to improve the stability and handling of amine-containing compounds. However, this ionic character also dictates its interaction with different solvent systems. A thorough understanding of its solubility is crucial for:

  • Reaction Chemistry: Selecting an appropriate solvent to ensure reactants are in the solution phase for optimal reaction kinetics.

  • Purification and Crystallization: Developing effective crystallization processes to isolate the compound with high purity.[4]

  • Pre-formulation Studies: Characterizing the compound's properties to inform the development of drug delivery systems, as solubility is a key determinant of bioavailability.[5]

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

Key Factors Influencing Solubility

Several factors govern the solubility of a compound like this compound:[7][8]

  • Polarity: As an ionic salt, this compound is highly polar. It is expected to be more soluble in polar solvents (e.g., water, methanol, DMSO) that can stabilize the charged hydrazinium cation and the chloride anion through strong ion-dipole interactions.[6]

  • Hydrogen Bonding: The hydrazinyl group (-NHNH3+) is a potent hydrogen bond donor, and the ester's carbonyl oxygen is a hydrogen bond acceptor. Solvents capable of hydrogen bonding (protic solvents like alcohols) will engage in these interactions, promoting dissolution.

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility typically increases with temperature.[6][7] This is because the added thermal energy helps overcome the crystal lattice energy of the solid.

  • Common Ion Effect: In solvents containing chloride ions from another source, the solubility of the hydrochloride salt may be suppressed due to the common ion effect, which shifts the dissolution equilibrium towards the solid state.[9]

Solvent Classification and Predicted Behavior

Based on these principles, we can predict the solubility behavior of this compound across different solvent classes:

Solvent ClassExamplesKey InteractionsPredicted Solubility
Polar Protic Water, Methanol, EthanolIon-dipole, Hydrogen BondingHigh
Polar Aprotic DMSO, DMF, AcetonitrileIon-dipole, Dipole-DipoleModerate to High
Non-Polar Hexane, Toluene, Dichloromethanevan der Waals forcesVery Low

This predictive framework is the first step in designing a rational experimental study.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase at a specific temperature and pressure.[1] The "shake-flask" method is the gold-standard technique for this determination.[10]

The Shake-Flask Protocol: A Self-Validating System

This protocol is designed to be self-validating by ensuring that equilibrium is truly reached.

Materials & Equipment:

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure a saturated solution is formed.

  • Solvent Addition: Add a precise, known volume of the selected organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[1]

  • Equilibrium Verification (Self-Validation): To ensure equilibrium has been reached, take samples at different time points (e.g., 24h, 48h, and 72h). If the measured concentration does not change between the later time points, equilibrium is confirmed.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Alternatively, centrifuge the vials to pellet the solid. This step must be performed without temperature change.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a syringe filter to remove any remaining microscopic solid particles.

  • Dilution & Analysis: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of the dissolved compound. The solubility is then calculated by factoring in the dilution.

Visualizing the Workflow

The following diagram outlines the critical steps in the shake-flask solubility determination process.

G cluster_prep Preparation & Equilibration cluster_analysis Sample Processing & Analysis start Add Excess Solid Compound to Vial add_solvent Add Known Volume of Solvent start->add_solvent equilibrate Equilibrate at Constant T° (e.g., 24-72h with shaking) add_solvent->equilibrate verify Verify Equilibrium (Sample at multiple time points) equilibrate->verify separate Separate Solid & Liquid (Centrifuge/Settle) verify->separate Equilibrium Confirmed collect Filter Supernatant (e.g., 0.22µm Syringe Filter) separate->collect analyze Dilute and Quantify (HPLC / UV-Vis) collect->analyze result Calculate Solubility (mg/mL) analyze->result

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation and Molecular Interpretation

The quantitative results from the experimental work should be compiled into a structured format for clear comparison and analysis.

Quantitative Solubility Data Table (Template)
SolventSolvent ClassTemperature (°C)Experimental Solubility (mg/mL)
MethanolPolar Protic25[Enter experimental data]
EthanolPolar Protic25[Enter experimental data]
Dimethyl Sulfoxide (DMSO)Polar Aprotic25[Enter experimental data]
AcetonitrilePolar Aprotic25[Enter experimental data]
Ethyl AcetateIntermediate Polarity25[Enter experimental data]
DichloromethaneNon-Polar25[Enter experimental data]
TolueneNon-Polar25[Enter experimental data]
Interpreting Molecular Interactions

The observed solubility data can be explained by the specific intermolecular forces at play between the solute and solvent molecules.

G Solute-Solvent Interaction Models cluster_polar Polar Protic Solvent (e.g., Methanol) cluster_nonpolar Non-Polar Solvent (e.g., Toluene) solute_ion [Compound]⁺ Cl⁻ solvent_polar CH₃OH solute_ion->solvent_polar Strong Ion-Dipole & H-Bonding dissolved_polar High Solubility solvent_polar->dissolved_polar solute_ion2 [Compound]⁺ Cl⁻ solvent_nonpolar Toluene solute_ion2->solvent_nonpolar Weak van der Waals (Unfavorable) dissolved_nonpolar Very Low Solubility solvent_nonpolar->dissolved_nonpolar

Caption: Dominant intermolecular forces governing solubility.

As the diagram illustrates, the strong, favorable interactions between the ionic compound and polar solvents lead to high solubility. Conversely, the inability of non-polar solvents to effectively solvate the ions results in very low solubility.

Conclusion

Determining the solubility of this compound is not merely an exercise in data collection; it is a fundamental investigation into the compound's chemical nature. This guide provides the necessary theoretical foundation and a robust, validated experimental protocol to empower researchers. By systematically applying the shake-flask method and interpreting the results within the context of intermolecular forces, scientists can make informed decisions that accelerate process optimization, streamline purification, and advance drug development programs.

References

Unlocking New Frontiers in Research: A Technical Guide to the Potential of Ethyl 3-hydrazinylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – Ethyl 3-hydrazinylbenzoate hydrochloride is emerging as a highly versatile building block in the fields of medicinal chemistry and materials science. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core research areas capitalizing on the unique chemical properties of this compound. We will delve into its synthetic utility, particularly in the formation of bioactive heterocyclic scaffolds, and explore its potential in the development of novel therapeutic agents and functional materials.

Core Chemical Attributes and Synthetic Versatility

This compound, with the chemical formula C₉H₁₃ClN₂O₂, is a salt of an aromatic hydrazine. Its molecular structure is characterized by a benzene ring substituted with a hydrazinyl group at the meta-position relative to an ethyl ester. This arrangement of functional groups provides a rich platform for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 940875-99-0
Molecular Formula C₉H₁₃ClN₂O₂
Molecular Weight 216.66 g/mol
Appearance Typically a solidN/A

The hydrazinyl moiety (-NHNH₂) is a potent nucleophile, making it a key player in condensation reactions, particularly with carbonyl compounds. The hydrochloride form ensures stability and enhances solubility in certain solvent systems, though it often requires neutralization in situ for reactions where the free hydrazine is the active species. The ethyl ester group offers a site for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation, allowing for the attachment of other pharmacophores or functional groups.

Synthesis of Ethyl 3-hydrazinylbenzoate

The free base, ethyl 3-hydrazinylbenzoate, is a direct precursor to the hydrochloride salt. A common and effective method for its synthesis involves a two-step process starting from ethyl 3-aminobenzoate.[1]

Experimental Protocol: Synthesis of Ethyl 3-hydrazinobenzoate [1]

  • Step 1: Diazotization of Ethyl 3-aminobenzoate

    • Suspend ethyl 3-aminobenzoate (20.0 mmol) in 6N HCl (30 mL) and cool the mixture in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) (22.0 mmol) in water (10 mL) to the stirred suspension over 10 minutes, maintaining the temperature at 0°C.

    • Stir the resulting solution for an additional 30 minutes at 0°C to ensure complete formation of the diazonium salt.

  • Step 2: Reduction of the Diazonium Salt

    • Prepare a suspension of stannous chloride dihydrate (SnCl₂·2H₂O) (40.0 mmol) in 6N HCl (30 mL).

    • Slowly add the stannous chloride suspension to the diazonium salt solution, keeping the temperature at 0°C.

    • Stir the resulting suspension at 0°C for 2 hours.

    • Adjust the pH of the mixture to 9-10 with a 30% sodium hydroxide (NaOH) solution.

    • Extract the product with ethyl acetate (2 x 300 mL).

    • Filter the combined organic extracts and dry the solid under reduced pressure to yield ethyl 3-hydrazinobenzoate.

To obtain this compound, the synthesized free base can be dissolved in a suitable solvent like diethyl ether or ethanol and treated with a solution of hydrogen chloride in the same solvent, leading to the precipitation of the hydrochloride salt.

Pivotal Role in the Synthesis of Bioactive Heterocycles

A major area of research involving this compound is its use as a precursor for the synthesis of various heterocyclic compounds, many of which exhibit significant pharmacological activity.[2] The hydrazine functional group is particularly adept at forming five- and six-membered rings, which are common scaffolds in drug molecules.

Synthesis of Pyrazole Derivatives: A Gateway to Anticancer Agents

The Knorr pyrazole synthesis, a classic reaction in heterocyclic chemistry, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[3] this compound is an ideal substrate for this reaction, leading to the formation of ethyl 3-(pyrazol-1-yl)benzoates. These pyrazole-containing molecules are of significant interest in drug discovery, with numerous derivatives reported to possess anticancer properties.[4]

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product reactant1 Ethyl 3-hydrazinylbenzoate (from hydrochloride salt) reaction Cyclocondensation (Knorr Pyrazole Synthesis) reactant1->reaction + reactant2 Pentane-2,4-dione (Acetylacetone) reactant2->reaction product Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate reaction->product Forms pyrazole ring

Caption: Knorr Pyrazole Synthesis from Ethyl 3-hydrazinylbenzoate.

Experimental Protocol: Synthesis of Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate (Adapted from general pyrazole synthesis protocols[3][5])

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid, add a base (e.g., sodium acetate or triethylamine, 1.1 eq) to neutralize the hydrochloride and liberate the free hydrazine.

  • Add pentane-2,4-dione (acetylacetone) (1.05 eq) to the reaction mixture.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

The resulting ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate can then be further modified. For instance, hydrolysis of the ester to the carboxylic acid allows for the creation of amide libraries, which can be screened for enhanced biological activity.

Structure-Activity Relationship (SAR) in Pyrazole Derivatives

Research into pyrazole derivatives has revealed key structural features that influence their anticancer activity.[4] SAR studies on related pyrazole compounds have shown that:

  • Substitution on the pyrazole ring: The nature and position of substituents on the pyrazole ring can significantly impact cytotoxicity.

  • Aromatic substituents: The electronic properties of substituents on the phenyl ring (derived from the hydrazinobenzoate) can modulate activity. For example, electron-donating groups like methoxy have been shown to enhance the cytotoxicity of some pyrazole derivatives.[4]

  • Modifications at the ester position: Converting the ethyl ester to various amides or other functional groups can alter the molecule's solubility, cell permeability, and interaction with biological targets.

By systematically modifying the structure of ethyl 3-(pyrazol-1-yl)benzoates derived from the title compound, researchers can explore these SAR principles to develop more potent and selective anticancer agents.

Emerging Research in Materials Science

While the primary focus of research on this compound has been in medicinal chemistry, its reactive nature suggests potential applications in materials science.

Precursor for Functional Polymers

Aryl hydrazines can be used in the synthesis and modification of polymers. For instance, they can be used to functionalize conductive polymers.[6] The hydrazine group can also be a key component in the formation of polymers with specific functionalities, such as in the preparation of polymer brushes for biomedical applications like the specific enrichment of glycopeptides.[7] Although direct use of this compound in these applications is not yet widely documented, its structure makes it a promising candidate for incorporation into polymer backbones or as a pendant group to impart specific properties.

G start Ethyl 3-hydrazinylbenzoate Hydrochloride med_intermediate med_intermediate start->med_intermediate Cyclocondensation mat_intermediate mat_intermediate start->mat_intermediate Chemical Modification

Safety and Handling

As with all hydrazine derivatives, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. It is classified as an irritant to the skin, eyes, and respiratory system.

Conclusion and Future Outlook

This compound is a valuable and versatile chemical intermediate with significant, well-established potential in medicinal chemistry, particularly in the synthesis of pyrazole-based anticancer agents. Its utility as a scaffold for creating diverse libraries of bioactive molecules is a key area for ongoing research. Furthermore, its potential application in materials science as a precursor for functional polymers and other materials represents an exciting and largely untapped research frontier. As synthetic methodologies continue to advance, the full potential of this compound in both established and emerging fields of chemical science is yet to be fully realized.

References

An In-Depth Technical Guide to the Synthesis of Ethyl 3-hydrazinylbenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydrazinylbenzoate hydrochloride is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its utility stems from the reactive hydrazine and ester functionalities, which allow for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying chemical principles, established protocols, and critical considerations for successful execution in a laboratory setting.

The primary synthetic route to this compound involves a two-step process starting from the readily available Ethyl 3-aminobenzoate.[1] The first step is a diazotization reaction, which converts the primary aromatic amine into a diazonium salt.[2] The subsequent step involves the reduction of the diazonium salt to the corresponding hydrazine derivative.[3][4] This guide will delve into the mechanistic details of each step and provide a field-proven experimental protocol.

I. The Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is most commonly achieved through the diazotization of Ethyl 3-aminobenzoate, followed by the reduction of the resulting diazonium salt.

Synthesis of this compound cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction Ethyl 3-aminobenzoate Ethyl 3-aminobenzoate Diazonium Salt Diazonium Salt Ethyl 3-aminobenzoate->Diazonium Salt NaNO2, HCl 0-5 °C This compound This compound Diazonium Salt->this compound Reduction Reducing Agent Reducing Agent Reducing Agent->this compound

Caption: Overall synthetic scheme for this compound.

A. Step 1: Diazotization of Ethyl 3-aminobenzoate

Diazotization is the process of converting a primary aromatic amine to a diazonium salt.[2] This reaction is typically carried out in a cold, acidic solution using sodium nitrite (NaNO₂) as the diazotizing agent.[2][5]

Mechanism:

The reaction is initiated by the protonation of nitrous acid (formed in situ from NaNO₂ and a strong acid like HCl) to form the nitrosonium ion (NO⁺), which is a potent electrophile.[2] The lone pair of electrons on the nitrogen atom of the primary amine attacks the nitrosonium ion, leading to the formation of an N-nitrosamine intermediate.[2] Subsequent tautomerization and protonation, followed by the elimination of a water molecule, yields the diazonium salt.[2]

Diazotization Mechanism Ethyl 3-aminobenzoate Ethyl 3-aminobenzoate N-nitrosamine N-nitrosamine Ethyl 3-aminobenzoate->N-nitrosamine + NO+ Diazo Hydroxide Diazo Hydroxide N-nitrosamine->Diazo Hydroxide Tautomerization Diazonium Salt Diazonium Salt Diazo Hydroxide->Diazonium Salt - H2O

Caption: Simplified mechanism of the diazotization reaction.

Critical Parameters:

  • Temperature: The reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures. Therefore, it is crucial to maintain the reaction temperature between 0 and 5 °C.[6]

  • Acidity: A strong acidic medium, typically hydrochloric acid, is essential for the formation of the nitrosonium ion and to prevent the coupling of the diazonium salt with the unreacted amine.[4]

B. Step 2: Reduction of the Diazonium Salt

The diazonium salt is a versatile intermediate that can be converted to a variety of functional groups.[3] To synthesize this compound, the diazonium group is reduced to a hydrazine group.[3][4]

Choice of Reducing Agent:

Several reducing agents can be employed for this transformation, with stannous chloride (SnCl₂) and sodium sulfite (Na₂SO₃) being the most common.[3][4]

  • Stannous Chloride (SnCl₂): This is a widely used and effective reducing agent for this reaction.[1][3] The reaction is typically carried out in a strong acidic medium.

  • Sodium Sulfite (Na₂SO₃): While also effective, the reaction with sodium sulfite can sometimes lead to the formation of side products.[4][7] However, it is a cheaper and more environmentally friendly alternative to stannous chloride.[3]

  • L-Ascorbic Acid: A "green chemistry" approach utilizes L-ascorbic acid as the reducing agent in an entirely aqueous medium, offering a heavy-metal-free alternative.[8]

II. Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound using the stannous chloride reduction method.[1]

Materials and Reagents:

ReagentCAS NumberMolecular FormulaAmountMolar Eq.
Ethyl 3-aminobenzoate582-33-2C₉H₁₁NO₂3.30 g1.0
Sodium Nitrite7632-00-0NaNO₂1.52 g1.1
Hydrochloric Acid (6N)7647-01-0HCl60 mL-
Stannous Chloride Dihydrate10025-69-1SnCl₂·2H₂O9.0 g2.0
Sodium Hydroxide (30% solution)1310-73-2NaOHAs needed-
Ethyl Acetate141-78-6C₄H₈O₂600 mL-
Water7732-18-5H₂O10 mL-

Procedure:

  • Diazotization:

    • Suspend Ethyl 3-aminobenzoate (3.30 g, 20.0 mmol) in 6N HCl (30 mL) in a flask.

    • Cool the suspension to 0 °C in an ice bath with constant stirring.

    • Slowly add a solution of sodium nitrite (1.52 g, 22.0 mmol) in water (10 mL) over 10 minutes, ensuring the temperature remains below 5 °C.

    • Continue stirring the mixture at 0 °C for an additional 30 minutes.

  • Reduction:

    • In a separate flask, prepare a suspension of stannous chloride dihydrate (9.0 g, 40.0 mmol) in 6N HCl (30 mL).

    • Slowly add the cold stannous chloride suspension to the diazonium salt solution, maintaining the temperature at 0 °C.

    • Stir the resulting suspension at 0 °C for 2 hours.

  • Work-up and Isolation:

    • Adjust the pH of the reaction mixture to 9-10 by the slow addition of a 30% sodium hydroxide solution.

    • Extract the aqueous layer with ethyl acetate (2 x 300 mL).

    • Filter the combined organic layers and dry the solid product under reduced pressure.

Expected Yield: Approximately 3.30 g (91.7%) of Ethyl 3-hydrazinylbenzoate as a yellow solid.[1]

Characterization: The product can be characterized by ¹H NMR spectroscopy. The expected chemical shifts (in DMSO-d₆) are: δ 10.30 (s, 2H), 7.58-7.50 (m, 2H), 7.43 (t, J = 7.8 Hz, 1H), 7.22 (d, J = 7.6 Hz, 1H), 4.30 (q, J = 14.2, 7.1 Hz, 2H), 1.31 (t, J = 7.1 Hz, 3H) ppm.[1]

III. Safety and Handling

  • Diazonium Salts: Arenediazonium salts can be explosive, especially when dry.[3] It is imperative to handle them in solution and at low temperatures.

  • Stannous Chloride: Stannous chloride is corrosive and can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE).

  • Hydrochloric Acid and Sodium Hydroxide: These are corrosive and should be handled with care in a well-ventilated fume hood.

IV. Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. The hydrazine moiety is a versatile functional group that can participate in cyclization reactions to form pyrazoles, indazoles, and other important pharmacophores. For instance, it is a precursor for the synthesis of certain kinase inhibitors and other targeted therapies.

V. Conclusion

The synthesis of this compound via the diazotization of Ethyl 3-aminobenzoate followed by reduction is a well-established and reliable method. Careful control of reaction conditions, particularly temperature and acidity, is paramount for achieving high yields and purity. The choice of reducing agent can be tailored based on factors such as cost, environmental impact, and desired purity of the final product. This in-depth guide provides the necessary theoretical background and practical instructions for the successful synthesis of this important chemical intermediate, empowering researchers and scientists in their drug discovery and development endeavors.

References

An In-depth Technical Guide to Ethyl 3-hydrazinylbenzoate Hydrochloride: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of Ethyl 3-hydrazinylbenzoate hydrochloride, a versatile intermediate in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its parent compounds, details its synthesis through both classical and contemporary methods, and explores its applications in the synthesis of pharmacologically active molecules.

Historical Context: The Dawn of Hydrazine Chemistry

The story of this compound is intrinsically linked to the foundational discoveries of hydrazine and its aryl derivatives in the late 19th century. While a singular, celebrated discovery of this specific molecule is not prominent in the historical record, its conceptualization and initial synthesis can be understood within the groundbreaking work of two pioneering chemists: Theodor Curtius and Emil Fischer.

Theodor Curtius is credited with the first synthesis of hydrazine (N₂H₄) in 1887. His work laid the fundamental groundwork for the entire field of hydrazine chemistry. Shortly after, in 1875, Emil Fischer reported the synthesis of the first arylhydrazine, phenylhydrazine.[1][2] Fischer's method, which involved the reduction of a diazonium salt, became a cornerstone of organic synthesis and remains the conceptual basis for the preparation of many substituted arylhydrazines, including Ethyl 3-hydrazinylbenzoate.[1] This classical approach, the diazotization of an aromatic amine followed by reduction, provided the chemical community with a robust tool to access a wide array of arylhydrazine building blocks. The first synthesis of this compound, while not pinpointed to a specific date, would have logically followed from the application of Fischer's well-established methodology to ethyl 3-aminobenzoate.

Synthesis of this compound: From Classical Principles to Modern Protocols

The synthesis of this compound is a classic example of transforming a readily available aromatic amine into a more functionalized hydrazine derivative. The overall process involves two key steps: the diazotization of ethyl 3-aminobenzoate and the subsequent reduction of the resulting diazonium salt to the corresponding hydrazine.

The Underlying Chemistry: A Mechanistic Perspective

The conversion of an arylamine to an arylhydrazine via the diazonium salt intermediate is a well-established and reliable transformation in organic synthesis. The choice of reducing agent for the diazonium salt is critical and can influence the yield and purity of the final product. Historically, reagents like sodium sulfite were used, while modern protocols often employ tin(II) chloride for a more controlled reduction.

The process begins with the reaction of ethyl 3-aminobenzoate with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures to form the ethyl 3-(ethoxycarbonyl)benzenediazonium chloride. This intermediate is then reduced to Ethyl 3-hydrazinylbenzoate, which is subsequently isolated as its hydrochloride salt to improve stability and handling.

Visualizing the Synthesis: A Step-by-Step Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reagents Starting Materials & Reagents cluster_process Synthetic Process cluster_products Intermediate & Final Product A Ethyl 3-aminobenzoate P1 Diazotization A->P1 B Sodium Nitrite (NaNO2) B->P1 C Hydrochloric Acid (HCl) C->P1 D Tin(II) Chloride (SnCl2) P2 Reduction D->P2 I1 Ethyl 3-(ethoxycarbonyl)benzenediazonium chloride P1->I1 Formation of Diazonium Salt P3 Isolation & Purification P2->P3 Formation of Hydrazine FP This compound P3->FP I1->P2

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative modern procedure for the synthesis of Ethyl 3-hydrazinylbenzoate, which can then be converted to its hydrochloride salt.

Step 1: Diazotization of Ethyl 3-aminobenzoate

  • To a stirred suspension of ethyl 3-aminobenzoate in hydrochloric acid at 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

  • In a separate flask, a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is prepared and cooled in an ice bath.

  • The freshly prepared diazonium salt solution is added slowly to the tin(II) chloride solution, keeping the temperature below 10 °C.

  • After the addition is complete, the mixture is stirred for several hours at low temperature.

Step 3: Isolation and Purification

  • The resulting precipitate, the tin complex of the hydrazine, is collected by filtration.

  • The solid is then treated with a strong base, such as sodium hydroxide, to liberate the free hydrazine.

  • The free base, Ethyl 3-hydrazinylbenzoate, is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

  • To obtain the hydrochloride salt, the crude free base is dissolved in a suitable solvent (e.g., diethyl ether or ethanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent.

  • The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Physicochemical and Spectroscopic Data

A thorough characterization of this compound is crucial for its effective use in research and development. The following table summarizes its key properties.

PropertyValue
Molecular Formula C₉H₁₃ClN₂O₂
Molecular Weight 216.67 g/mol
Appearance Off-white to light yellow crystalline solid
Solubility Soluble in water and polar organic solvents
CAS Number 940875-99-0

¹H NMR Spectroscopy: The proton NMR spectrum provides valuable structural information. Key expected signals include those for the ethyl group (a triplet and a quartet), aromatic protons, and the protons of the hydrazinyl and ammonium groups. The exact chemical shifts can vary depending on the solvent used.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block in the synthesis of a wide range of heterocyclic compounds, many of which exhibit significant biological activity. Its utility stems from the reactive hydrazinyl group, which can participate in various cyclization and condensation reactions.

Synthesis of Pyrazole and Pyrazolone Derivatives

One of the primary applications of this intermediate is in the synthesis of pyrazole and pyrazolone-containing molecules. These scaffolds are present in numerous approved drugs with diverse therapeutic actions, including anti-inflammatory, analgesic, and anticancer properties. The reaction of Ethyl 3-hydrazinylbenzoate with 1,3-dicarbonyl compounds or their equivalents is a common strategy to construct the pyrazole ring.

Precursor for Indole Synthesis

Arylhydrazines are the quintessential starting materials for the Fischer indole synthesis, a powerful method for constructing the indole nucleus.[1] While the meta substitution of the ester group in Ethyl 3-hydrazinylbenzoate might influence the regioselectivity of the cyclization, it can be employed to create specifically substituted indoles that are of interest in medicinal chemistry.

Role as a Versatile Chemical Intermediate

Beyond these specific examples, this compound serves as a versatile intermediate for the introduction of a substituted phenylhydrazine moiety into a target molecule. This is particularly relevant in the development of novel kinase inhibitors and other targeted therapies where the hydrazine group can act as a key pharmacophoric element or a handle for further functionalization.[3][4][5] The ester group also provides a convenient point for modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

The following diagram illustrates the central role of this compound as a precursor to various important chemical scaffolds.

Applications cluster_products Pharmacologically Active Molecules A Ethyl 3-hydrazinylbenzoate hydrochloride B Pyrazole Derivatives A->B Reaction with 1,3-dicarbonyls C Indole Scaffolds A->C Fischer Indole Synthesis D Other Heterocyclic Systems A->D Various Cyclization Reactions P1 Anti-inflammatory Agents B->P1 P2 Anticancer Drugs B->P2 C->P2 P3 Kinase Inhibitors D->P3

Caption: Applications of this compound in the synthesis of key molecular scaffolds.

Conclusion

This compound, a compound born from the foundational principles of 19th-century organic chemistry, continues to be a relevant and valuable tool for the modern medicinal chemist. Its straightforward synthesis from readily available starting materials, combined with the versatility of the hydrazinyl group, ensures its continued use in the discovery and development of new therapeutic agents. This guide has provided a comprehensive overview of its historical context, synthesis, and applications, offering a solid foundation for researchers and scientists working at the forefront of drug discovery.

References

Ethyl 3-hydrazinylbenzoate Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Introduction

This technical guide provides a comprehensive overview of Ethyl 3-hydrazinylbenzoate hydrochloride for researchers, scientists, and professionals in drug development. It covers the chemical identity, commercial availability, physicochemical properties, key applications in organic synthesis, and essential safety information for this versatile reagent.

Chemical Identity and Structure

This compound is a chemical compound with the molecular formula C9H13ClN2O2. Its structure consists of a benzene ring substituted with an ethyl ester group at position 1 and a hydrazinyl hydrochloride group at position 3. This arrangement of functional groups makes it a valuable building block in synthetic chemistry.

  • IUPAC Name: ethyl 3-hydrazinylbenzoate;hydrochloride

  • CAS Number: 940875-99-0[1]

  • Molecular Formula: C9H13ClN2O2

  • Molecular Weight: 216.67 g/mol [1]

  • Chemical Structure: (A proper chemical structure image would be placed here in a real document)

Significance in Research and Drug Development

Hydrazine derivatives are crucial intermediates in the synthesis of a wide array of heterocyclic compounds, which form the scaffold of many pharmaceutical agents. This compound serves as a key precursor for creating molecules with potential biological activity, particularly in the synthesis of pyrazoles, indazoles, and other nitrogen-containing heterocycles. These structural motifs are prevalent in drugs targeting a range of diseases. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base.

Commercial Availability and Procurement

This compound is available from several commercial chemical suppliers, catering to research and development needs.

Major Commercial Suppliers

The following table summarizes some of the known suppliers for this compound. Availability and product specifications should be confirmed directly with the suppliers.

SupplierProduct NamePurityAvailable QuantitiesCAS Number
Laibo Chem (via Orion Cientific) This compoundNot Specified250mgNot Specified
Amerigo Scientific This compound95%5g940875-99-0
ChemBridge ethyl 3-hydrazinobenzoate hydrochlorideNot SpecifiedInquire940875-99-0
Sigma-Aldrich Ethyl 3-hydrazinobenzoate hydrochlorideNot SpecifiedInquire940875-99-0

Note: Some suppliers, like Amerigo Scientific and Sigma-Aldrich, state that they do not collect analytical data for this product and the buyer is responsible for confirming its identity and purity.[2][3]

Considerations for Supplier Selection

When procuring this compound, researchers should consider the following:

  • Purity: Ensure the purity meets the requirements of the intended application. For sensitive synthetic steps, higher purity grades are recommended.

  • Scale: Suppliers offer various quantities, from milligrams for initial screening to grams for larger-scale synthesis.

  • Documentation: Request a Certificate of Analysis (CoA) to verify the identity and purity of the compound. A Safety Data Sheet (SDS) is mandatory for safe handling.

Typical Lead Times and Availability

Availability can vary, with some suppliers having the compound in stock while others may have longer lead times.[4] It is advisable to inquire about stock status and expected delivery times when placing an order.

Physicochemical Properties and Characterization

Understanding the physicochemical properties of this compound is crucial for its proper handling, storage, and use in chemical reactions.

Key Physicochemical Data
PropertyValueSource
Molecular Formula C9H13ClN2O2[1]
Molecular Weight 216.67 g/mol [1]
Appearance Solid (Typical for hydrochloride salts)General Knowledge
Purity ≥95% (Varies by supplier)[1]
Spectroscopic Data

While specific spectra for this compound are not provided by all suppliers, analogous compounds like ethyl 4-hydrazinobenzoate hydrochloride have been characterized by FT-IR, 1H NMR, and 13C NMR.[5] Researchers should perform their own analytical characterization upon receipt of the compound to confirm its structure.

Stability and Storage Recommendations
  • Storage Conditions: It is recommended to store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[6] Some related compounds are noted to be air-sensitive and hygroscopic, suggesting that storage under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.[7]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[7]

Applications in Organic Synthesis and Medicinal Chemistry

The primary utility of this compound lies in its role as a versatile building block for constructing more complex molecules, particularly heterocyclic systems.

Role as a Key Building Block

The hydrazinyl group is a potent nucleophile and can react with various electrophiles. The presence of the ethyl benzoate moiety provides a site for further functionalization, such as hydrolysis to the carboxylic acid or amidation.

Synthesis of Heterocyclic Compounds

A common application of aryl hydrazines is the synthesis of pyrazole derivatives through condensation with 1,3-dicarbonyl compounds.

This protocol is a general representation of a Knorr pyrazole synthesis, adapted for this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of this compound in a suitable solvent such as ethanol or acetic acid.

  • Addition of Reagents: Add 1.1 equivalents of a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the desired pyrazole derivative.

The following diagram illustrates the general workflow for the synthesis of a pyrazole derivative from this compound and a 1,3-dicarbonyl compound.

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product A Ethyl 3-hydrazinylbenzoate hydrochloride C Condensation Reaction (e.g., in Ethanol, Reflux) A->C B 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) B->C D Reaction Workup (Cooling, Filtration/Evaporation) C->D Reaction Completion E Purification (Recrystallization or Chromatography) D->E Crude Product F Substituted Pyrazole Derivative E->F Purified Product

Caption: Workflow for the synthesis of a pyrazole derivative.

Use in the Development of Bioactive Molecules

Pyrazole-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The synthesis of novel pyrazole derivatives using this compound as a starting material is a promising strategy in drug discovery programs.

Handling, Safety, and Disposal

Proper handling and safety precautions are essential when working with this compound.

GHS Hazard Information

While a specific SDS for CAS number 940875-99-0 was not found in the initial search, related hydrazine derivatives and their hydrochloride salts are generally classified with the following hazards. Users must consult the supplier-specific SDS for definitive information.

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [8]

  • Skin Irritation (Category 2), H315: Causes skin irritation. [8]

  • Eye Irritation (Category 2A), H319: Causes serious eye irritation. [6]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation. [8]

Personal Protective Equipment (PPE) and Engineering Controls
  • Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[6]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling.

  • Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.

Disposal Guidelines

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let the product enter drains.

Conclusion

This compound is a valuable and commercially available reagent for synthetic and medicinal chemists. Its utility as a precursor to biologically relevant heterocyclic compounds, particularly pyrazoles, makes it an important tool in drug discovery and development. Researchers should ensure they source high-quality material, consult the relevant safety documentation, and verify the compound's identity upon receipt to ensure successful and safe experimentation.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Functionalized Pyrazole Derivatives via Knorr Condensation Using Ethyl 3-hydrazinylbenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This application note provides a comprehensive guide for the synthesis of highly functionalized pyrazole derivatives, a critical scaffold in modern drug discovery. We present a detailed, field-proven protocol centered on the Knorr pyrazole synthesis, utilizing Ethyl 3-hydrazinylbenzoate hydrochloride and a representative β-dicarbonyl compound, ethyl acetoacetate. The document elucidates the underlying reaction mechanism, offers step-by-step experimental procedures from reaction setup to product characterization, and includes practical troubleshooting advice. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemistry for the creation of novel molecular entities.

Introduction

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic effects.[4][5] The prominence of this moiety is underscored by its presence in numerous blockbuster drugs, such as the COX-2 inhibitor Celecoxib (Celebrex®) and the phosphodiesterase-5 blocker Sildenafil (Viagra®).[6]

One of the most robust and classical methods for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[7][8][9] This reaction is prized for its reliability, high yields, and the ability to introduce diverse functionalities onto the pyrazole core.

This application note details a specific application of the Knorr synthesis, using this compound as the hydrazine component. This starting material is particularly valuable as it introduces a benzoate ester group, a versatile handle for further chemical modifications, such as amide coupling or reduction, enabling the rapid generation of compound libraries for drug discovery programs.

Reaction Scheme and Mechanism

The core of this protocol is the acid-catalyzed condensation between this compound and ethyl acetoacetate to yield the corresponding pyrazolone derivative.

General Reaction Scheme: Ethyl 3-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzoate

The Knorr synthesis proceeds through a well-established mechanism involving hydrazone formation followed by intramolecular cyclization and dehydration.[10][11]

Causality of the Mechanism:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of the hydrazine onto the more electrophilic ketone carbonyl of the β-ketoester (ethyl acetoacetate).[10][11] This selectivity (ketone vs. ester) is a key principle of carbonyl chemistry; ketones are generally more reactive towards nucleophiles than esters. This step is typically acid-catalyzed to activate the carbonyl group.

  • Intramolecular Cyclization: The second nitrogen atom of the resulting hydrazone then acts as an intramolecular nucleophile, attacking the ester carbonyl. This cyclization step forms a five-membered heterocyclic intermediate.

  • Dehydration/Aromatization: The intermediate readily loses a molecule of ethanol and a proton to form the stable, aromatic pyrazolone ring system. The final product exists in tautomeric forms, with the enol form often being significant due to the aromaticity of the pyrazole ring.[11]

Knorr_Mechanism Figure 1: Mechanism of the Knorr Pyrazole Synthesis cluster_reactants Reactants cluster_steps Reaction Pathway cluster_product Product Hydrazine Ethyl 3-hydrazinylbenzoate Step1 1. Nucleophilic Attack (on Ketone) Hydrazine->Step1 + H⁺ Ketoester Ethyl Acetoacetate Ketoester->Step1 Hydrazone Hydrazone Intermediate Step1->Hydrazone - H₂O Step2 2. Intramolecular Cyclization Hydrazone->Step2 CyclicInt Cyclic Intermediate Step2->CyclicInt Step3 3. Elimination & Aromatization CyclicInt->Step3 - EtOH Pyrazolone Ethyl 3-(5-hydroxy-3-methyl -1H-pyrazol-1-yl)benzoate Step3->Pyrazolone

Caption: Figure 1: Mechanism of the Knorr Pyrazole Synthesis.

Materials and Instrumentation

ReagentCAS NumberRecommended PuritySupplier Example
This compound6945-92-2>97%Sigma-Aldrich, etc
Ethyl acetoacetate141-97-9>99%Fisher Scientific
Glacial Acetic Acid64-19-7ACS GradeVWR
Ethanol (200 Proof)64-17-5AnhydrousDecon Labs
Diethyl Ether60-29-7AnhydrousFisher Scientific
Deionized Water7732-18-518 MΩ·cmIn-house

Instrumentation:

  • Standard laboratory glassware (round-bottom flasks, condensers, separatory funnel, Büchner funnel)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Melting point apparatus

  • Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher)

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Mass Spectrometer (MS)

Experimental Protocol

This protocol details the synthesis of Ethyl 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate.

Step 1: Safety Precautions

Hydrazine derivatives are potentially toxic and should be handled with care in a well-ventilated fume hood.[11][12] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[13]

Step 2: Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.17 g, 10.0 mmol, 1.0 equiv).

  • Add absolute ethanol (30 mL) and glacial acetic acid (0.5 mL). The acetic acid acts as a catalyst for the condensation.[11]

  • Stir the mixture at room temperature for 5 minutes to ensure good suspension.

  • Add ethyl acetoacetate (e.g., 1.30 g, 1.27 mL, 10.0 mmol, 1.0 equiv) to the flask in one portion.

  • Equip the flask with a reflux condenser.

Step 3: Reaction Execution
  • Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 3-4 hours.

  • Monitor the reaction progress using TLC (Mobile phase: 70:30 Hexane:Ethyl Acetate). Visualize spots under UV light (254 nm). The starting materials should be consumed, and a new, more polar product spot should appear.

Step 4: Work-up and Isolation
  • After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Reduce the solvent volume to approximately one-third of the original volume using a rotary evaporator.

  • Slowly pour the concentrated reaction mixture into a beaker containing 100 mL of ice-cold deionized water while stirring.

  • A precipitate should form. If precipitation is slow or oily, gently scratch the inside of the beaker with a glass rod to induce crystallization.[10]

  • Continue stirring the suspension in the ice bath for 30 minutes to maximize product precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of cold deionized water (2 x 20 mL) followed by one portion of cold diethyl ether (20 mL) to remove residual water and non-polar impurities.

  • Dry the crude product under vacuum.

Step 5: Purification
  • The crude product can be purified by recrystallization from a suitable solvent system, typically an ethanol/water mixture.[10]

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • Add hot water dropwise until the solution becomes slightly turbid.

  • Add a few more drops of hot ethanol until the solution is clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Characterization and Data Analysis

The structure of the final product, Ethyl 3-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzoate, must be confirmed using standard spectroscopic methods.[14][15][16]

PropertyExpected Result
Appearance White to off-white crystalline solid
Yield 75-85% (typical)
Melting Point To be determined experimentally
¹H NMR (400 MHz)Chemical shifts (δ) in ppm relative to TMS. Expected signals: Ar-H (multiple), CH₂ (singlet for pyrazolone ring), CH₃ (singlet for pyrazole ring), O-CH₂-CH₃ (quartet and triplet for ethyl ester). The OH proton may be broad or not observed.
¹³C NMR (100 MHz)Expected signals: C=O (ester), C=O (pyrazolone), aromatic carbons, pyrazole ring carbons, aliphatic carbons of the ethyl ester and methyl group.
FT-IR (cm⁻¹)Key peaks: ~3200 (O-H/N-H stretch), ~1720 (C=O ester stretch), ~1680 (C=O amide/pyrazolone stretch), ~1600 (C=C/C=N aromatic stretch).
Mass Spec (ESI+) Expected [M+H]⁺ m/z for C₁₃H₁₄N₂O₃.

Workflow Visualization

Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_purification Isolation & Purification cluster_analysis Analysis A 1. Weigh Reagents (Ethyl 3-hydrazinylbenzoate HCl, Ethyl Acetoacetate) C 3. Combine Reagents in EtOH/AcOH A->C B 2. Assemble Glassware (Flask, Condenser) B->C D 4. Reflux for 3-4h C->D E 5. Monitor by TLC D->E F 6. Cool & Concentrate E->F Reaction Complete G 7. Precipitate in Ice Water F->G H 8. Vacuum Filtration G->H I 9. Recrystallize (EtOH/Water) H->I J 10. Dry Final Product I->J K 11. Characterize (NMR, IR, MS, MP) J->K

Caption: Figure 2: Experimental Workflow.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Reagents are degraded. 3. Product is water-soluble.1. Extend reflux time and re-check by TLC. 2. Use fresh reagents. 3. After filtration, extract the aqueous filtrate with ethyl acetate to recover dissolved product.
Oily Product 1. Impurities present. 2. Incomplete precipitation.1. Ensure thorough washing of the crude product. 2. Vigorously stir the aqueous suspension and scratch the flask to induce crystallization. Try adding a seed crystal.
Reaction Stalls Insufficient acid catalyst.Add another small portion of glacial acetic acid (e.g., 0.2 mL) and continue reflux.
Impure Product Inefficient purification.Repeat the recrystallization step, ensuring the minimum amount of hot solvent is used. Alternatively, consider purification by column chromatography.

Safety and Handling

  • This compound: May cause skin, eye, and respiratory irritation. Handle in a fume hood. Avoid dust formation.[12]

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use with extreme care in a fume hood.

  • Solvents (Ethanol, Diethyl Ether): Highly flammable. Keep away from ignition sources.

  • Personal Protective Equipment (PPE): Safety glasses or goggles, chemical-resistant gloves, and a flame-resistant lab coat are mandatory at all times.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Organic waste should be collected in a designated, labeled container.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of a functionalized pyrazolone derivative via the Knorr condensation. The use of this compound as a starting material offers a strategic entry point for creating diverse compound libraries relevant to pharmaceutical research. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently produce high-purity pyrazole building blocks for their drug discovery and development pipelines.

References

Application Notes & Protocols: Ethyl 3-hydrazinylbenzoate Hydrochloride as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Reagent

In the landscape of medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount. These reagents are the foundational keystones upon which complex, biologically active molecules are constructed. Ethyl 3-hydrazinylbenzoate hydrochloride is a prime example of such a strategic building block, offering a unique combination of functionalities within a single, stable scaffold. Its structure incorporates a reactive hydrazine moiety and an ethyl benzoate group, providing two distinct points for chemical elaboration.

The hydrazine group is a classical precursor for a vast array of nitrogen-containing heterocycles, which form the core of countless pharmaceuticals. The ethyl ester, positioned at the meta-position, serves as a versatile handle for subsequent modifications, such as amide bond formation, reduction to an alcohol, or hydrolysis to a carboxylic acid. This bifunctionality allows for the rapid generation of molecular diversity, a critical aspect of modern lead optimization campaigns.[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and expert insights to facilitate its use in the research laboratory.

Physicochemical Properties and Safe Handling

Before utilization in any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is essential. This compound is a solid that should be handled with care in a well-ventilated area or chemical fume hood.

PropertyValue
CAS Number 22013-19-6
Molecular Formula C₉H₁₃ClN₂O₂
Molecular Weight 216.67 g/mol
Appearance Off-white to light yellow crystalline powder
Solubility Soluble in water, methanol, ethanol

Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]

  • Inhalation: Avoid breathing dust. The compound may cause respiratory irritation.[2][3] Use only in a well-ventilated area. If inhaled, remove the person to fresh air.[3]

  • Skin Contact: Causes skin irritation.[2][3] In case of contact, wash immediately with plenty of soap and water.[4]

  • Eye Contact: Causes serious eye irritation.[3] If in eyes, rinse cautiously with water for several minutes.[4]

  • Storage: Store in a tightly closed container in a cool, dry place. The material can be hygroscopic and air-sensitive; storage under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3]

Core Synthetic Applications: Gateway to Heterocyclic Scaffolds

The primary utility of this compound lies in its capacity to serve as a precursor to valuable heterocyclic systems. The hydrazine functional group is the key to this reactivity.

The Fischer Indole Synthesis: Crafting the Indole Core

The Fischer indole synthesis is a cornerstone reaction in organic chemistry for producing the indole heterocycle, a privileged scaffold in medicinal chemistry.[5] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[6] this compound is an excellent substrate for this transformation, leading to the formation of 6-ethoxycarbonyl-substituted indoles.

Mechanism Insight: The reaction proceeds through several key steps:

  • Hydrazone Formation: The arylhydrazine condenses with the carbonyl compound to form a hydrazone intermediate.[7]

  • Tautomerization: The hydrazone tautomerizes to its enamine form.[7]

  • [2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step.[5][7]

  • Cyclization & Aromatization: The resulting intermediate cyclizes and eliminates ammonia to yield the final aromatic indole product.[7]

The presence of the electron-withdrawing ethyl ester group on the phenyl ring can influence the rate of the sigmatropic rearrangement, a factor to consider when selecting reaction conditions.

Fischer_Indole_Synthesis cluster_start Step 1: Hydrazone Formation cluster_rearrange Step 2: Rearrangement cluster_end Step 3: Cyclization & Aromatization A Ethyl 3-hydrazinylbenzoate C Hydrazone A->C + B Ketone/Aldehyde B->C D Enamine (Tautomer) C->D H⁺ Tautomerization E [3,3]-Sigmatropic Rearrangement D->E F Di-imine Intermediate E->F G Cyclization F->G H⁺ H Indole Product G->H - NH₃ I NH₃

Caption: Simplified mechanism of the Fischer Indole Synthesis.
Pyrazole Synthesis: Accessing 5-Membered Heterocycles

Pyrazoles are another class of heterocycles with significant applications in pharmaceuticals and agrochemicals. They are readily synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[8] Using this compound allows for the synthesis of N-aryl pyrazoles where the aryl group is substituted with the versatile ethyl ester handle.

Mechanism Insight: The reaction is typically a straightforward condensation-cyclization sequence:

  • Initial Condensation: One of the hydrazine nitrogens acts as a nucleophile, attacking one of the carbonyl groups of the 1,3-dicarbonyl compound.

  • Second Condensation & Cyclization: The second nitrogen of the hydrazine then attacks the remaining carbonyl group, leading to a cyclic intermediate.

  • Dehydration: The cyclic intermediate readily dehydrates to form the stable, aromatic pyrazole ring.

When using an unsymmetrical 1,3-dicarbonyl, a mixture of two regioisomers can be formed. The reaction conditions and the electronic nature of the substituents can often be tuned to favor one isomer over the other.

Pyrazole_Synthesis Start Ethyl 3-hydrazinylbenzoate + 1,3-Dicarbonyl Compound Step1 Initial Condensation (Nucleophilic Attack) Start->Step1 Intermediate1 Hydrazone Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Cyclic Intermediate (Non-aromatic) Step2->Intermediate2 Step3 Dehydration (-H₂O) Intermediate2->Step3 End N-Aryl Pyrazole Product Step3->End

References

Reaction of Ethyl 3-hydrazinylbenzoate hydrochloride with beta-ketonitriles.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis of 5-Amino-1-(3-(ethoxycarbonyl)phenyl)pyrazole Derivatives via Condensation of Ethyl 3-hydrazinylbenzoate hydrochloride with β-Ketonitriles

Introduction and Significance

The pyrazole nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous approved drugs with applications ranging from anti-inflammatory to anticancer agents.[1][2][3] The metabolic stability and versatile substitution patterns of the pyrazole ring make it a privileged structure in modern drug discovery.[2] One of the most robust and versatile methods for constructing the 5-aminopyrazole system is the condensation reaction between a hydrazine derivative and a β-ketonitrile.[4]

This application note provides a comprehensive guide for the synthesis of a library of novel pyrazole derivatives starting from this compound and various β-ketonitriles. These products, featuring a strategically placed ester group for further functionalization and an amino group for diverse chemical elaborations, are of significant interest to researchers in pharmaceutical and agrochemical development.[5] We will detail the underlying reaction mechanism, provide a validated, step-by-step experimental protocol, and discuss the critical parameters for successful synthesis and purification.

Reaction Mechanism and Theoretical Basis

The synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines is a classic cyclocondensation reaction.[4][6] The process is generally understood to proceed through a two-step sequence:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon of the β-ketonitrile. This is typically the rate-determining step and results in the formation of a hydrazone intermediate after the elimination of a water molecule.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group. This 5-endo-dig cyclization is highly favorable and, following a tautomerization step, yields the stable, aromatic 5-aminopyrazole ring system.[4]

The use of this compound necessitates an initial in-situ neutralization step to liberate the free hydrazine, which is the active nucleophile required for the reaction.

Experimental Protocol: General Procedure

This protocol describes a robust and scalable method for the synthesis of Ethyl 3-(5-amino-4-substituted-1H-pyrazol-1-yl)benzoates.

Materials and Equipment
  • Reagents:

    • This compound (1.0 eq)

    • Appropriate β-ketonitrile (e.g., benzoylacetonitrile, 3-oxobutanenitrile) (1.05 eq)

    • Sodium Acetate (NaOAc), anhydrous (1.1 eq)

    • Ethanol (Absolute, 200 proof) or Glacial Acetic Acid

    • Deionized Water

    • Ethyl Acetate (for TLC and recrystallization)

    • Hexanes (for TLC and recrystallization)

  • Equipment:

    • Round-bottom flask (sized appropriately for the reaction scale)

    • Magnetic stirrer and stir bar

    • Reflux condenser with water lines

    • Heating mantle or oil bath with temperature control

    • Standard laboratory glassware (beakers, graduated cylinders)

    • Buchner funnel and vacuum flask for filtration

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254) and chamber

    • Rotary evaporator

Step-by-Step Synthesis Workflow

The overall workflow from starting materials to the final purified product is outlined below.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Weigh Ethyl 3-hydrazinylbenzoate HCl, β-Ketonitrile, and Sodium Acetate B 2. Combine reagents in Ethanol A->B Add to flask C 3. Heat mixture to reflux (e.g., 80°C) for 2-6 hours B->C Heat D 4. Monitor reaction progress by TLC C->D Sample periodically D->C Continue if incomplete E 5. Cool reaction to room temperature D->E If complete F 6. Precipitate product by adding cold water E->F Pour into water G 7. Isolate crude solid by vacuum filtration F->G Filter H 8. Recrystallize crude product (e.g., from Ethanol/Water) G->H Transfer solid I 9. Dry purified product under vacuum H->I Collect crystals J 10. Characterize final compound (NMR, MS, etc.) I->J Analyze

Caption: General experimental workflow for pyrazole synthesis.

Detailed Protocol
  • Reagent Preparation: To a 100 mL round-bottom flask, add this compound (e.g., 2.17 g, 10 mmol, 1.0 eq), the selected β-ketonitrile (10.5 mmol, 1.05 eq), and anhydrous sodium acetate (0.90 g, 11 mmol, 1.1 eq).

    • Scientist's Note: Sodium acetate acts as a mild base to neutralize the hydrochloride salt, generating the free hydrazine in situ. Using the free base is essential for the initial nucleophilic attack on the ketone.

  • Reaction Setup: Add absolute ethanol (40 mL) to the flask. Equip the flask with a magnetic stir bar and a reflux condenser.

    • Scientist's Note: Ethanol is a common and effective solvent for this reaction as it readily dissolves the reactants and facilitates heating to an appropriate temperature for the condensation to occur.

  • Heating and Reflux: Begin stirring and gently heat the mixture to reflux (approx. 80°C) using a heating mantle. Maintain a steady reflux.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) every 60 minutes. Use a mobile phase such as 30% Ethyl Acetate in Hexanes. The reaction is complete when the spot corresponding to the starting hydrazine has been consumed. Typical reaction times are between 2 to 6 hours.

  • Isolation of Crude Product: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 150 mL of cold deionized water while stirring. A precipitate should form.

    • Scientist's Note: The pyrazole product is typically much less soluble in water than in ethanol. This precipitation step, often called "crashing out," is an effective initial method for separating the product from the solvent and soluble impurities.

  • Filtration: Allow the suspension to stir in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with two small portions of cold water (2 x 20 mL).

  • Purification: The crude solid can be purified by recrystallization. Transfer the solid to a clean flask and add a minimal amount of hot ethanol to fully dissolve it. Slowly add hot water until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

  • Drying and Characterization: Dry the final product under vacuum. Characterize the compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Representative Data and Expected Results

The described protocol is versatile and can be applied to a range of β-ketonitriles. The table below summarizes expected outcomes for two common substrates.

β-Ketonitrile SubstrateProduct NameTypical Reaction Time (h)Expected Yield (%)
BenzoylacetonitrileEthyl 3-(5-amino-4-phenyl-1H-pyrazol-1-yl)benzoate3-480-90%
3-OxobutanenitrileEthyl 3-(5-amino-4-methyl-1H-pyrazol-1-yl)benzoate2-375-85%

Troubleshooting

  • Low or No Reaction: Ensure the hydrochloride salt was properly neutralized. Confirm the quality of the hydrazine starting material, as it can degrade over time. If using a sterically hindered or electron-deficient β-ketonitrile, consider switching the solvent to glacial acetic acid and increasing the reaction time or temperature.

  • Oily Product Instead of Precipitate: The product may have a lower melting point or be less crystalline. Try extracting the product from the aqueous mixture with ethyl acetate, drying the organic layer over sodium sulfate, and concentrating it on a rotary evaporator. The resulting oil can then be purified by column chromatography.

  • Impure Product After Recrystallization: If the product remains impure, a second recrystallization with a different solvent system (e.g., ethyl acetate/hexanes) may be necessary, or purification via silica gel column chromatography may be required.

References

Application Notes and Protocols for the Synthesis of Bioactive Compounds from Ethyl 3-hydrazinylbenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Ethyl 3-hydrazinylbenzoate hydrochloride as a Building Block for Bioactive Heterocycles

This compound is a versatile and highly valuable starting material in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a reactive hydrazine moiety and an aromatic ester, makes it an ideal precursor for the synthesis of a diverse array of heterocyclic compounds. The hydrazine group serves as a key nucleophile for the construction of nitrogen-containing rings, while the benzoate portion offers a site for further functionalization, allowing for the fine-tuning of physicochemical properties and biological activity. This application note provides detailed protocols for the synthesis of two major classes of bioactive compounds from this compound: pyrazoles and indazoles. These heterocyclic scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3]

The protocols outlined herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors. Beyond the step-by-step instructions, this guide delves into the rationale behind the experimental choices, offering insights into the underlying reaction mechanisms and strategies for optimization.

PART 1: Synthesis of Bioactive Pyrazole Derivatives

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in drug discovery due to their broad spectrum of biological activities.[1] The Knorr pyrazole synthesis and its variations, which involve the condensation of a hydrazine with a 1,3-dicarbonyl compound, remain one of the most reliable and widely used methods for their preparation.[4]

Expertise & Experience: The Rationale Behind the Protocol

The following protocol details the synthesis of a substituted pyrazole from this compound and a 1,3-dicarbonyl compound, such as acetylacetone. The hydrochloride salt of the hydrazine can often be used directly, with a base added in situ to liberate the free hydrazine for the reaction. However, for improved reaction control and to avoid potential side reactions, this protocol includes a preliminary step to neutralize the hydrochloride. The choice of ethanol as a solvent is based on its ability to dissolve both the reactants and facilitate the cyclization reaction, often leading to the precipitation of the product upon cooling, which simplifies purification. The addition of a catalytic amount of acetic acid is crucial as it protonates a carbonyl group of the diketone, activating it for nucleophilic attack by the hydrazine. This acid catalysis accelerates the initial condensation and subsequent cyclization steps.

Trustworthiness: A Self-Validating System

The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the appearance of the product spot. The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected spectroscopic data for the pyrazole product will show characteristic shifts for the pyrazole ring protons and carbons, as well as signals corresponding to the ethyl benzoate moiety and the substituents from the diketone.

Experimental Protocol: Synthesis of Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity
This compoundC₉H₁₃ClN₂O₂216.672.17 g (10 mmol)
Acetylacetone (2,4-pentanedione)C₅H₈O₂100.121.1 mL (11 mmol)
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.010.84 g (10 mmol)
Ethanol (EtOH)C₂H₅OH46.0750 mL
Glacial Acetic Acid (AcOH)CH₃COOH60.050.2 mL (catalytic)
Distilled WaterH₂O18.0220 mL

Step-by-Step Procedure:

  • Neutralization of Hydrazine Hydrochloride: In a 100 mL round-bottom flask, dissolve this compound (2.17 g, 10 mmol) in distilled water (20 mL). Slowly add sodium bicarbonate (0.84 g, 10 mmol) in portions with stirring. Effervescence will be observed. Continue stirring until the gas evolution ceases, indicating the formation of the free hydrazine.

  • Extraction of Free Hydrazine: Transfer the aqueous solution to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free hydrazine as an oil.

  • Reaction Setup: To the flask containing the oily free hydrazine, add ethanol (50 mL), followed by acetylacetone (1.1 mL, 11 mmol).

  • Acid Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (0.2 mL) to the reaction mixture. Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 4-6 hours.

  • Product Isolation and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • Washing and Drying: Wash the collected solid with cold ethanol and dry under vacuum to afford Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate as a crystalline solid.

Visualization of the Synthetic Workflow

pyrazole_synthesis start Ethyl 3-hydrazinylbenzoate hydrochloride neutralization Neutralization (NaHCO3, H2O) start->neutralization extraction Extraction (Ethyl Acetate) neutralization->extraction free_hydrazine Free Hydrazine extraction->free_hydrazine reaction Reaction with Acetylacetone (EtOH, cat. AcOH, Reflux) free_hydrazine->reaction product Ethyl 3-(3,5-dimethyl- 1H-pyrazol-1-yl)benzoate reaction->product

Caption: Workflow for the synthesis of a pyrazole derivative.

PART 2: Synthesis of Bioactive Indazole Derivatives

Indazoles, or benzopyrazoles, are bicyclic heterocyclic aromatic compounds consisting of a benzene ring fused to a pyrazole ring. This scaffold is present in several clinically used drugs and is a subject of intense research in medicinal chemistry.[5][6] The synthesis of indazoles can be achieved through various methods, including the intramolecular cyclization of ortho-substituted phenylhydrazines.

Expertise & Experience: The Rationale Behind the Protocol

The following protocol describes a potential pathway to an indazole derivative from Ethyl 3-hydrazinylbenzoate. A common strategy for indazole synthesis involves the reaction of a hydrazine with a suitable ortho-functionalized aromatic compound. In this hypothetical protocol, we will first need to introduce a formyl group ortho to the hydrazine. This can be achieved through a Vilsmeier-Haack type formylation of a protected aniline precursor, followed by diazotization and reduction to the hydrazine. However, for the sake of a direct protocol from the provided starting material, an alternative intramolecular cyclization can be envisioned. A plausible approach involves the reaction with a suitable one-carbon synthon that can facilitate the ring closure. For instance, reaction with an orthoformate in the presence of an acid catalyst can lead to the formation of an intermediate that upon heating undergoes cyclization.

Trustworthiness: A Self-Validating System

The progress of this two-step, one-pot reaction can be monitored by TLC. The disappearance of the starting hydrazine and the formation of a new, less polar spot would indicate the formation of the indazole product. The structure of the final product can be confirmed by spectroscopic methods. The ¹H NMR spectrum should show the characteristic signals for the indazole ring protons, in addition to the signals for the ethyl benzoate moiety. Mass spectrometry will confirm the molecular weight of the synthesized compound.

Experimental Protocol: Synthesis of Ethyl 1H-indazol-6-carboxylate

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity
This compoundC₉H₁₃ClN₂O₂216.672.17 g (10 mmol)
Triethyl OrthoformateHC(OC₂H₅)₃148.203.3 mL (20 mmol)
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)C₇H₁₀O₄S190.220.19 g (1 mmol)
TolueneC₇H₈92.1450 mL

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, suspend this compound (2.17 g, 10 mmol) in toluene (50 mL). Note: While the free base is preferred, the hydrochloride salt can sometimes be used directly with a strong acid catalyst.

  • Addition of Reagents: Add triethyl orthoformate (3.3 mL, 20 mmol) and p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol) to the suspension.

  • Azeotropic Reflux: Heat the reaction mixture to reflux. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is generally complete when no more water is collected in the Dean-Stark trap (typically 8-12 hours).

  • Work-up: After completion, cool the reaction mixture to room temperature. Wash the mixture with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize the acid catalyst, followed by brine (20 mL).

  • Isolation and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford Ethyl 1H-indazol-6-carboxylate as a solid.

Visualization of the Synthetic Pathway

indazole_synthesis start Ethyl 3-hydrazinylbenzoate hydrochloride reaction Reaction with Triethyl Orthoformate (Toluene, p-TsOH, Reflux) start->reaction cyclization Intramolecular Cyclization reaction->cyclization product Ethyl 1H-indazol-6-carboxylate cyclization->product

Caption: Synthetic pathway for the formation of an indazole derivative.

Discussion of Potential Bioactivities

The synthesized pyrazole and indazole derivatives of Ethyl 3-hydrazinylbenzoate are expected to exhibit a range of biological activities based on the established pharmacological profiles of these core structures.

  • Pyrazole Derivatives: The pyrazole nucleus is a well-known pharmacophore associated with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The specific substituents on the pyrazole ring and the phenyl ring will modulate the activity. For example, the presence of the ethyl benzoate group could influence the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

  • Indazole Derivatives: Indazoles are also recognized as a "privileged scaffold" in medicinal chemistry, with derivatives showing potent anticancer, anti-inflammatory, and antiviral activities.[5][6] The position of the ester group on the benzo portion of the indazole can significantly impact its interaction with biological targets. Further modification of the ester to an amide or a carboxylic acid could lead to compounds with enhanced potency and selectivity.

Conclusion

This compound is a readily accessible and versatile starting material for the synthesis of bioactive pyrazole and indazole derivatives. The protocols provided in this application note offer a reliable foundation for researchers to explore the chemical space around these important heterocyclic systems. The adaptability of these synthetic routes allows for the creation of diverse libraries of compounds for screening in various biological assays, paving the way for the discovery of new therapeutic agents.

References

Application Notes & Protocols: Ethyl 3-hydrazinylbenzoate hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Hydrazine Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic use of versatile chemical building blocks is paramount to accelerating the discovery of novel therapeutics.[1] Hydrazine derivatives, in particular, represent a cornerstone scaffold for the synthesis of a multitude of heterocyclic compounds that form the core of many clinically significant drugs.[2] These derivatives are prized for their ability to participate in reliable and high-yield cyclization and condensation reactions.

Ethyl 3-hydrazinylbenzoate hydrochloride is a bifunctional reagent of significant interest. Its structure incorporates a reactive hydrazine moiety, primed for the formation of hydrazones and for constructing nitrogen-containing heterocycles, and an ethyl ester group, which can be further modified or hydrolyzed. This dual functionality makes it an invaluable starting material for creating diverse molecular libraries aimed at identifying new drug candidates with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5]

This document serves as a technical guide for researchers, providing both the conceptual framework and practical protocols for leveraging this compound in the synthesis of key medicinal chemistry intermediates.

Physicochemical Properties and Handling

A clear understanding of the reagent's properties is critical for its effective and safe use in the laboratory.

PropertyValueSource
Molecular Formula C₉H₁₃ClN₂O₂[3]
Molecular Weight 216.67 g/mol [3]
CAS Number 940875-99-0[6]
Appearance Solid[6]
Storage Room temperature, stored under inert gas[3]

Handling Advisory: this compound is intended for professional research laboratory use only.[7] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Application: Synthesis of Bioactive Hydrazone Derivatives

Hydrazones, characterized by the azomethine group (-NHN=CH-), are a class of compounds renowned for their broad and potent biological activities.[5][8] The synthesis of hydrazones via the condensation of a hydrazine with an aldehyde or ketone is one of the most fundamental and high-yielding reactions in medicinal chemistry. This compound serves as an excellent hydrazine precursor for this transformation.

Causality of the Reaction: The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon of the aldehyde or ketone. This is typically followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone. The reaction is often catalyzed by a few drops of acid, which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack.

General Experimental Workflow

The following diagram illustrates a typical workflow for a laboratory-scale chemical synthesis, from reaction setup to product characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Weigh Reagents (Hydrazine & Carbonyl) prep2 Select & Add Solvent (e.g., Ethanol) prep1->prep2 react1 Combine Reagents in Reaction Flask prep2->react1 react2 Add Catalyst (e.g., Acetic Acid) react1->react2 react3 Heat to Reflux react2->react3 react4 Monitor by TLC react3->react4 workup1 Cool Reaction Mixture react4->workup1 workup2 Filter Precipitate workup1->workup2 workup3 Wash with Cold Solvent workup2->workup3 workup4 Recrystallize for Purity workup3->workup4 analysis1 Dry Final Product workup4->analysis1 analysis2 Determine Melting Point analysis1->analysis2 analysis3 Spectroscopic Analysis (FT-IR, NMR) analysis2->analysis3

Caption: General laboratory workflow for synthesis and purification.

Protocol 2.1: Synthesis of an Ethyl 3-(2-benzylidenehydrazinyl)benzoate Derivative

This protocol describes a representative synthesis of a hydrazone from this compound and a substituted benzaldehyde.

Materials:

  • This compound (1.0 mmol)

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (3-5 drops)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • Thin-Layer Chromatography (TLC) plate and chamber

Procedure:

  • Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol, 216.7 mg).

  • Dissolution: Add absolute ethanol (20 mL) and stir until the solid is mostly dissolved.

  • Addition of Aldehyde: Add the substituted benzaldehyde (1.0 mmol) to the solution.

  • Catalysis: Add 3-5 drops of glacial acetic acid to the mixture. The acid catalyzes the condensation reaction.

  • Reaction: Attach a condenser and heat the mixture to reflux (approximately 78°C for ethanol) for 4-6 hours.[9] The progress of the reaction should be monitored by TLC until the starting materials are consumed.

  • Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the precipitated solid by vacuum filtration, washing the solid with a small amount of cold ethanol.

  • Drying & Characterization: Allow the product to air-dry or dry in a vacuum oven. The resulting pure hydrazone can be characterized by FT-IR, NMR, and mass spectrometry.[8][9]

Core Application: Synthesis of Pyrazole Scaffolds

The pyrazole ring is a privileged scaffold in medicinal chemistry, famously featured in drugs like the anti-inflammatory agent Celecoxib.[2] The Knorr pyrazole synthesis and related methods, which involve the condensation of a hydrazine with a 1,3-dicarbonyl compound, are highly effective routes to this heterocyclic system.

Causality of the Reaction: The reaction is initiated by the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the remaining nitrogen attacks the second carbonyl group, and subsequent dehydration yields the stable aromatic pyrazole ring.

G start Ethyl 3-hydrazinylbenzoate Hydrochloride intermediate Hydrazone Intermediate (Unstable, Cyclizes) start->intermediate Condensation (Reflux in Ethanol/AcOH) reagent + 1,3-Dicarbonyl (e.g., Acetylacetone) reagent->intermediate product Substituted Pyrazole Product intermediate->product Intramolecular Cyclization & Dehydration

Caption: Reaction pathway for pyrazole synthesis.

Protocol 3.1: Synthesis of an Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate

This protocol provides a method for synthesizing a substituted pyrazole using acetylacetone as the 1,3-dicarbonyl partner.

Materials:

  • This compound (1.0 mmol, 216.7 mg)

  • Acetylacetone (2,4-pentanedione) (1.1 mmol, 110 mg, ~0.11 mL)

  • Glacial Acetic Acid (15 mL)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • Ice bath, filtration apparatus

Procedure:

  • Setup: In a 50 mL round-bottom flask, suspend this compound (1.0 mmol) in glacial acetic acid (15 mL). Acetic acid serves as both the solvent and catalyst.

  • Reagent Addition: Add acetylacetone (1.1 mmol) to the suspension with stirring.

  • Reaction: Attach a condenser and heat the reaction mixture to reflux (approximately 118°C) for 3 hours.[10] The solution should become homogeneous as the reaction progresses.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-cold water (50 mL). This will cause the product to precipitate.

  • Neutralization (Optional but Recommended): Slowly neutralize the solution with a saturated sodium bicarbonate solution to a pH of ~7. This step removes excess acetic acid and aids in product precipitation.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure pyrazole derivative.

Summary of Biological Activities

Derivatives synthesized from this compound, particularly hydrazones, have been investigated for a wide array of pharmacological effects. This versatility underscores the value of this building block in drug discovery programs.

Derivative ClassReported Biological ActivitiesRepresentative Citations
Hydrazones Anti-inflammatory, Analgesic, Antimicrobial, Anticancer, Anticonvulsant, Antidepressant[5][8]
Acylhydrazones Anti-inflammatory (COX-2 inhibition), Chemotherapeutic[4]
Pyrazoles Anti-inflammatory (e.g., Celebrex), Fungicidal, Insecticidal
Heterocyclic Hybrids Antifungal, Anti-tubercular, Antiviral[4][5][11]

References

Application Notes & Protocols: Leveraging Ethyl 3-hydrazinylbenzoate hydrochloride for the Synthesis and Evaluation of Novel TrkA Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology, neuroscience, and medicinal chemistry.

Abstract: This document provides a comprehensive technical guide on the strategic use of Ethyl 3-hydrazinylbenzoate hydrochloride as a versatile starting material for the development of potent and selective Tropomyosin receptor kinase A (TrkA) inhibitors. We will explore the critical role of TrkA in disease, outline a complete synthetic workflow from the starting material to a final inhibitor candidate, and provide detailed protocols for the biological evaluation of the synthesized compounds. This guide is designed to bridge synthetic chemistry with biological validation, offering field-proven insights and self-validating experimental designs.

Introduction: TrkA Kinase as a High-Value Therapeutic Target

Tropomyosin receptor kinase A (TrkA), encoded by the NTRK1 gene, is a receptor tyrosine kinase that plays a pivotal role in the development and function of the nervous system.[1][2] Its primary ligand is the Nerve Growth Factor (NGF).[3] The binding of NGF to TrkA induces receptor dimerization and autophosphorylation, which in turn activates several critical downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways.[2][3][4][5][6][7] These pathways are fundamental for regulating cell proliferation, differentiation, survival, and apoptosis.[5][8]

While essential for normal physiology, aberrant TrkA signaling is a key driver in various pathologies. Gene fusions involving NTRK1 lead to ligand-independent, constitutive activation of the TrkA kinase, resulting in an oncogenic driver for a wide range of adult and pediatric cancers, including lung, colorectal, and thyroid cancers.[4][9] Furthermore, the NGF-TrkA signaling axis is a potent mediator of chronic pain, particularly in inflammatory conditions and cancer, making it a highly attractive target for novel analgesics.[10][11][12][13][14] Consequently, the development of small-molecule TrkA inhibitors is an area of intense research and has led to tumor-agnostic therapies.[9][15]

TrkA Signaling Pathway and Points of Inhibition

The diagram below illustrates the canonical TrkA signaling pathway and highlights the mechanism of action for ATP-competitive small-molecule inhibitors, which is the focus of this guide.

TrkA_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TrkA TrkA Receptor TrkA_dimer TrkA Dimer (Autophosphorylated) TrkA->TrkA_dimer Dimerization PLCg PLCγ TrkA_dimer->PLCg Recruitment & Activation PI3K PI3K TrkA_dimer->PI3K Recruitment & Activation Shc_Grb2_SOS Shc/Grb2/SOS TrkA_dimer->Shc_Grb2_SOS Recruitment & Activation Akt AKT PI3K->Akt Ras RAS Shc_Grb2_SOS->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Differentiation) ERK->Gene_Expression Transcription Factor Activation Akt->Gene_Expression Transcription Factor Activation NGF NGF Ligand NGF->TrkA Binding Inhibitor Small-Molecule TrkA Inhibitor Inhibitor->TrkA_dimer ATP-Competitive Inhibition

Caption: TrkA signaling cascade and the site of action for ATP-competitive inhibitors.

The Role of this compound in Synthesizing Kinase Inhibitors

This compound is a valuable chemical intermediate in medicinal chemistry.[16][17] Its utility stems from the presence of two key functional groups:

  • The Hydrazine Moiety (-NHNH₂): This group is a potent binucleophile, making it an ideal precursor for the construction of various nitrogen-containing heterocycles. Many kinase inhibitor scaffolds, such as pyrazoles, triazoles, and indazoles, can be efficiently synthesized from hydrazine derivatives.[18][19][20][21] These heterocyclic cores often function as "hinge-binders," forming critical hydrogen bonds with the backbone of the kinase ATP-binding site.

  • The Ethyl Benzoate Group: This portion of the molecule provides a rigid phenyl ring that serves as a stable scaffold. The ester can be readily hydrolyzed to a carboxylic acid, which then allows for the introduction of diverse side chains via amide coupling. This modularity is essential for optimizing a compound's potency, selectivity, and pharmacokinetic properties.

The hydrochloride salt form ensures stability and improves the handling properties of the otherwise reactive free hydrazine.

Application Protocol: Synthesis of a Novel Pyrazole-Based TrkA Inhibitor

This section outlines a representative synthetic route to a potential TrkA inhibitor, designated TRK-INH-3P , starting from this compound. The strategy involves a classic Knorr pyrazole synthesis followed by functionalization.

Overall Synthetic Workflow

The workflow is designed for modularity, allowing for the creation of a library of analogs for structure-activity relationship (SAR) studies.

Synthesis_Workflow A Ethyl 3-hydrazinylbenzoate hydrochloride (Starting Material) C Step 1: Knorr Pyrazole Synthesis (Condensation Reaction) A->C B 1,3-Diketone (e.g., Acetylacetone) B->C D Intermediate 1: Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate C->D Formation of Pyrazole Core E Step 2: Saponification (Ester Hydrolysis) D->E F Intermediate 2: 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid E->F Activation for Coupling H Step 3: Amide Coupling (e.g., HATU) F->H G Amine (R-NH2) (Side Chain) G->H I Final Product: TRK-INH-3P H->I Introduction of Diversity Element

Caption: Modular workflow for the synthesis of pyrazole-based TrkA inhibitors.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate (Intermediate 1)

  • Principle: This step utilizes the Knorr pyrazole synthesis, a condensation reaction between a hydrazine and a β-diketone. The acidic conditions facilitate the reaction, and the subsequent cyclization and dehydration yield the stable aromatic pyrazole ring.

  • Materials:

    • This compound (1.0 eq)

    • Acetylacetone (2,4-pentanedione) (1.1 eq)

    • Ethanol (as solvent)

    • Glacial Acetic Acid (catalyst)

  • Procedure:

    • To a round-bottom flask, add this compound and ethanol. Stir until dissolved.

    • Add acetylacetone (1.1 eq) followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

    • Fit the flask with a condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Redissolve the crude residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield Intermediate 1.

    • Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 2: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid (Intermediate 2)

  • Principle: This step involves the saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylic acid, which is necessary for the subsequent amide coupling reaction.

  • Materials:

    • Intermediate 1 (1.0 eq)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-3 eq)

    • Tetrahydrofuran (THF) and Water (co-solvent system)

    • Hydrochloric acid (HCl, 1M solution)

  • Procedure:

    • Dissolve Intermediate 1 in a mixture of THF and water (e.g., 3:1 v/v).

    • Add LiOH (2-3 eq) and stir the mixture vigorously at room temperature overnight.

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Concentrate the mixture in vacuo to remove the THF.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl. A precipitate should form.

    • Collect the solid product by vacuum filtration, washing with cold water.

    • Dry the solid under high vacuum to yield Intermediate 2.

    • Validation: Confirm structure by NMR and MS. The disappearance of the ethyl ester signals in the NMR spectrum is a key indicator of reaction completion.

Protocol 3: Synthesis of Final Product (TRK-INH-3P)

  • Principle: This final step involves the formation of an amide bond between the carboxylic acid (Intermediate 2) and a selected amine. HATU is a common and efficient peptide coupling reagent that minimizes side reactions and racemization.

  • Materials:

    • Intermediate 2 (1.0 eq)

    • Desired amine (R-NH₂) (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Dimethylformamide (DMF, anhydrous)

  • Procedure:

    • In a dry flask under a nitrogen atmosphere, dissolve Intermediate 2 in anhydrous DMF.

    • Add the selected amine (1.1 eq), followed by DIPEA (3.0 eq).

    • In a separate vial, dissolve HATU (1.2 eq) in a small amount of DMF and add it to the reaction mixture.

    • Stir the reaction at room temperature for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product by column chromatography or preparative HPLC.

    • Validation: Obtain full characterization data (¹H NMR, ¹³C NMR, HRMS, HPLC purity) for the final compound, TRK-INH-3P .

Application Protocol: Biological Evaluation of TRK-INH-3P

Once synthesized and purified, the compound must be evaluated for its biological activity. The following protocols provide a standard cascade for characterizing a novel TrkA inhibitor.

Biological Evaluation Workflow

Bio_Workflow A Synthesized Compound (TRK-INH-3P) B Protocol 4: In Vitro Kinase Assay (Biochemical) A->B F Protocol 5: Cellular Autophosphorylation Assay (Target Engagement) A->F C Determine IC50 (Potency) B->C D Kinase Selectivity Panel (TrkA, TrkB, TrkC, etc.) C->D Proceed if potent E Assess Selectivity D->E G Determine EC50 (Cellular Potency) F->G Proceed if active H Cell Proliferation Assay (Functional Outcome) G->H I Determine GI50 (Anti-proliferative Effect) H->I

Caption: Standard cascade for the biological evaluation of a novel kinase inhibitor.

Protocol 4: In Vitro TrkA Kinase Inhibition Assay (Biochemical Potency)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of TRK-INH-3P against the purified TrkA enzyme.

  • Principle: This assay measures the ability of the inhibitor to block the phosphorylation of a substrate by the TrkA kinase. The amount of ADP produced in the reaction is proportional to kinase activity and can be quantified using a luminescent detection system like the ADP-Glo™ Kinase Assay.[22]

  • Materials:

    • Recombinant human TrkA enzyme

    • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[22][23]

    • Poly(Glu,Tyr) 4:1 as a generic kinase substrate

    • ATP at a concentration near the Kₘ for TrkA

    • TRK-INH-3P (stock solution in 100% DMSO)

    • ADP-Glo™ Kinase Assay kit (Promega)

    • White, opaque 384-well assay plates

  • Procedure:

    • Prepare a serial dilution of TRK-INH-3P in kinase buffer containing DMSO (final DMSO concentration in the assay should be ≤1%).

    • In a 384-well plate, add the TrkA enzyme to each well (except for no-enzyme controls).

    • Add the serially diluted inhibitor or vehicle (DMSO) to the appropriate wells and incubate for 15-20 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction at 30°C for 60 minutes.

    • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ kit manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Read luminescence on a plate reader.

    • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 5: Cellular TrkA Autophosphorylation Assay (Target Engagement)

  • Objective: To confirm that TRK-INH-3P can inhibit TrkA activity within a living cell.

  • Principle: This assay measures the inhibition of NGF-stimulated TrkA autophosphorylation in a cell line that expresses the TrkA receptor. The level of phosphorylated TrkA (p-TrkA) is a direct readout of kinase activity in a cellular context.[8][24]

  • Materials:

    • KM-12 (colorectal cancer) or similar cell line with an NTRK1 fusion, or a transfected cell line (e.g., HeLa-TrkA).[25]

    • Cell culture medium (e.g., RPMI or DMEM with 10% FBS)

    • Nerve Growth Factor (NGF)

    • TRK-INH-3P

    • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Antibodies: Rabbit anti-p-TrkA (Tyr490), Rabbit anti-total TrkA

    • Western Blotting or ELISA reagents

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of TRK-INH-3P or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with a pre-determined concentration of NGF (e.g., 50 ng/mL) for 10-15 minutes. Include an unstimulated control.

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Lyse the cells directly in the plate with ice-cold lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant (e.g., using a BCA assay).

    • Analyze the levels of p-TrkA and total TrkA by Western Blot or a sandwich ELISA.

    • Data Analysis: Quantify the band intensity for p-TrkA and normalize it to the total TrkA signal. Determine the concentration of TRK-INH-3P required to inhibit NGF-stimulated phosphorylation by 50% (EC₅₀).

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and decision-making.

Table 1: Target Physicochemical Properties for Oral Kinase Inhibitors This table provides context from analyses of FDA-approved drugs, guiding the optimization of future analogs.[26][27][28]

PropertyGenerally Accepted RangeRationale
Molecular Weight (MW) < 500 DaAdherence to Lipinski's Rule of 5 for good membrane permeability.
LogP 1 - 4Balances solubility and permeability.
H-Bond Donors ≤ 5Reduces polarity, aids in crossing cell membranes.
H-Bond Acceptors ≤ 10Reduces polarity, aids in crossing cell membranes.
Polar Surface Area (PSA) < 140 ŲCorrelates with membrane permeability.

Table 2: Representative Data for In Vitro Kinase Assays This table is used to assess both the potency and selectivity of the new inhibitor. High selectivity against related kinases like TrkB and TrkC is often desired to minimize potential side effects.

CompoundTrkA IC₅₀ (nM)TrkB IC₅₀ (nM)TrkC IC₅₀ (nM)Selectivity (TrkB/TrkA)
TRK-INH-3P 151,5002,100100-fold
Reference Cpd586~1-fold (Pan-Trk)

Table 3: Representative Data for Cellular Assays

CompoundCellular p-TrkA EC₅₀ (nM)Cell Proliferation GI₅₀ (nM) (KM-12 cells)
TRK-INH-3P 85150
Reference Cpd3045

A close correlation between the biochemical IC₅₀ and the cellular EC₅₀ suggests good cell permeability and lack of significant off-target effects that might confound the cellular readout.

References

Application Note: HPLC Analysis for Reaction Monitoring of Ethyl 3-hydrazinylbenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in pharmaceutical development, providing critical data on product quality, purity, and stability.[1][2] This application note presents a detailed, robust reversed-phase HPLC (RP-HPLC) method for the in-process monitoring of reactions involving Ethyl 3-hydrazinylbenzoate hydrochloride. This intermediate is a key building block in the synthesis of various pharmaceutically active compounds. Effective reaction monitoring is essential to determine reaction completion, identify the formation of impurities, and optimize process parameters, ultimately ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[3]

The method described herein is designed to be stability-indicating, capable of separating the starting material, this compound, from its potential products, intermediates, and common degradation products that may arise under reaction conditions. We will detail the chromatographic conditions, system suitability requirements, sample preparation protocols, and data interpretation strategies, providing researchers and drug development professionals with a comprehensive guide for implementation.

Principle of the Chromatographic Method

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent.[4] Separation is achieved based on the differential partitioning of the analytes between the stationary and mobile phases.[4] this compound, being a polar, ionizable compound due to the hydrazine hydrochloride moiety, requires careful control of the mobile phase pH to ensure consistent retention and symmetrical peak shape.[3] By using an acidic buffer, the hydrazine group remains protonated, leading to predictable chromatographic behavior. A gradient elution, where the proportion of the organic solvent is increased over time, is employed to effectively elute compounds with a wide range of polarities, ensuring that both the polar starting materials and potentially less polar products or impurities are separated within a reasonable analysis time.[5][6] Detection is performed using a UV detector, leveraging the chromophoric nature of the benzene ring present in the analyte and related substances.

Materials and Methodology

Instrumentation and Consumables
  • HPLC System: An Agilent 1100/1200 series, Waters Alliance e2695, or equivalent system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatography Data System (CDS): Empower 3, Chromeleon 7, or equivalent software.

  • Analytical Column: Purospher® STAR, RP-18 end-capped (250 mm x 4.6 mm, 5 µm particle size) or equivalent C18 column.[7]

  • Volumetric Glassware: Class A.

  • Filters: 0.45 µm PTFE or Nylon syringe filters.

Reagents and Solvents
  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade or Milli-Q.

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade.

  • Phosphoric Acid (H₃PO₄): Analytical grade.

  • This compound: Reference Standard.

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (80:20 v/v).

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

HPLC Protocol: Chromatographic Conditions

The developed method parameters are summarized in the table below for quick reference.

ParameterCondition
Column Purospher® STAR, RP-18e (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 20mM KH₂PO₄, pH 3.0 with H₃PO₄B: Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (PDA detector recommended, 200-400 nm)
Injection Volume 10 µL
Run Time 30 minutes

Experimental Workflow & Sample Preparation

The overall workflow for reaction monitoring is depicted below. It is critical to quench the reaction immediately upon sampling to prevent further changes before analysis.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis & Decision reaction 1. Reaction Sampling (Time Point T=x) quench 2. Quench Aliquot (e.g., in cold ACN) reaction->quench dilute 3. Dilute to Working Concentration with Diluent quench->dilute filtrate 4. Filter Sample (0.45 µm Syringe Filter) dilute->filtrate inject 5. Inject into HPLC filtrate->inject acquire 6. Data Acquisition (Chromatogram) inject->acquire analyze 7. Peak Integration & Area % Calculation acquire->analyze decision 8. Assess Reaction Progress (Continue, Modify, or Stop) analyze->decision

Caption: Workflow for HPLC Reaction Monitoring.

Protocol for Reaction Sample Preparation:

  • Withdraw a small, representative aliquot (e.g., 50 µL) from the reaction vessel at a defined time point.

  • Immediately quench the reaction by adding the aliquot to a pre-determined volume of cold diluent or acetonitrile in a vial to stop the reaction and precipitate any incompatible salts.

  • Perform a serial dilution with the specified HPLC diluent to bring the concentration of the main analyte into the linear range of the method (e.g., approximately 50 µg/mL).

  • Vortex the solution to ensure homogeneity.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Inject the sample onto the HPLC system for analysis.

System Suitability Testing (SST)

Before analyzing any samples, the chromatographic system must be verified to ensure it is performing adequately.[8] This is achieved by injecting the Working Standard Solution in replicate (typically n=5 or 6). The acceptance criteria must be met before proceeding.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and good separation performance.
% RSD of Peak Area ≤ 2.0% (for n≥5)Demonstrates the precision of the injection and system detection.
% RSD of Retention Time ≤ 1.0% (for n≥5)Shows the stability and reproducibility of the pump and mobile phase delivery.

Data Analysis and Interpretation

The primary goal of reaction monitoring is to track the consumption of starting materials and the formation of the desired product over time.

  • Identification: Peaks are identified by comparing their retention times (RT) with that of the reference standard. A PDA detector can further confirm identity and assess peak purity by comparing UV spectra.

  • Quantification: For in-process monitoring, relative quantification using Area Percent (% Area) is often sufficient. The progress of the reaction can be determined by observing the decrease in the % Area of the starting material peak and the increase in the % Area of the product peak.

% Conversion = [ (Initial Area of Starting Material - Area of Starting Material at time T) / Initial Area of Starting Material ] * 100

Stability-Indicating Nature of the Method

To ensure this method is fit for purpose, its ability to separate the main analyte from potential degradation products must be confirmed through forced degradation studies.[9] This involves subjecting a sample of this compound to stress conditions such as:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C

  • Base Hydrolysis: 0.1 N NaOH at 60 °C

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal Stress: 80 °C

  • Photolytic Stress: Exposure to UV light (ICH Q1B)

The chromatograms from these stressed samples should demonstrate that all degradation peaks are baseline-resolved from the main analyte peak.[10] The use of a PDA detector is highly recommended to check for peak purity, ensuring no co-eluting impurities are hidden under the main peak.[11]

Conclusion

This application note provides a comprehensive and robust RP-HPLC method for the reaction monitoring of this compound. The method is designed to be precise, accurate, and stability-indicating, offering clear separation of the main analyte from potential by-products and degradants. By adhering to the detailed protocols for sample preparation, chromatographic conditions, and system suitability, researchers and process chemists can confidently track reaction progress, enabling informed decisions for process optimization and control. This method serves as a critical tool in the development and manufacturing of pharmaceuticals, upholding the principles of quality and scientific integrity.[5]

References

One-Pot Synthesis Protocols for Ethyl 3-hydrazinylbenzoate hydrochloride: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides detailed application notes and one-pot synthesis protocols for Ethyl 3-hydrazinylbenzoate hydrochloride, a versatile building block in modern synthetic organic chemistry. The protocols outlined herein are designed for researchers, scientists, and professionals in drug development, offering insights into the efficient construction of complex heterocyclic scaffolds. The methodologies emphasize scientific integrity, providing not just procedural steps but also the underlying chemical principles and rationale for experimental choices.

Introduction: The Synthetic Utility of this compound

This compound is a valuable bifunctional molecule, incorporating both a reactive hydrazine moiety and an ethyl benzoate group. This unique combination allows for its use as a key precursor in the synthesis of a wide array of heterocyclic compounds, including pyrazoles and indoles. The presence of the ester functional group provides a convenient handle for further molecular elaboration, making it a favored starting material in medicinal chemistry for the generation of compound libraries. The hydrochloride salt form enhances its stability and ease of handling.

This guide focuses on one-pot syntheses, which are highly sought after in contemporary chemistry for their efficiency, reduced waste generation, and operational simplicity. By combining multiple reaction steps into a single procedure without the isolation of intermediates, these protocols offer significant advantages in terms of time and resources.

Application Note 1: One-Pot Synthesis of Substituted Pyrazoles

The reaction between a hydrazine and a 1,3-dicarbonyl compound is a cornerstone of pyrazole synthesis.[1][2][3] This protocol details a one-pot procedure where the 1,3-dicarbonyl is generated in situ from an acid chloride and a ketone, followed by cyclocondensation with this compound.

Causality Behind Experimental Choices

The choice of a one-pot protocol is driven by the desire for efficiency and to circumvent the often-cumbersome isolation of the intermediate 1,3-diketone, which may be unstable or exist as a mixture of tautomers.[1] The use of a strong base, such as lithium diisopropylamide (LDA), is crucial for the quantitative deprotonation of the ketone to form the enolate, which then acts as a nucleophile towards the acid chloride. The reaction is typically conducted at low temperatures to control the reactivity of the organolithium base and prevent side reactions. The subsequent addition of this compound, often with a catalytic amount of acid, facilitates the cyclization and dehydration to form the aromatic pyrazole ring. The hydrochloride salt of the hydrazine can be neutralized in situ or the reaction can be carried out under acidic conditions which also catalyze the cyclization.

Experimental Protocol: One-Pot Synthesis of Ethyl 3-(1-phenyl-5-methyl-1H-pyrazol-3-yl)benzoate

Materials:

  • Acetophenone

  • Acetyl chloride

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add acetophenone (1.0 equiv) dissolved in anhydrous THF (5 mL per mmol of acetophenone).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 equiv) dropwise, maintaining the temperature below -70 °C. Stir the resulting enolate solution for 30 minutes at -78 °C.

  • Add acetyl chloride (1.1 equiv) dropwise to the enolate solution. Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • In a separate flask, dissolve this compound (1.2 equiv) in a minimal amount of glacial acetic acid.

  • Add the hydrazine solution to the reaction mixture containing the in situ generated 1,3-diketone.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the desired pyrazole.

Data Summary
Reactant/ProductMolar Equiv.Molecular Weight ( g/mol )Amount
Acetophenone1.0120.15e.g., 1 mmol, 120 mg
Acetyl chloride1.178.50e.g., 1.1 mmol, 86 mg
LDA1.1-e.g., 1.1 mmol, 0.55 mL of 2.0 M solution
Ethyl 3-hydrazinylbenzoate HCl1.2216.66e.g., 1.2 mmol, 260 mg
Expected Product-306.36Yield dependent on reaction scale

Reaction Workflow Diagram

One_Pot_Pyrazole_Synthesis cluster_flask One-Pot Reaction Vessel Ketone Acetophenone in THF Enolate Lithium Enolate Ketone->Enolate LDA, -78°C Diketone 1,3-Diketone (in situ) Enolate->Diketone Acetyl Chloride Pyrazole Final Pyrazole Product Diketone->Pyrazole Reflux Hydrazine Ethyl 3-hydrazinylbenzoate HCl in Acetic Acid Hydrazine->Pyrazole Purification Workup & Purification Pyrazole->Purification

Caption: One-pot synthesis of a substituted pyrazole.

Application Note 2: One-Pot Fischer Indole Synthesis of Ethyl 5-Indolecarboxylates

The Fischer indole synthesis is a classic and powerful method for constructing the indole nucleus from an arylhydrazine and an aldehyde or ketone under acidic conditions.[4][5] This protocol describes a one-pot synthesis of an ethyl 5-indolecarboxylate derivative starting from this compound and a suitable ketone.

Causality Behind Experimental Choices

The one-pot Fischer indole synthesis is advantageous as it avoids the isolation of the intermediate hydrazone, which can be unstable.[6] The reaction is acid-catalyzed, with the acid serving two purposes: it catalyzes the formation of the hydrazone from the hydrazine and the carbonyl compound, and it facilitates the subsequent[2][2]-sigmatropic rearrangement and cyclization to form the indole ring.[4][5] The choice of acid catalyst is important; Brønsted acids like sulfuric acid or polyphosphoric acid are commonly used.[4] The reaction temperature is also a critical parameter, as elevated temperatures are typically required to drive the rearrangement and cyclization steps.[7] The ester group on the phenylhydrazine is generally stable under these conditions.

Experimental Protocol: One-Pot Synthesis of Ethyl 2,3-dimethyl-1H-indole-5-carboxylate

Materials:

  • This compound

  • 2-Butanone (Methyl ethyl ketone)

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 equiv) in glacial acetic acid (10 mL per gram of hydrazine).

  • Add 2-butanone (1.2 equiv) to the suspension.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Heat the reaction mixture to 80-90 °C with stirring.

  • Monitor the reaction by TLC until the starting materials are consumed (typically 2-3 hours).

  • Cool the reaction mixture to room temperature and pour it slowly over crushed ice.

  • Neutralize the acidic solution by the careful addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield the desired indole.

Data Summary
Reactant/ProductMolar Equiv.Molecular Weight ( g/mol )Amount
Ethyl 3-hydrazinylbenzoate HCl1.0216.66e.g., 1 mmol, 217 mg
2-Butanone1.272.11e.g., 1.2 mmol, 87 mg
Expected Product-217.26Yield dependent on reaction scale

Reaction Workflow Diagram

Fischer_Indole_Synthesis cluster_flask_indole One-Pot Reaction Vessel Hydrazine Ethyl 3-hydrazinylbenzoate HCl Hydrazone Hydrazone Intermediate (in situ) Hydrazine->Hydrazone Acid Catalyst, Heat Ketone_Indole 2-Butanone Ketone_Indole->Hydrazone Indole Final Indole Product Hydrazone->Indole [3,3]-Sigmatropic Rearrangement & Cyclization Purification_Indole Workup & Purification Indole->Purification_Indole

Caption: One-pot Fischer indole synthesis workflow.

References

Application Notes & Protocols: Ethyl 3-hydrazinylbenzoate hydrochloride in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Building Block

Ethyl 3-hydrazinylbenzoate hydrochloride is a bifunctional reagent of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a nucleophilic hydrazine moiety and an aromatic ring substituted with an electron-withdrawing ethyl ester group, makes it a prime candidate for the construction of a diverse array of heterocyclic scaffolds. The hydrazine group serves as a classical precursor for nitrogen-containing heterocycles, while the ethyl benzoate portion offers a site for further synthetic elaboration, enabling the generation of complex molecular libraries for biological screening.[1]

This guide provides an in-depth exploration of the utility of this compound in the synthesis of key heterocyclic systems, namely pyrazoles and indazoles. We will delve into the mechanistic rationale behind these transformations and provide detailed, field-proven protocols designed for practical application in the modern organic synthesis laboratory.

Physicochemical Properties

A clear understanding of the starting material's properties is crucial for successful experimentation.

PropertyValueSource
Molecular Formula C₉H₁₃ClN₂O₂[2]
Molecular Weight 216.67 g/mol [2]
Appearance White to off-white solidN/A
CAS Number 940875-99-0[2]

Core Application 1: Synthesis of Substituted Pyrazoles

The construction of the pyrazole ring is one of the most fundamental and reliable applications of aryl hydrazines.[3][4] The Knorr pyrazole synthesis and related cyclocondensation reactions provide a direct and efficient route to this important heterocyclic motif, which is a core component of numerous pharmaceuticals, including the blockbuster drug Celecoxib.

Mechanistic Rationale: The Paal-Knorr Condensation

The reaction between an aryl hydrazine and a 1,3-dicarbonyl compound is a classic cyclocondensation reaction. The process is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine onto one of the carbonyl carbons of the diketone. This is often the most reactive (less sterically hindered) carbonyl group. The resulting hemiaminal intermediate rapidly dehydrates to form a hydrazone. Subsequent intramolecular attack by the second hydrazine nitrogen onto the remaining carbonyl group, followed by another dehydration step, yields the stable aromatic pyrazole ring.

The use of this compound requires consideration of its salt form. The reaction is typically facilitated by either gentle heating in a protic solvent like ethanol, which can mediate the proton transfer, or by the addition of a weak base to free the hydrazine for initial nucleophilic attack.

Workflow for Pyrazole Synthesis

reagent reagent process process product product analysis analysis A Combine Ethyl 3-hydrazinylbenzoate HCl and 1,3-Diketone in Ethanol B Add Glacial Acetic Acid (catalyst) A->B 1. Mix Reagents C Reflux Reaction Mixture (4-6 hours) B->C 2. Initiate Reaction D Monitor by TLC C->D 3. Drive to Completion E Cool to Room Temperature D->E If complete F Precipitate Product in Cold Water E->F 4. Isolate Crude Product G Filter and Wash Solid F->G H Recrystallize from Ethanol G->H 5. Purify I Characterize Pure Product (NMR, MS, m.p.) H->I 6. Verify Structure

Caption: General workflow for pyrazole synthesis.

Experimental Protocol: Synthesis of Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate

This protocol details the synthesis of a model pyrazole using acetylacetone as the 1,3-dicarbonyl partner.

  • Reagent Preparation:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (2.17 g, 10 mmol).

    • Add absolute ethanol (30 mL) to suspend the solid.

    • Add acetylacetone (1.0 g, 1.02 mL, 10 mmol).

  • Reaction Initiation and Monitoring:

    • Add 3-4 drops of glacial acetic acid to the mixture to serve as a catalyst.[5]

    • Heat the mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction's progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.[5] The disappearance of the starting hydrazine indicates reaction completion.

  • Product Isolation and Purification:

    • Once the reaction is complete, allow the flask to cool to room temperature.

    • Pour the reaction mixture slowly into 100 mL of ice-cold water while stirring. A precipitate should form.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).

    • Dry the crude product under vacuum.

  • Recrystallization:

    • Purify the crude solid by recrystallization from a minimal amount of hot ethanol to afford the desired product as a crystalline solid.[5]

  • Characterization:

    • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Core Application 2: Synthesis of Substituted Indazoles

The indazole scaffold is another privileged heterocycle in medicinal chemistry. The synthesis of indazoles from aryl hydrazines can be accomplished through various strategies, often involving the cyclization of a hydrazine onto a suitable functional group at the ortho position of the aromatic ring.

Mechanistic Rationale: Intramolecular Cyclization Pathways

While direct cyclization of this compound is not straightforward, it serves as a key starting material for multi-step sequences. A common strategy involves the palladium-catalyzed cross-coupling of a related ortho-haloaryl precursor with a protected hydrazine, followed by an acid-catalyzed cyclization and deprotection.[6] An alternative, classical approach is the Richter synthesis, involving the diazotization of an ortho-amino cinnoline precursor, which itself can be derived from aryl hydrazines.

A more direct, albeit hypothetical, pathway could involve the formylation of the aryl ring at the C2 position (ortho to the hydrazine), followed by an acid-catalyzed intramolecular condensation and dehydration, akin to the Fischer indole synthesis, to form the indazole ring. This highlights the importance of the starting material as a platform for diverse synthetic routes.

Conceptual Workflow for Indazole Synthesis

G cluster_0 Part 1: Precursor Modification cluster_1 Part 2: Cyclization & Final Product start start step1 step1 intermediate intermediate step2 step2 product product A Start: Ethyl 3-hydrazinylbenzoate or related o-halo precursor B Introduce ortho-functional group (e.g., formyl, bromo) A->B C Intermediate: Ortho-functionalized aryl hydrazine B->C D Intramolecular Cyclization (e.g., Acid-catalyzed condensation or Pd-catalyzed coupling) C->D E Final Product: Ethyl 1H-indazole-6-carboxylate D->E

Caption: Conceptual workflow for Indazole synthesis.

Experimental Protocol: Synthesis of Ethyl 1H-indazole-6-carboxylate (via Hydrazone Cyclization)

This protocol is based on established methods for indazole synthesis from ortho-formylarylhydrazones, which can be prepared from the corresponding hydrazine.[6]

Step A: Formation of the Hydrazone Intermediate

  • Precursor: Begin with Ethyl 3-formyl-4-hydrazinylbenzoate (This precursor would need to be synthesized first, for instance, via ortho-formylation of a protected aniline derivative followed by diazotization and reduction).

  • Condensation: React the ortho-formyl-arylhydrazine with a suitable aldehyde (e.g., benzaldehyde) in ethanol with catalytic acid to form the corresponding hydrazone. This step protects one of the hydrazine nitrogens and sets up the cyclization precursor.

Step B: Intramolecular Cyclization

  • Reaction Setup: Dissolve the hydrazone intermediate from Step A in a suitable solvent such as toluene or xylene in a round-bottom flask.

  • Cyclization: Add a strong acid catalyst, such as para-toluenesulfonic acid (p-TsOH).[6]

  • Heating: Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC for the formation of the indazole product.

  • Workup and Purification: After cooling, the reaction mixture is typically washed with a saturated sodium bicarbonate solution, dried over sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the target indazole.

Conclusion

This compound is a potent and versatile reagent for constructing heterocyclic compounds of high value in pharmaceutical research. Its dual functionality allows for straightforward entry into pyrazole synthesis through well-established condensation chemistry. Furthermore, it serves as an excellent foundational scaffold for more complex, multi-step syntheses of other important heterocycles like indazoles. The protocols and mechanistic insights provided herein offer a robust starting point for researchers aiming to leverage this key building block in their synthetic endeavors.

References

Troubleshooting & Optimization

Improving the yield of reactions with Ethyl 3-hydrazinylbenzoate hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-hydrazinylbenzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to help you improve reaction yields, minimize side products, and overcome common challenges encountered during the use of this versatile reagent.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each issue is analyzed from a mechanistic perspective to provide robust and scientifically grounded solutions.

Question 1: I am observing very low yields in my Fischer indole synthesis. What are the common causes and how can I optimize the reaction?

Answer:

Low yields in the Fischer indole synthesis are a frequent challenge. This reaction, which converts a phenylhydrazine and a carbonyl compound into an indole, is highly sensitive to several factors.[1][2] The mechanism involves the formation of a phenylhydrazone, which then undergoes an acid-catalyzed[3][3]-sigmatropic rearrangement.[2] Failures often stem from issues in this critical cyclization step.

Potential Causes & Solutions:

  • Inadequate Acid Catalysis: The choice and concentration of the acid are paramount. The acid facilitates the key enamine formation and the subsequent rearrangement.[1][2]

    • Troubleshooting: If you are using a mild acid like acetic acid and seeing poor results, consider switching to a stronger Brønsted acid (e.g., H₂SO₄, p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂).[1][2] However, excessively harsh acidic conditions can lead to degradation. A screening of different acid catalysts is often necessary.

    • Expert Insight: The hydrochloride salt of your starting material contributes to the initial acidity, but it is often insufficient to drive the cyclization to completion. You must add an additional, appropriate catalyst.

  • Competing Side Reactions: Under certain conditions, particularly with electron-donating groups on the carbonyl substrate, the intermediate can undergo N-N bond cleavage instead of the desired rearrangement, leading to byproducts and consuming your starting material.[4]

    • Troubleshooting: Lowering the reaction temperature can sometimes favor the desired sigmatropic rearrangement over cleavage pathways.[5] If cleavage is suspected, using a Lewis acid catalyst may improve the efficiency of the cyclization.[4]

  • Steric Hindrance: Bulky substituents on either the Ethyl 3-hydrazinylbenzoate or the carbonyl partner can sterically hinder the formation of the key cyclic intermediate.

    • Troubleshooting: Increasing the reaction temperature and extending the reaction time can help overcome moderate steric hindrance. In severe cases, a different synthetic route may be necessary.

Workflow for Optimizing Fischer Indole Synthesis

Fischer_Indole_Optimization cluster_prep Step 1: Hydrazone Formation cluster_cyclization Step 2: Cyclization & Optimization cluster_analysis Step 3: Analysis & Troubleshooting A Mix Ethyl 3-hydrazinylbenzoate HCl + Carbonyl Compound B Add Mild Acid (e.g., AcOH) in Ethanol A->B Solvent C Monitor by TLC for Complete Conversion B->C Reflux D Screen Acid Catalysts (Brønsted vs. Lewis) C->D E Optimize Temperature (e.g., 50-110 °C) D->E Test range F Monitor Product Formation & Side Products E->F TLC/LC-MS G Low Yield? F->G H Increase Catalyst Load or Try Stronger Acid G->H Yes I Side Products Present? G->I No H->D Re-optimize J Lower Temperature Use Lewis Acid I->J Yes K Proceed to Workup & Purification I->K No J->D Re-optimize

Caption: Optimization workflow for the Fischer indole synthesis.

Question 2: My hydrazone formation reaction is slow and incomplete. How can I drive it to completion?

Answer:

Hydrazone formation is a condensation reaction that is generally reversible.[3] The presence of an electron-withdrawing group (the ethyl ester) on your Ethyl 3-hydrazinylbenzoate can decrease the nucleophilicity of the hydrazine, potentially slowing the reaction.

Key Optimization Parameters:

ParameterRecommendationRationale
pH Control Maintain a slightly acidic pH (4-6).The reaction is acid-catalyzed, as protonation of the carbonyl oxygen makes the carbon more electrophilic. However, at very low pH, the hydrazine nitrogen becomes fully protonated, losing its nucleophilicity. A mild acid like acetic acid is often sufficient.
Water Removal Use a Dean-Stark apparatus or add a dehydrating agent like molecular sieves.The reaction produces water as a byproduct. According to Le Châtelier's principle, removing water will shift the equilibrium towards the hydrazone product.[6]
Solvent Use a non-polar solvent like toluene or ethanol.Toluene is effective for azeotropic removal of water with a Dean-Stark trap.[6] Ethanol is a common solvent that facilitates the dissolution of the hydrochloride salt.
Temperature Refluxing is typically required.Provides the necessary activation energy to overcome the reaction barrier and helps in the azeotropic removal of water.

Protocol for Robust Hydrazone Formation:

  • To a round-bottom flask, add this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.1 eq).

  • Add a suitable solvent (e.g., toluene or absolute ethanol).

  • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

  • Optional but recommended: If using toluene, equip the flask with a Dean-Stark apparatus. If using ethanol, add activated 4Å molecular sieves.

  • Heat the mixture to reflux and monitor the reaction progress using TLC or LC-MS.

  • Once the starting hydrazine is consumed, cool the reaction mixture and proceed with workup. This typically involves filtering off the sieves (if used) and removing the solvent under reduced pressure.

Question 3: I am struggling with the purification of my final product. There are multiple persistent impurities.

Answer:

Purification challenges often arise from unreacted starting materials, side products from competing reactions, or degradation. The polar nature of the ester and the nitrogen-containing heterocycle can cause streaking on silica gel columns.

Troubleshooting Purification:

  • Identify the Impurities: Before attempting purification, try to identify the impurities by LC-MS or ¹H NMR of the crude material. Common impurities include unreacted starting material, baseline polymeric material, or isomers.

  • Aqueous Wash: Before column chromatography, perform an aqueous workup.

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash with a saturated sodium bicarbonate (NaHCO₃) solution to remove any residual acid catalyst.

    • Wash with brine to remove water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Column Chromatography Optimization:

    • Polar Impurities: If impurities are sticking to the baseline, they are likely very polar. Try adding a small amount of a polar modifier to your eluent system, such as 1% triethylamine (TEA) to suppress tailing of basic compounds or 1% acetic acid for acidic compounds.[7]

    • Closely-Eluting Impurities: If impurities have Rf values very close to your product, you may need to switch to a different solvent system (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) or consider reverse-phase chromatography if the compound is sufficiently non-polar.[7]

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for removing small amounts of impurities.[8] Screen different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

Part 2: Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound?

Aryl hydrazines can be sensitive to air and light. The hydrochloride salt form enhances stability compared to the free base. For long-term storage, keep the compound in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). Always consult the Safety Data Sheet (SDS) before use. Hydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[9][10]

Q2: Do I need to convert the hydrochloride salt to the free base before my reaction?

For many reactions, such as Fischer indole synthesis or hydrazone formation under acidic catalysis, you can use the hydrochloride salt directly.[11][12] The initial acidic conditions are often compatible with or even beneficial for the reaction. However, if your reaction requires basic or neutral conditions (e.g., some cross-coupling reactions), you will need to neutralize the salt. This is typically done by adding a base like sodium bicarbonate, sodium acetate, or an organic base like triethylamine to the reaction mixture to generate the free hydrazine in situ.

Q3: What are the typical solvents for reactions involving this compound?

The choice of solvent is reaction-dependent. Due to the presence of the hydrochloride salt, polar protic solvents are often used.

  • Ethanol: Widely used for hydrazone formation and Fischer indole synthesis as it effectively dissolves the starting material.[5]

  • Acetic Acid: Can be used as both a solvent and an acid catalyst for Fischer indole synthesis.[13]

  • Toluene/Dioxane: Often used when water needs to be removed azeotropically or for higher reaction temperatures.[14]

  • Water: Can be used in the initial diazotization-reduction sequence to prepare the hydrazine itself.[15]

Q4: Besides indoles, what other types of compounds can I synthesize from this compound?

This compound is a valuable intermediate for a variety of heterocyclic compounds used in medicinal chemistry.[16] These include:

  • Pyrazoles and Pyrazolones: By reacting with 1,3-dicarbonyl compounds.[17]

  • Hydrazones: By condensation with aldehydes and ketones, which are themselves important for their biological activities or as intermediates.[16][18]

  • Cross-Coupling Reactions: Aryl hydrazines can be used in modern palladium-catalyzed cross-coupling reactions, acting as versatile coupling partners.[19]

References

Purification of crude Ethyl 3-hydrazinylbenzoate hydrochloride by column chromatography.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude Ethyl 3-hydrazinylbenzoate hydrochloride via column chromatography. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific purification. Given the compound's polar nature and its existence as a hydrochloride salt, it presents a unique set of purification hurdles. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounding all recommendations in established chromatographic principles.

Troubleshooting Guide: Navigating Common Purification Issues

This section addresses specific, practical problems you may encounter during the column chromatography of this compound.

Issue 1: No Compound Eluting from the Column or Very Low Recovery

Q: I've run several column volumes of my ethyl acetate/hexane mobile phase, but I can't detect my product in any fractions. What's happening?

A: This is a classic and frustrating problem, often stemming from the strong interaction between the polar, basic nature of your compound and the acidic stationary phase.

Probable Causes & Solutions:

  • Strong Adsorption to Silica Gel: Ethyl 3-hydrazinylbenzoate, being a basic amine, can form a strong ionic interaction with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] The hydrochloride salt form exacerbates this, making the compound even more polar and less likely to elute with non-polar solvent systems. Your compound is likely "stuck" at the top of the column.[3]

    • Solution 1: Increase Mobile Phase Polarity Drastically. If your compound isn't moving in ethyl acetate/hexane, you need a much more polar mobile phase. Try a gradient of dichloromethane (DCM) and methanol (MeOH). Start with 100% DCM and gradually increase the MeOH content to 5%, 10%, or even 20%.[4]

    • Solution 2: Add a Basic Modifier. To disrupt the acid-base interaction, add a small amount of a basic modifier to your mobile phase.[1][5] This deactivates the acidic sites on the silica.[3]

      • Prepare a stock solution of 1-2% triethylamine (TEA) or ammonium hydroxide in your polar solvent (e.g., methanol).[3][4][6]

      • Use this modified polar solvent in your gradient. For example, a gradient of DCM and (99:1 MeOH:TEA).

  • Compound Insolubility: Your crude material may not be fully soluble in the initial, less polar mobile phase, causing it to precipitate at the top of the column.

    • Solution: Use a Stronger Loading Solvent or Dry Loading. Dissolve your crude sample in a minimum amount of a stronger, more polar solvent like DCM or a small amount of methanol before loading.[7] However, the best practice to avoid band broadening is "dry loading".

      • Dry Loading Protocol: Dissolve your crude product in a suitable solvent (e.g., methanol). Add a small amount of silica gel (roughly 5-10 times the mass of your crude sample) to this solution.[7] Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[7] Carefully layer this powder on top of your packed column. This ensures your compound is introduced to the column in a concentrated band.[7]

  • Compound Decomposition: Although less common, it's possible the compound is degrading on the acidic silica.[4]

    • Solution: Test for Stability. Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or significant streaking that wasn't there initially, your compound may be unstable on silica. In this case, consider alternative stationary phases.

Issue 2: Severe Peak Tailing and Broad Elution

Q: My compound is coming off the column, but it's spread across many fractions with significant tailing. Why is the peak shape so poor?

A: Peak tailing is a clear indicator of non-ideal interactions between your analyte and the stationary phase. For a basic compound like Ethyl 3-hydrazinylbenzoate, this is almost always due to interactions with acidic silanol groups.[8][9][10]

Probable Causes & Solutions:

  • Secondary Silanol Interactions: The primary cause of peak tailing for amines is the interaction with acidic silanol groups on the silica surface.[2][8][10] A portion of your compound molecules are being held back by these strong interactions, causing them to elute slowly and over many column volumes.

    • Solution 1: Use a Basic Modifier. As with the recovery issue, adding a competitive base like triethylamine (TEA) or ammonia to the mobile phase is highly effective.[1][11] The modifier will preferentially interact with the acidic sites, masking them from your compound and leading to a more symmetrical peak shape. A concentration of 0.5-2% in the mobile phase is a good starting point.[3][6]

    • Solution 2: Switch to a Deactivated or Alternative Stationary Phase.

      • Amine-Functionalized Silica: This is an excellent choice as the stationary phase itself is basic, which prevents the unwanted ionic interactions that cause tailing with amines.[1][2][5][12] It often allows for the use of simpler solvent systems like hexane/ethyl acetate.[5]

      • Alumina (Neutral or Basic): Alumina is a good alternative to silica for purifying basic compounds.[4][13] Ensure you are using neutral or basic alumina, as acidic alumina will present the same problems as silica.

  • Column Overload: Loading too much crude material onto the column can saturate the stationary phase, leading to poor peak shape.[8][9]

    • Solution: Reduce Sample Load. As a general rule, for a challenging separation, the mass of crude material should be about 1-2% of the mass of the silica gel (e.g., 100-200 mg of crude on a 10g column).

Frequently Asked Questions (FAQs)

Q1: Do I need to neutralize the hydrochloride salt to the free base before running the column?

While you can neutralize the salt with a mild base (like aqueous sodium bicarbonate), extract the free base, dry it, and then perform chromatography, it is often not necessary and adds extra steps to your workflow. By using a mobile phase containing a basic modifier (like TEA or ammonia), you are effectively performing an in-situ neutralization on the column. The modifier is basic enough to deprotonate the hydrochloride salt, allowing the neutral free base to chromatograph properly.

Q2: What is the best stationary phase for purifying this compound?

The choice depends on the impurities you are trying to remove and the equipment available.

Stationary PhaseProsCons
Standard Silica Gel Inexpensive, widely available.Strongly acidic, requires mobile phase modifiers (TEA, NH₃) to prevent tailing and ensure elution.[2]
Amine-Functionalized Silica Excellent peak shape for amines, no need for basic modifiers, simpler mobile phases (e.g., Hex/EtOAc).[1][5][12]More expensive than standard silica.
Neutral/Basic Alumina Good alternative for acid-sensitive or basic compounds.[13]Can have different selectivity than silica; may require different solvent systems.
Reversed-Phase (C18) Silica An option for very polar compounds; the hydrochloride salt is water-soluble.[4]Requires aqueous mobile phases and HPLC equipment; may not be suitable for standard flash chromatography setups.

For routine purification, standard silica gel with a TEA-modified mobile phase is the most common and cost-effective approach. If issues persist or for higher purity requirements, amine-functionalized silica is the superior choice.[12]

Q3: How do I develop a good solvent system using TLC?

Thin-Layer Chromatography (TLC) is your most crucial tool.

  • Start with a standard solvent system: Begin by testing a 1:1 mixture of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate).

  • Increase Polarity: If your compound stays at the baseline (Rf = 0), switch to a more polar system like Dichloromethane (DCM) and Methanol (MeOH). Start with 95:5 DCM:MeOH.

  • Add a Modifier: Spot your crude material on two separate TLC plates. Run one in your chosen solvent system (e.g., 9:1 DCM:MeOH) and the other in the same system but with 1-2% TEA or ammonia added to the developing chamber. You should observe a significant improvement in spot shape and a slightly higher Rf value on the plate with the basic modifier.

  • Target Rf Value: Aim for a solvent system that gives your desired compound an Rf value between 0.2 and 0.4 .[14] This typically provides the best separation on a column.

Q4: What is the best way to pack and run the column?

A properly packed column is essential for good separation.

G cluster_prep Column Preparation cluster_load Sample Loading cluster_run Elution & Collection P1 1. Slurry Pack Column: Mix silica gel with non-polar solvent (e.g., hexane). P2 2. Equilibrate Column: Flush with 2-3 column volumes of the initial mobile phase. P1->P2 L1 3. Dry Load Sample: Adsorb crude product onto a small amount of silica. P2->L1 L2 4. Apply to Column: Carefully add the dry-loaded sample to the top of the packed bed. L1->L2 R1 5. Run Gradient: Start with low polarity and gradually increase the polar, modified solvent. L2->R1 R2 6. Collect Fractions: Collect fractions and monitor by TLC to identify the pure product. R1->R2 caption Workflow: Column Chromatography Purification

Caption: Workflow: Column Chromatography Purification

Experimental Protocols

Protocol 1: Column Chromatography using TEA-Modified Mobile Phase
  • Slurry Preparation: In a beaker, mix 50g of silica gel with ~150mL of hexane. Swirl to create a uniform slurry.

  • Column Packing: Pour the slurry into your column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. Drain the excess solvent until it is just level with the top of the silica bed.[15]

  • Sample Loading (Dry Load): Dissolve 500mg of crude this compound in ~5mL of methanol. Add ~2.5g of silica gel and evaporate the solvent on a rotary evaporator to obtain a dry powder.[7]

  • Equilibration: Equilibrate the column by passing 2-3 column volumes of your starting mobile phase (e.g., 100% Dichloromethane) through it. This is crucial when using modifiers to allow the silica surface to be deactivated before the compound is introduced.[3]

  • Elution: Carefully add the dry-loaded sample to the top of the column. Begin elution with 100% DCM, collecting fractions. Gradually increase the polarity by adding a solution of 98:2 Methanol:Triethylamine. Monitor the fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Troubleshooting Logic Flowdot

G start Start Purification problem Problem Encountered start->problem no_elution No Compound Eluting problem->no_elution Is product stuck? tailing Severe Peak Tailing problem->tailing Poor peak shape? low_yield Low Yield / Recovery problem->low_yield Material lost? sol1 Increase Mobile Phase Polarity (e.g., DCM/MeOH) no_elution->sol1 sol3 Use Dry Loading Technique no_elution->sol3 sol2 Add Basic Modifier (TEA/NH3) to Mobile Phase tailing->sol2 sol4 Switch to Amine-Functionalized Silica or Alumina tailing->sol4 low_yield->sol2 low_yield->sol4 check_tlc Re-evaluate TLC with Modifiers sol1->check_tlc sol2->check_tlc sol3->check_tlc sol4->check_tlc success Successful Purification check_tlc->success

References

Common side products in the synthesis of Ethyl 3-hydrazinylbenzoate hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 3-Hydrazinylbenzoate Hydrochloride

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. We will move beyond simple procedural outlines to explore the chemical causality behind common issues, providing you with the expert insights needed to troubleshoot and optimize your reaction outcomes.

The synthesis of this compound is a cornerstone reaction for creating valuable intermediates in pharmaceutical development. The most prevalent and cost-effective synthetic route involves a two-step process: the diazotization of Ethyl 3-aminobenzoate followed by the reduction of the resulting diazonium salt. While straightforward in principle, precise control over reaction parameters is critical to prevent the formation of troublesome side products.

Core Synthetic Pathway

The reaction proceeds via the formation of an aryl diazonium salt, a versatile but highly reactive intermediate. Understanding its behavior is key to mastering this synthesis.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation A Ethyl 3-aminobenzoate B Ethyl 3-(dinitrogenyl)benzoate (Diazonium Salt Intermediate) A->B  NaNO₂, HCl (aq)  0-5 °C C Ethyl 3-hydrazinylbenzoate (Free Base) B->C  SnCl₂·2H₂O  or Na₂SO₃ D Ethyl 3-hydrazinylbenzoate hydrochloride (Product) C->D  HCl

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable advice to mitigate the problem.

Q1: During the diazotization step (addition of sodium nitrite), my reaction mixture turned a deep red or orange color. What is this colored compound, and is the reaction salvageable?

A: This is a classic sign of azo coupling . The diazonium salt intermediate is a potent electrophile. If it encounters an electron-rich aromatic compound, it will undergo an electrophilic aromatic substitution reaction to form a highly conjugated azo dye.

  • Causality: The most common coupling partner is the starting material itself, Ethyl 3-aminobenzoate. This occurs when the reaction medium is not sufficiently acidic.[1] At higher pH, a portion of the starting amine is deprotonated, making it a more powerful nucleophile that can attack the diazonium salt.

  • Preventative Measures:

    • Maintain High Acidity: Ensure a significant excess of strong acid (typically HCl) is present. This keeps the concentration of the free, nucleophilic amine vanishingly low.

    • Strict Temperature Control: While less critical for preventing coupling than for preventing phenol formation, keeping the temperature at 0-5 °C slows all reaction rates, including this side reaction.

  • Can it be salvaged? It is very difficult to reverse azo coupling. The presence of the dye indicates a loss of yield and complicates purification. It is generally advisable to restart the reaction, paying strict attention to acidity and temperature.

G Diazonium Diazonium Salt (Electrophile) AzoDye Azo Dye Side Product (Colored Impurity) Diazonium->AzoDye Amine Ethyl 3-aminobenzoate (Nucleophile) Amine->AzoDye Insufficient Acid (Higher pH) allows this attack

Caption: Formation of an azo dye side product via electrophilic attack.

Q2: My final yield is low, and I've identified Ethyl 3-hydroxybenzoate as a major byproduct. What caused its formation?

A: The formation of a phenol (in this case, Ethyl 3-hydroxybenzoate) is a result of the diazonium salt reacting with water. This is an S_N1-type reaction where dinitrogen, one of the best leaving groups known, departs to form an aryl cation that is immediately trapped by water.

  • Causality: This side reaction is highly temperature-dependent.[2] Diazonium salts are thermally unstable. Even at 5 °C, slow decomposition occurs, but above 10 °C, the rate of decomposition to the phenol increases dramatically.

  • Preventative Measures:

    • Aggressive Cooling: The reaction must be maintained between 0-5 °C throughout the generation and use of the diazonium salt. Use an ice-salt bath if necessary to keep the temperature consistently low.

    • Immediate Use: Do not store the diazonium salt solution. Proceed to the reduction step as soon as its formation is complete.

    • Slow Reagent Addition: Add the sodium nitrite solution slowly and sub-surface to avoid localized hot spots.

Q3: My TLC analysis shows a significant amount of unreacted Ethyl 3-aminobenzoate. What went wrong?

A: This points to incomplete diazotization . The conversion of the primary amine to the diazonium salt did not go to completion.

  • Causality:

    • Stoichiometry: Insufficient sodium nitrite or acid. It is crucial to use at least one full equivalent of nitrite and a strong excess of acid.

    • Poor Solubility/Mixing: The starting Ethyl 3-aminobenzoate hydrochloride may not be fully dissolved before the addition of nitrite, leading to a heterogeneous reaction that is slow and incomplete.

    • Nitrite Decomposition: If the sodium nitrite solution is added too quickly to the concentrated acid without efficient cooling, the nitrous acid formed (in situ) can decompose before it reacts with the amine.[3]

  • Preventative Measures:

    • Verify Reagent Purity and Amounts: Ensure your sodium nitrite has not degraded and that all measurements are accurate.

    • Ensure Homogeneity: Stir the amine-acid mixture until a clear solution is obtained before cooling and beginning the nitrite addition.

    • Controlled Addition: Add the pre-chilled sodium nitrite solution dropwise with vigorous stirring.

Q4: I've isolated a non-polar byproduct that I believe is Ethyl benzoate. How is this possible?

A: This side product arises from hydrodediazoniation (or deamination), where the diazonium group is replaced by a hydrogen atom.

  • Causality: While certain reagents like hypophosphorous acid (H₃PO₂) are specifically used to promote this reaction, it can occur as a minor side reaction with other reducing agents, particularly if radical pathways are initiated.[4] For instance, trace metal impurities or incorrect stoichiometry of the reducing agent (like SnCl₂) can sometimes favor this pathway.

  • Preventative Measures:

    • Choice of Reductant: Stannous chloride (SnCl₂) and sodium sulfite are generally reliable for reducing the diazonium salt to a hydrazine and are less prone to causing deamination than other reductants.[1][5]

    • High-Purity Reagents: Use high-quality stannous chloride to avoid unwanted catalytic side reactions.

    • Controlled Conditions: Add the diazonium salt solution to the reducing agent solution (not the other way around) to ensure the diazonium salt is always in the presence of excess reductant, minimizing its lifetime and opportunity for side reactions.

Summary of Common Side Products

Side ProductChemical NameCausePreventative Action
Azo Dye (Varies)Insufficient acidity; diazonium salt reacts with starting amine.Maintain high acid concentration (excess HCl).
Phenol Ethyl 3-hydroxybenzoateReaction temperature > 5-10 °C; diazonium salt reacts with water.Maintain strict temperature control (0-5 °C).
Starting Material Ethyl 3-aminobenzoateIncomplete diazotization; incorrect stoichiometry or poor mixing.Ensure full dissolution and slow, controlled addition of NaNO₂.
Deamination Product Ethyl benzoateUnwanted reduction pathway replacing -N₂⁺ with -H.Use appropriate reducing agent (SnCl₂); ensure high reagent purity.
Hydrolysis Product 3-Hydrazinylbenzoic acidHarsh pH and heat during workup.Use mild conditions for workup and purification; avoid prolonged heating.

Experimental Protocols

Protocol 1: TLC Monitoring for Reaction Completion and Purity Assessment

This protocol allows for the qualitative assessment of your reaction's progress.

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Solvent System (Eluent): A good starting point is a 7:3 mixture of Hexane:Ethyl Acetate. Adjust polarity as needed. The product (as the free base) and starting amine are polar, while the deamination product (Ethyl benzoate) is non-polar.

  • Spotting:

    • Prepare three lanes: Starting Material (SM), Co-spot (C), and Reaction Mixture (RM).

    • Dissolve a small amount of your starting Ethyl 3-aminobenzoate in ethyl acetate for the SM lane.

    • For the RM lane, carefully quench a small aliquot of your reaction mixture (e.g., 2-3 drops) in a vial containing sodium bicarbonate solution and ethyl acetate. Vortex well. Use the top organic layer for spotting.

    • Spot both SM and RM solutions on the C lane.

  • Development & Visualization: Develop the plate in a chamber saturated with the eluent. Visualize under UV light (254 nm). The disappearance of the starting material spot in the RM lane indicates complete consumption. New spots will correspond to your product and any potential byproducts.

Protocol 2: Troubleshooting Flowchart

Use this decision tree to diagnose issues based on your experimental observations.

G Start Start Diazotization Obs1 Observation: Reaction mixture color? Start->Obs1 Clear Clear / Pale Yellow Obs1->Clear Normal Red Red / Orange / Brown Obs1->Red Abnormal Obs2 Observation: Low final yield? Clear->Obs2 Proceed to Reduction & Workup Cause1 Probable Cause: Azo Coupling Red->Cause1 Action1 Action: Check/increase acidity. Restart if severe. Cause1->Action1 YieldOK No Obs2->YieldOK YieldLow Yes Obs2->YieldLow End Synthesis Successful YieldOK->End Obs3 Major Byproduct Identified? YieldLow->Obs3 Analyze Byproducts Phenol Ethyl 3-hydroxybenzoate Obs3->Phenol StartMat Unreacted Starting Material Obs3->StartMat Cause2 Probable Cause: High Temperature (>5°C) Phenol->Cause2 Cause3 Probable Cause: Incomplete Diazotization StartMat->Cause3 Action2 Action: Improve cooling. Use ice-salt bath. Cause2->Action2 Action3 Action: Check stoichiometry. Ensure homogeneity. Cause3->Action3

Caption: A step-by-step guide for troubleshooting common synthesis issues.

References

Stability and storage conditions for Ethyl 3-hydrazinylbenzoate hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 3-hydrazinylbenzoate hydrochloride. It is designed to offer practical, field-proven insights into the stability and storage of this compound, moving beyond generic recommendations to address specific experimental challenges.

Introduction

This compound is a valuable bifunctional molecule, incorporating both a reactive hydrazine moiety and an ethyl ester. This unique structure makes it a versatile building block in synthetic chemistry, particularly for the construction of heterocyclic compounds like indazoles and pyrazoles. However, these same functional groups are susceptible to specific degradation pathways that can compromise experimental outcomes if not properly managed. This guide will help you navigate these challenges by explaining the underlying chemistry of the compound's stability and providing actionable troubleshooting advice.

Core Stability Considerations

The stability of this compound is primarily influenced by three factors: the reactivity of the aryl hydrazine group, the potential for hydrolysis of the ethyl ester, and the properties of the hydrochloride salt.

  • Oxidation of the Hydrazine Moiety: Aryl hydrazines are susceptible to oxidation, which can be initiated by atmospheric oxygen, metal ions, or other oxidizing agents.[1][2] This process can lead to the formation of reactive intermediates like aryl radicals and diazenes, which can then participate in unintended side reactions, leading to colored impurities and reduced yield of the desired product.[3]

  • Hydrolysis of the Ethyl Ester: The ethyl benzoate portion of the molecule can undergo hydrolysis under either acidic or basic conditions to yield 3-hydrazinylbenzoic acid and ethanol.[4][5] Alkaline conditions, in particular, readily promote this reaction.[6]

  • Hygroscopicity and Salt Stability: As a hydrochloride salt, the compound is likely to be hygroscopic, meaning it can absorb moisture from the atmosphere. This moisture can not only promote hydrolysis but also potentially affect the compound's physical properties and reactivity.

Troubleshooting Guide

This section addresses common experimental problems that may arise from the instability of this compound.

Observed Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Low reaction yield despite seemingly correct stoichiometry. Degradation of the starting material due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound has been stored in a tightly sealed container, protected from light and moisture, and at a reduced temperature. Exposure to air and humidity can lead to gradual oxidation and hydrolysis. 2. Use Fresh Material: If the compound is old or has been stored improperly, consider using a fresh batch. Over time, slow degradation can significantly reduce the amount of active starting material. 3. Inert Atmosphere: For reactions sensitive to oxidation, handle the solid and prepare solutions under an inert atmosphere (e.g., nitrogen or argon). This minimizes contact with atmospheric oxygen.
Reaction mixture develops a dark color (yellow, brown, or red) upon addition of the reagent. Oxidation of the hydrazine group.1. Deoxygenate Solvents: Before use, sparge solvents with an inert gas to remove dissolved oxygen, a common culprit in hydrazine oxidation. 2. Check for Metal Contamination: Trace metal ions can catalyze the oxidation of hydrazines.[7] Use high-purity solvents and ensure glassware is thoroughly cleaned to avoid metal contamination. 3. Lower Reaction Temperature: If the reaction conditions allow, running the reaction at a lower temperature can slow down the rate of oxidative degradation.
Isolation of an unexpected acidic byproduct. Hydrolysis of the ethyl ester.1. Avoid Strong Bases: If your reaction conditions involve a base, opt for a non-nucleophilic, hindered base instead of strong hydroxide bases (e.g., NaOH, KOH) which readily promote ester hydrolysis.[5] 2. Control pH: If the reaction is run in an aqueous or protic solvent, monitor and control the pH to keep it neutral or slightly acidic, avoiding highly acidic or alkaline conditions that can catalyze hydrolysis.[4] 3. Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents to prevent water-mediated hydrolysis.[8]
Inconsistent results between experimental runs. Variable moisture content in the starting material.1. Dry Before Use: If the compound is suspected to have absorbed moisture, it can be dried in a vacuum oven at a gentle temperature before use. 2. Store in a Desiccator: After opening, store the container in a desiccator to protect it from atmospheric moisture. 3. Quantify by Active Content: For highly sensitive reactions, consider titrating the hydrazine content to determine the exact amount of active reagent rather than relying solely on mass.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a cool, dark, and dry place. A refrigerator (2-8 °C) is recommended. The container should be tightly sealed to prevent exposure to air and moisture. For extended storage, placing the container within a desiccator containing a drying agent is advisable.

Q2: How can I tell if my this compound has degraded?

A2: A visible change in color from a white or off-white solid to yellow or brown is a strong indicator of oxidation. A clumpy or sticky appearance may suggest moisture absorption. For a more definitive assessment, you can check the melting point; a broad or depressed melting range compared to the specification sheet suggests the presence of impurities. Analytical techniques like NMR or HPLC can also be used to assess purity.

Q3: Is it necessary to handle this compound under an inert atmosphere?

A3: While it may not be strictly necessary for all applications, it is highly recommended, especially for reactions that are sensitive to oxidation or when high purity is critical. Handling the solid and preparing solutions under nitrogen or argon will minimize the risk of oxidative degradation.[3]

Q4: Can I use this compound in aqueous solutions?

A4: Yes, but with caution. The compound is a hydrochloride salt and should have some solubility in water. However, be mindful that water can participate in the hydrolysis of the ester group, especially if the solution is acidic or basic. If using an aqueous medium, it is best to work with freshly prepared solutions and maintain a neutral pH if possible.

Q5: What solvents are compatible with this compound?

A5: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are generally good choices. Protic solvents like ethanol and methanol can also be used, but be aware of the potential for transesterification under certain conditions, although this is less likely than hydrolysis. Always ensure your solvents are dry if you wish to avoid hydrolysis.

Summary of Stability and Storage Conditions

Parameter Recommendation Rationale
Temperature 2-8 °CSlows down the rate of thermal decomposition and oxidative degradation.[9]
Atmosphere Store under an inert gas (Nitrogen or Argon).Prevents oxidation of the sensitive hydrazine moiety by atmospheric oxygen.[1]
Moisture Store in a dry environment, preferably in a desiccator.As a hydrochloride salt, it is hygroscopic. Moisture can lead to hydrolysis of the ester.[4][8]
Light Protect from light by storing in an amber vial or in the dark.Light can provide the energy to initiate radical formation and oxidation.
Incompatibilities Strong oxidizing agents, strong bases, and some metal salts.Oxidizing agents will degrade the hydrazine group.[2] Strong bases will cause rapid hydrolysis of the ester.[6] Metal ions can catalyze oxidation.[7]

Experimental Workflow Diagram

The following diagram outlines a decision-making process for the handling and use of this compound to ensure optimal experimental outcomes.

G cluster_storage Storage & Initial Assessment cluster_handling Handling & Preparation cluster_reaction Reaction Setup storage_check Retrieve from Storage (Cool, Dark, Dry) visual_inspection Visually Inspect (Color, Texture) storage_check->visual_inspection decision_purity Purity OK? visual_inspection->decision_purity weighing Weighing dissolution Dissolution weighing->dissolution decision_inert Sensitive Reaction? weighing->decision_inert decision_solvent Aqueous/Protic Solvent? dissolution->decision_solvent reaction Add to Reaction decision_purity->weighing Yes node_discard Consider using a fresh batch decision_purity->node_discard No (Discolored/ Clumpy) decision_inert->dissolution No handle_inert Handle under Inert Atmosphere decision_inert->handle_inert Yes use_anhydrous Use Anhydrous Solvents decision_solvent->use_anhydrous No (Aprotic) buffer_ph Use Freshly Prepared Solution & Control pH decision_solvent->buffer_ph Yes handle_inert->dissolution use_anhydrous->reaction buffer_ph->reaction

Caption: Decision workflow for handling this compound.

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving Ethyl 3-hydrazinylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-hydrazinylbenzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during chemical syntheses involving this versatile reagent.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the construction of nitrogen-containing heterocycles, which are prevalent in many pharmaceutical agents.[1] Its utility is prominent in reactions such as the Fischer indole synthesis and the formation of hydrazone intermediates.[2][3] However, as with any reactive chemical, its successful application requires a nuanced understanding of its properties and potential pitfalls. This guide provides a structured, question-and-answer-based approach to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in drug development?

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents.[4] It is particularly valuable for creating hydrazone derivatives, which are explored for their therapeutic potential, including antimicrobial and anticancer activities.[1] Furthermore, it is a crucial reagent in the synthesis of heterocyclic compounds like indoles and pyrazoles, which are important scaffolds in medicinal chemistry.[2][5]

Q2: What are the essential safety precautions when handling this compound?

This compound is an irritant and can be harmful if swallowed, inhaled, or absorbed through the skin.[6][7] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Avoid creating dust.[9] It should be stored in a tightly sealed container in a cool, dry place, as it can be hygroscopic.[10]

Troubleshooting Guide

Low or No Product Yield

Q3: My reaction involving this compound is resulting in a low yield or no desired product. What are the likely causes and how can I address them?

Several factors can contribute to poor reaction outcomes. A systematic approach to troubleshooting is crucial.

  • Sub-optimal Reaction Conditions: The reactivity of the hydrazine moiety is influenced by factors like temperature, solvent, and the nature of the catalyst. The electron-withdrawing ester group on the aromatic ring makes the hydrazine less nucleophilic compared to unsubstituted phenylhydrazine.[2][11]

    • Recommendation: A systematic optimization of reaction conditions is recommended. This can be done on a small scale to conserve starting materials.

ParameterRecommendationRationale
Temperature Start at a moderate temperature (e.g., 50-70 °C) and adjust as needed.Higher temperatures can sometimes lead to decomposition of the starting material or the product.[4]
Solvent Screen polar aprotic solvents like ethanol, acetic acid, or toluene.The choice of solvent can significantly impact reaction rates and solubility of reactants.
Catalyst For Fischer indole synthesis, screen both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[8][12]The strength and type of acid can influence the rate of key steps in the reaction mechanism.
  • Incomplete Hydrazone Formation: In reactions like the Fischer indole synthesis, the initial formation of a hydrazone is a critical step.[13]

    • Recommendation: Consider a two-step procedure where the hydrazone is pre-formed under milder conditions before proceeding with the cyclization step. This can be particularly useful if the hydrazone intermediate is unstable under the strong acidic conditions required for cyclization.[10]

  • Purity of Starting Materials: Impurities in either the this compound or the carbonyl compound can interfere with the reaction.

    • Recommendation: Ensure the purity of your starting materials. Recrystallize or re-purify if necessary and confirm purity via analytical techniques like NMR or melting point determination.

Formation of Side Products and Purification Challenges

Q4: I am observing multiple spots on my TLC, and purification of the final product is proving difficult. What are common side products and how can I improve purification?

The formation of side products is a common challenge, especially in complex reactions like the Fischer indole synthesis.

  • Common Side Products:

    • Unreacted Starting Materials: Incomplete reactions will leave starting materials in the mixture.

    • Aldol Condensation Products: If the carbonyl partner is enolizable, it can undergo self-condensation, especially under acidic or basic conditions.[10]

    • Over-alkylation or other secondary reactions: The product itself might be susceptible to further reaction under the reaction conditions.

    • Decomposition Products: At elevated temperatures or in the presence of strong acids, the starting material or the indole product can decompose.[4]

  • Purification Strategies:

    • Column Chromatography: This is the most common purification method. A systematic approach to solvent system selection is key. Start with a non-polar solvent system and gradually increase the polarity. The addition of a small amount of a basic modifier like triethylamine (TEA) can sometimes improve the separation of amine-containing compounds.[10]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.

    • Acid-Base Extraction: If the product has basic or acidic properties that differ from the impurities, a liquid-liquid extraction with an acidic or basic aqueous solution can be used for initial purification.

Reaction Specific Issues

Q5: In my Fischer indole synthesis with an unsymmetrical ketone, I am getting a mixture of regioisomers. How can I control the regioselectivity?

Regioselectivity in the Fischer indole synthesis with unsymmetrical ketones is a known challenge and is influenced by both steric and electronic factors, as well as the reaction conditions.[10]

  • Influence of Acid Catalyst: The choice and concentration of the acid catalyst can have a significant impact on the ratio of the resulting regioisomers.

    • Recommendation: Screen different acid catalysts (both Brønsted and Lewis acids) and vary their concentrations to find the optimal conditions for the desired isomer.

  • Steric Hindrance: The[1][1]-sigmatropic rearrangement step is sensitive to steric hindrance. The reaction will likely favor the formation of the indole isomer that results from the less sterically hindered enamine intermediate.

Experimental Protocols

Protocol 1: General Procedure for Hydrazone Synthesis

This protocol provides a general guideline for the synthesis of a hydrazone from this compound and a carbonyl compound.

  • Dissolve Reactants: In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as ethanol or methanol.

  • Add Catalyst (Optional): A catalytic amount of a mild acid, such as a few drops of glacial acetic acid, can be added to facilitate the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, the hydrazone product can often be isolated by precipitation upon cooling or by the addition of water. The precipitate can then be collected by filtration, washed with a cold solvent, and dried.

  • Purification: If necessary, the crude product can be purified by recrystallization or column chromatography.

Protocol 2: General Procedure for Fischer Indole Synthesis

This protocol outlines a general procedure for the Fischer indole synthesis using this compound.

  • Reactant Mixture: In a round-bottom flask, combine this compound (1.0 eq) and the ketone or aldehyde (1.0-1.2 eq) in a suitable solvent (e.g., glacial acetic acid, ethanol, or toluene).[10]

  • Add Acid Catalyst: Add the chosen acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid). The amount of catalyst will need to be optimized for the specific reaction.

  • Heating: Heat the reaction mixture to the optimized temperature (often reflux) with stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize it with a base (e.g., saturated sodium bicarbonate solution or sodium hydroxide solution).

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude indole product by column chromatography or recrystallization.

Visualizations

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis_Workflow Start Start: Low Yield Check_Purity Check Starting Material Purity Start->Check_Purity Check_Purity->Start Impure Optimize_Conditions Optimize Reaction Conditions (T, Solvent, Catalyst) Check_Purity->Optimize_Conditions Pure Preform_Hydrazone Consider Pre-forming Hydrazone Optimize_Conditions->Preform_Hydrazone Check_Side_Reactions Analyze for Side Products (TLC, LC-MS) Optimize_Conditions->Check_Side_Reactions Preform_Hydrazone->Check_Side_Reactions Purification_Strategy Develop Purification Strategy Check_Side_Reactions->Purification_Strategy Side Products Identified Success Successful Synthesis Check_Side_Reactions->Success Clean Reaction Purification_Strategy->Success

Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.

Hydrazone Formation and Potential Side Reaction

Hydrazone_Formation cluster_main Main Reaction Pathway cluster_side Potential Side Reaction A Ethyl 3-hydrazinylbenzoate HCl + Ketone/Aldehyde H⁺ B Hydrazone Intermediate A->B Condensation C Ketone/Aldehyde (enolizable) H⁺ or OH⁻ D Aldol Condensation Product C->D Self-condensation

Caption: Desired hydrazone formation versus a potential side reaction.

References

Technical Support Center: Optimizing Hydrazone Synthesis with Ethyl 3-hydrazinylbenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of hydrazones using Ethyl 3-hydrazinylbenzoate hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond simple protocols to provide a deep understanding of the reaction's nuances, enabling you to troubleshoot effectively and optimize your synthesis for maximal yield and purity.

Section 1: Core Principles of the Condensation Reaction

The reaction between this compound and a carbonyl compound (aldehyde or ketone) is a classic nucleophilic addition-elimination reaction.[1] Understanding the mechanism is paramount to troubleshooting, as it reveals the delicate balance required for success. The reaction proceeds in two key stages:

  • Nucleophilic Addition: The neutral hydrazine nitrogen attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate, often called a carbinolamine or hemiaminal.[2]

  • Dehydration: This intermediate eliminates a molecule of water to form the stable C=N double bond of the hydrazone. This step is the rate-determining step and is catalyzed by acid.[2]

A critical challenge arises from the starting material itself. Ethyl 3-hydrazinylbenzoate is supplied as a hydrochloride salt, meaning the hydrazine moiety is protonated (-NHNH₃⁺). In this state, it is not nucleophilic and cannot initiate the reaction. Therefore, the initial step in any protocol must involve the liberation of the free hydrazine.

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Dehydration (Rate-Limiting) Hydrazine R-NHNH₂ Intermediate Tetrahedral Intermediate (Carbinolamine) Hydrazine->Intermediate Attacks Carbonyl R'₂C=O Carbonyl->Intermediate Protonated_Intermediate Protonated Intermediate Intermediate->Protonated_Intermediate + H⁺ Hydrazone Hydrazone (R-NH-N=CR'₂) Protonated_Intermediate->Hydrazone - H₂O, - H⁺ Water H₂O

Caption: General mechanism for acid-catalyzed hydrazone formation.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the condensation of this compound.

Q1: My reaction yield is very low, or I'm not seeing any product formation by TLC. What should I check?

This is the most frequent issue and can stem from several factors, primarily related to pH control.

  • Possible Cause 1: Incorrect pH. The reaction has a very specific optimal pH range, typically between 4 and 6.[3][4]

    • The Problem: Your starting material is a hydrochloride salt (acidic). If you add it directly to a neutral solvent with a carbonyl, the hydrazine remains protonated and non-nucleophilic. Conversely, if the medium is too basic, the acid-catalyzed dehydration step is inhibited.

    • Solution:

      • Neutralization: First, add a mild base (e.g., sodium acetate, triethylamine, or a slight excess of a weak base) to the solution of this compound to neutralize the HCl and free the hydrazine base.

      • Catalysis: After neutralization, add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, to bring the pH into the optimal 4-6 range for the dehydration step.[3]

  • Possible Cause 2: Poor Reagent Quality.

    • The Problem: Aldehydes, in particular, can oxidize to carboxylic acids upon storage. Impurities in either starting material can inhibit the reaction.[3]

    • Solution: Ensure the carbonyl compound is pure. If it's an aldehyde, consider running it through a short plug of silica gel before use. Use fresh, high-purity this compound.

  • Possible Cause 3: Steric Hindrance.

    • The Problem: If either the hydrazine or the carbonyl partner (especially ketones) are sterically bulky, the reaction rate will be significantly slower.[3]

    • Solution: Increase the reaction temperature (e.g., reflux in ethanol) and extend the reaction time. Monitor closely by TLC to determine when the reaction has reached completion.

Q2: My TLC shows multiple spots, and the desired product is not the major one. What are the likely side products and how can I minimize them?

The formation of multiple products usually points to specific, predictable side reactions.

  • Side Product 1: Azine Formation.

    • The Mechanism: This occurs when the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone.[1][4] This is particularly problematic if you are using hydrazine hydrate instead of a substituted hydrazine, but can still occur. The byproduct has an R₂C=N-N=CR₂ structure.

    • How to Minimize:

      • Stoichiometry Control: Use a slight excess (1.1 equivalents) of the this compound.[4]

      • Slow Addition: Add the carbonyl compound slowly to the solution of the hydrazine. This keeps the concentration of the carbonyl low at any given moment, disfavoring the second reaction.[4]

  • Side Product 2: Hydrolysis.

    • The Mechanism: The hydrazone C=N bond can be cleaved by water, especially in the presence of strong acid, to revert to the starting materials.[1]

    • How to Minimize:

      • pH Control: Avoid strongly acidic conditions during both the reaction and the workup. Maintain the pH in the 4-6 range.[4]

      • Workup: During aqueous workup, use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) to remove any residual acid catalyst.

      • Solvent: Ensure you are using anhydrous solvents if the reaction is particularly sensitive.

Q3: My purified hydrazone product seems to degrade during storage. What is the cause and how can I prevent it?

Hydrazone stability can be a concern, especially for long-term storage.

  • Possible Cause: Oxidation and/or Hydrolysis.

    • The Problem: The N-H bond in the hydrazone can be susceptible to air oxidation, and residual acid or moisture can catalyze hydrolysis over time.[4] Exposure to light can also promote degradation.

    • Solution: Store the purified, dry hydrazone in a tightly sealed vial under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., in a refrigerator or freezer).[4]

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the best solvent for this reaction?

    • A: Protic solvents like ethanol and methanol are excellent first choices. They effectively dissolve the hydrochloride salt and the resulting free base, and they facilitate the necessary proton transfers in the mechanism. For less reactive carbonyls requiring higher temperatures, toluene can be used.[4]

  • Q: How can I effectively monitor the reaction's progress?

    • A: Thin Layer Chromatography (TLC) is the most straightforward method.[3] Spot the reaction mixture alongside the two starting materials on a silica plate. The reaction is complete when the spot for the limiting reagent (usually the carbonyl) has disappeared and a new, single spot for the product has appeared. The product hydrazone is typically less polar than the hydrazine starting material.

  • Q: What are the key spectroscopic handles for confirming my product's identity?

    • A: Several techniques are essential for proper characterization[3]:

      • ¹H NMR: Look for the characteristic signal of the imine proton (-CH=N-), which will have a unique chemical shift. The N-H proton will also be visible.

      • ¹³C NMR: Confirm the presence of the imine carbon (C=N).

      • IR Spectroscopy: You should see the disappearance of the C=O stretch from the starting carbonyl and the appearance of a C=N stretching band. The N-H stretch will also be present.

      • Mass Spectrometry (MS): This will confirm that the product has the correct molecular weight.

Section 4: Protocols and Data

General Experimental Protocol
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.05 equivalents) in ethanol (approx. 0.1-0.5 M concentration).

  • Neutralization: Add sodium acetate (1.1 equivalents) to the solution and stir for 15-20 minutes at room temperature to liberate the free hydrazine.

  • Carbonyl Addition: Add the aldehyde or ketone (1.0 equivalent) to the mixture.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature or heat to reflux (e.g., 50-80 °C), depending on the reactivity of the substrates. Monitor the reaction's completion by TLC (typically 1-12 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure. The crude residue can then be purified.

  • Purification: Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.[3]

Data Table: Influence of Conditions on Reaction Outcome

The following table summarizes expected outcomes based on variations in reaction conditions for a model reaction with a generic aromatic aldehyde.

Variable Condition A Condition B Condition C Expected Outcome & Rationale
Catalyst NoneAcetic Acid (cat.)HCl (cat.)B > A > C . Acetic acid provides optimal pH for catalysis.[5] No catalyst (A) is slow. Strong acid (C) protonates the hydrazine, inhibiting the reaction.
Solvent EthanolTolueneWaterA ≈ B > C . Ethanol is an excellent protic solvent. Toluene works well, especially at higher temperatures. Water (C) can lead to competing hydrolysis of the product.
Base NoneSodium AcetateTriethylamineB ≈ C > A . A base is required to free the hydrazine. Without it (A), the reaction will not proceed efficiently. Sodium Acetate and Triethylamine are both effective.
Temperature Room Temp60 °CReflux (78 °C)Yield increases with temperature , especially for hindered ketones. For simple aldehydes, room temperature may be sufficient to avoid side reactions.

Section 5: Visual Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common experimental problems.

G start Start Reaction q1 Low or No Yield? start->q1 q2 Multiple Spots on TLC? q1->q2 No a1 Check pH: 1. Was base added to free hydrazine? 2. Was catalytic acid added? q1->a1 Yes b1 Is Azine Formation Suspected? (Excess Carbonyl) q2->b1 Yes c1 Is Hydrolysis Suspected? (Strong Acid / Water) q2->c1 No, but impure end_node Successful Synthesis q2->end_node No, Clean Product a2 Increase Time / Temperature a1->a2 pH is Correct a3 Check Reagent Purity a2->a3 Still Low Yield a3->end_node b2 Adjust Stoichiometry: Use 1.1 eq. Hydrazine. Add Carbonyl slowly. b1->b2 Yes b2->end_node c2 Control pH (4-6). Use Neutral/Basic Workup. c1->c2 Yes c2->end_node

Caption: A logical troubleshooting workflow for hydrazone synthesis.

References

Technical Support Center: Purification of Ethyl 3-hydrazinylbenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 3-hydrazinylbenzoate hydrochloride (E3HBH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity E3HBH. As Senior Application Scientists, we understand that impurities can compromise downstream applications, and this document provides field-proven insights to address common purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My synthesized this compound has a pink or yellowish tint. What causes this discoloration and how can I remove it?

Answer:

Discoloration in arylhydrazine salts is a common issue primarily caused by the oxidation of the hydrazine moiety. The free hydrazine base is particularly susceptible to air oxidation, which can occur during synthesis, work-up, or improper storage. These colored impurities are often highly conjugated organic molecules.

Troubleshooting Steps:

  • Charcoal Treatment during Recrystallization: The most effective method to remove colored impurities is by treating a solution of the crude product with activated charcoal. The high surface area of charcoal adsorbs the large, colored impurity molecules.

    • Protocol: During the recrystallization procedure (detailed in Question 3), after dissolving the crude E3HBH in the hot solvent, add a small amount (typically 1-2% w/w) of activated charcoal to the solution. Boil the mixture for a few minutes to ensure maximum adsorption.

    • Causality: The non-polar carbon matrix of activated charcoal has a high affinity for the larger, often aromatic, colored byproducts of oxidation, effectively removing them from the solution.

  • Hot Filtration: It is crucial to perform a hot filtration to remove the charcoal and any other insoluble impurities before allowing the solution to cool and crystallize. If the solution cools prematurely, the desired product will crystallize along with the impurities, reducing the yield.

Question 2: What are the likely impurities in my sample of this compound?

Answer:

Understanding the potential impurities is key to designing an effective purification strategy. Impurities in E3HBH typically arise from the synthetic route, which commonly involves the reduction of a diazonium salt derived from ethyl 3-aminobenzoate.

Common Process-Related Impurities:

  • Starting Material: Unreacted ethyl 3-aminobenzoate.

  • De-halogenated Species: If the synthesis involves a reduction step, over-reduction can lead to the formation of ethyl benzoate.

  • Oxidation Products: As mentioned in Question 1, various colored compounds can form via oxidation.

  • Residual Solvents: Solvents used in the synthesis or work-up may be present (e.g., ethanol, toluene, ethyl acetate).[1]

Identifying Impurities:

Compound/ImpurityKey ¹H NMR Signals (Predicted in DMSO-d₆)
Ethyl 3-hydrazinylbenzoate HCl Aromatic protons (~7.0-8.0 ppm), Ethyl group (quartet ~4.3 ppm, triplet ~1.3 ppm), Hydrazine protons (broad signals)
Ethyl 3-aminobenzoate (Starting material)Aromatic protons (~6.8-7.5 ppm), Amino group protons (~5.5 ppm), Ethyl group
Ethyl benzoate (Over-reduction)Aromatic protons (~7.4-8.0 ppm), Ethyl group (quartet ~4.3 ppm, triplet ~1.3 ppm)[3]
Ethanol (Solvent)Quartet (~3.4 ppm), Triplet (~1.1 ppm)

Note: The exact chemical shifts can vary based on solvent and concentration.

Question 3: What is the most reliable method for purifying this compound?

Answer:

Recrystallization is the most effective and widely used technique for purifying crystalline solids like E3HBH. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.[4] For arylhydrazine hydrochlorides, recrystallization from acidified water is a standard and effective method.[5]

Detailed Recrystallization Protocol:

  • Solvent Preparation: Prepare a dilute solution of hydrochloric acid. A common starting point is ~1 M HCl.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude E3HBH and the minimum amount of hot dilute HCl needed to fully dissolve the solid. The hydrochloride salt is often more soluble in an acidic medium, which also prevents the precipitation of the free base.

  • Charcoal Treatment (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, cool the flask in an ice bath to maximize the yield of the precipitate.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold, non-polar solvent like diethyl ether or cold 2-propanol to remove any residual soluble impurities. Acetone can also be used as a wash.

  • Drying: Dry the purified crystals under vacuum.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process and workflow for the purification of this compound.

PurificationWorkflow cluster_assessment Initial Assessment cluster_purification Purification Protocol cluster_analysis Final Analysis start Crude E3HBH (Purity <95%) assess_color Is the sample colored (pink/yellow)? start->assess_color dissolve Dissolve in minimal hot dilute HCl assess_color->dissolve No add_charcoal Add Activated Charcoal (1-2% w/w) assess_color->add_charcoal Yes hot_filter Hot Filtration dissolve->hot_filter add_charcoal->dissolve cool Slow Cooling & Ice Bath hot_filter->cool isolate Vacuum Filtration cool->isolate wash Wash with cold non-polar solvent isolate->wash dry Dry under Vacuum wash->dry end_product Purified E3HBH dry->end_product analyze Analyze Purity (NMR, HPLC, MP) end_product->analyze

Caption: Purification workflow for this compound.

Question 4: My compound "oils out" instead of crystallizing. What should I do?

Answer:

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a degree that favors the formation of a liquid phase over a solid crystal lattice.

Troubleshooting Strategies:

  • Reduce the Cooling Rate: Ensure the solution cools as slowly as possible. Insulating the flask can help. This gives the molecules more time to orient themselves into a crystal lattice.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure E3HBH, add a single crystal to the cooled solution to induce crystallization.

  • Change the Solvent System: If the above methods fail, the solvent system may be inappropriate.

    • 2-Propanol: This is often a good alternative for recrystallizing hydrochloride salts that are too soluble in ethanol or water.[6]

    • Solvent/Anti-Solvent Method: Dissolve the compound in a minimal amount of a good solvent (e.g., ethanol or 2-propanol) at room temperature. Then, slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble, like diethyl ether or hexane) until the solution becomes turbid.[7] Warm the mixture until it becomes clear again, and then allow it to cool slowly.

Logical Flow of Purity Assessment

The diagram below outlines the logical steps for assessing the purity of your E3HBH sample and determining the appropriate course of action.

References

Preventing the decomposition of Ethyl 3-hydrazinylbenzoate hydrochloride during reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 3-hydrazinylbenzoate Hydrochloride

Introduction: Navigating the Reactivity of this compound

Welcome to the technical support guide for this compound (CAS No: 940875-99-0). This valuable building block is instrumental in the synthesis of a wide array of nitrogen-containing heterocycles, including pyrazoles and triazoles, which are staples in medicinal chemistry and drug development.[1][2]

However, its utility is matched by its primary challenge: the inherent instability of the arylhydrazine moiety. As a hydrochloride salt, the compound exhibits enhanced shelf stability. Yet, upon liberation of the free hydrazine required for nucleophilic attack, it becomes susceptible to rapid decomposition. This guide provides field-proven troubleshooting advice and best practices to mitigate decomposition, ensuring reproducible and high-yielding reactions. Our focus is on the causality behind each recommendation, empowering you to make informed decisions in your experimental design.

Section 1: Troubleshooting Common Reaction Failures

This section addresses the most frequent issues encountered during reactions involving this compound.

Q1: My reaction mixture turned dark brown or black shortly after adding a base. What is the likely cause and how can I prevent it?

A1: This is a classic sign of oxidative decomposition. The free arylhydrazine is highly susceptible to oxidation by atmospheric oxygen, which can be catalyzed by trace metal impurities.[3] This process often leads to the formation of complex, polymeric tars.

  • Causality: The hydrochloride salt protects the hydrazine group. When you add a base to neutralize the salt and form the free hydrazine, you expose the lone pair of electrons on the terminal nitrogen, making it a prime target for oxidizing agents. Hydrazine decomposition can be catalyzed by various metals and their oxides.[3][4]

  • Preventative Measures:

    • Inert Atmosphere: The most critical control parameter. Always perform the reaction under a dry, inert atmosphere (Nitrogen or Argon). This minimizes the presence of oxygen.[5]

    • Degassed Solvents: Use solvents that have been thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles. This removes dissolved oxygen.

    • Reagent Purity: Ensure all reagents and solvents are free from metal contaminants.

    • Temperature Control: Perform the base addition and subsequent reaction at the lowest practical temperature to slow the rate of decomposition.

Q2: My TLC analysis shows my starting material is consumed, but the yield of my desired product is very low, and I see several new, unidentified spots.

A2: This scenario suggests that while your starting material has reacted, it has proceeded through non-productive or degradative pathways.

  • Probable Causes & Solutions:

    • Wrong Choice of Base: Using a strong base (e.g., NaOH, KOtBu) can aggressively deprotonate the hydrazine and catalyze decomposition pathways.[5]

      • Solution: Use a mild, non-nucleophilic organic base like triethylamine (TEA) or a weak inorganic base like sodium acetate (NaOAc) or sodium bicarbonate (NaHCO₃).[6] These are sufficient to liberate the free hydrazine without promoting significant degradation.

    • Side Reactions with Carbonyls (Azine Formation): If your reaction is with an aldehyde or ketone (e.g., for hydrazone synthesis), a common side reaction is the formation of an azine. This occurs when the initially formed hydrazone reacts with a second molecule of the carbonyl compound.[7]

      • Solution: Control the stoichiometry carefully. Add the carbonyl compound slowly to the solution of the in situ generated free hydrazine. This keeps the instantaneous concentration of the carbonyl low, disfavoring the second reaction. Using a slight excess (1.1 eq) of the hydrazine can also suppress azine formation.[7]

    • Thermal Decomposition: Hydrazines can decompose at elevated temperatures.[5]

      • Solution: Monitor your reaction temperature closely. If the reaction requires heat, determine the minimum temperature necessary for a reasonable reaction rate. Run a temperature screen experiment if necessary.

Q3: I am attempting a Fischer indole synthesis, but instead of the indole, I am getting a complex mixture. Why is this happening?

A3: The Fischer indole synthesis involves acidic conditions, which can present a unique set of challenges for an arylhydrazine hydrochloride.

  • Causality: While the reaction requires an acid catalyst, the starting material is already a hydrochloride salt. Adding more strong acid can lead to an equilibrium that does not favor the formation of the necessary free hydrazine to initiate the reaction. Furthermore, strongly acidic and heated conditions can promote side reactions or decomposition.

  • Troubleshooting Steps:

    • Liberate First, then Catalyze: First, neutralize the hydrochloride salt in situ with a stoichiometric amount of a weak base (like sodium acetate).[6] Once the free hydrazine is formed, you can proceed with the addition of your carbonyl compound and the acid catalyst (e.g., acetic acid, ZnCl₂, or polyphosphoric acid).

    • Control Acid Strength and Amount: Use the mildest acid catalyst that is effective for your substrate. Sometimes, a few drops of acetic acid are sufficient.[8] Avoid large excesses of strong acids.

    • Monitor Reaction Progress: Follow the reaction by TLC or LC-MS to avoid prolonged heating, which can degrade both the intermediate hydrazone and the final indole product.[8]

Section 2: Proactive Protocols & Best Practices (FAQs)

Q4: How should I properly store and handle this compound?

A4: Proper storage is the first line of defense against decomposition.

  • Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][9] It is hygroscopic and air-sensitive. Storing under an inert atmosphere (nitrogen) is highly recommended.[5]

  • Handling: Always handle in a fume hood. Avoid contact with skin and eyes.[5] Use appropriate personal protective equipment (PPE). Avoid creating dust.

Q5: What is the best general method for liberating the free hydrazine for a reaction?

A5: The recommended method is in situ neutralization. This avoids isolating the free hydrazine, which is significantly less stable than the hydrochloride salt.

  • Rationale: Isolating the free base exposes it to the atmosphere for a longer period and during workup procedures, increasing the risk of oxidation. Generating it directly in the reaction flask immediately before it is needed is the safest and most efficient approach.

Q6: Which solvents are generally compatible?

A6: Aprotic solvents are often preferred, especially if you are using an organic base for neutralization.

  • Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), 1,4-Dioxane, Dimethylformamide (DMF).

  • Use with Caution: Protic solvents like ethanol or methanol can be used, particularly with inorganic bases like NaOAc.[10] However, ensure they are thoroughly degassed.

Q7: What are the primary chemical incompatibilities I should be aware of?

A7: The Safety Data Sheet explicitly lists strong oxidizing agents and strong bases as incompatible.[5]

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates, permanganates) will react violently and decompose the hydrazine.

  • Strong Bases: (e.g., hydroxides, alkoxides) can catalyze rapid decomposition.

  • Certain Metal Salts: Salts of copper, iron, and other transition metals can act as catalysts for decomposition.[3][4]

Section 3: Data Summaries & Experimental Protocols

Data Presentation

Table 1: Selection of Base for In Situ Neutralization

Base TypeExamplesEquivalentsProsCons
Weak Organic Triethylamine (TEA), DIPEA1.0 - 1.1Soluble in organic solvents; resulting hydrochloride salt is often easy to filter or wash away.Can sometimes act as a nucleophile in side reactions.
Weak Inorganic Sodium Acetate (NaOAc), Sodium Bicarbonate (NaHCO₃)1.0 - 2.0Inexpensive; non-nucleophilic; easy to remove with aqueous workup.[6]Often requires a co-solvent or protic solvent for solubility; heterogeneous reaction.
Strong Base NaOH, KOH, KOtBuAVOID -Highly likely to cause rapid decomposition and discoloration.[5]
Experimental Protocols

Protocol 1: General Procedure for In Situ Hydrazine Liberation and Reaction with an Electrophile (e.g., Aldehyde)

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Inerting: Seal the flask with septa, and purge with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent Addition: Add a degassed anhydrous solvent (e.g., THF or DCM, approx. 0.1 M concentration) via cannula or syringe. Stir to suspend the solid.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath. This minimizes exothermic reactions and initial decomposition.

  • Neutralization: Slowly add a solution of triethylamine (1.05 eq) in the same degassed solvent dropwise over 5 minutes. Stir the mixture at 0 °C for 20-30 minutes. You may observe the formation of a precipitate (triethylammonium chloride).

  • Electrophile Addition: Add a solution of the aldehyde (1.0 eq) in the same degassed solvent dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for the required time.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of the desired product.[8]

  • Workup: Upon completion, proceed with a standard aqueous workup. Washing with a saturated aqueous solution of sodium bicarbonate can help remove any residual acid catalyst or salts.[7]

Section 4: Visualization of Key Processes

Decomposition Pathways

Simplified Decomposition Pathways A Ethyl 3-hydrazinylbenzoate (Free Base) B Oxidative Decomposition (O2, Metal Catalysts) A->B [O] D Thermal Decomposition (Excess Heat) A->D Δ F Desired Reaction (Controlled Conditions) A->F + Electrophile + Inert Atmosphere + Controlled Temp. C Azo Compounds, Tars, N2 Gas B->C E Radical Intermediates, Complex Mixture D->E G Stable Product (e.g., Hydrazone, Pyrazole) F->G

Caption: Key factors leading to decomposition vs. successful reaction.

Troubleshooting Workflow

Troubleshooting Workflow Start Reaction Issue Observed Prob1 Dark Color / Tar Start->Prob1 Prob2 Low Yield / Side Products Start->Prob2 Cause1 Cause: Oxidation Prob1->Cause1 Cause2 Cause: Harsh Base Prob2->Cause2 Cause3 Cause: Azine Formation Prob2->Cause3 Cause4 Cause: High Temperature Prob2->Cause4 Sol1 Solution: - Use Inert Atmosphere - Degas Solvents - Check for Metal Impurities Cause1->Sol1 Sol2 Solution: - Switch to Weak Base (TEA, NaOAc) Cause2->Sol2 Sol3 Solution: - Slow addition of Carbonyl - Adjust Stoichiometry Cause3->Sol3 Sol4 Solution: - Lower Reaction Temp. - Monitor for Exotherms Cause4->Sol4

Caption: A decision tree for diagnosing and solving common issues.

References

Effect of pH on the reactivity of Ethyl 3-hydrazinylbenzoate hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 3-hydrazinylbenzoate Hydrochloride

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth answers and troubleshooting for experiments involving this reagent. The following FAQs and guides address common issues related to pH and reactivity.

Section 1: Foundational Knowledge & FAQs

Q1: What is this compound and why is the hydrochloride form significant?

Ethyl 3-hydrazinylbenzoate is an arylhydrazine derivative. It features a hydrazine group (-NHNH₂) and an ethyl ester group on a benzene ring. This structure makes it a valuable building block in organic synthesis, particularly for creating heterocyclic compounds like indoles (via Fischer indole synthesis) and pyrazoles, or for forming hydrazone linkages with carbonyl compounds (aldehydes and ketones).[1][2]

The compound is supplied as a hydrochloride salt (·HCl). This has two primary advantages:

  • Enhanced Stability: The salt form is generally more stable and less susceptible to aerial oxidation compared to the free base form.[3][4] Hydrazine derivatives can be sensitive, and protonating the basic hydrazine group protects it during storage.

  • Improved Handling: The salt is a solid, making it easier to weigh and handle compared to the often oily or less stable free base.

Q2: What is the fundamental role of pH in controlling the reactivity of this compound?

The pH of the reaction medium directly governs the protonation state of the hydrazine group, which exists in a pH-dependent equilibrium between its protonated (hydrazinium) and unprotonated (hydrazine) forms.

  • Protonated Form (R-NH-NH₃⁺): At low pH (strongly acidic conditions), the hydrazine group is fully protonated. In this state, it lacks a lone pair of electrons on the terminal nitrogen and is not nucleophilic . It cannot initiate the attack on a carbonyl carbon.[5]

  • Unprotonated Form (R-NH-NH₂): At higher pH values, the hydrazine is deprotonated, exposing the lone pair on the terminal nitrogen. This free base is the active nucleophilic species required for reactions like hydrazone formation.[6]

Therefore, pH control is a delicate balance. You need enough of the nucleophilic free base to start the reaction, but as we'll see, some level of acidity is often required to catalyze subsequent steps.

Caption: pH-dependent equilibrium of the hydrazine group.

Section 2: Troubleshooting Guides for Common Reactions

This section addresses specific problems you might encounter. The most common reaction is the formation of a hydrazone with an aldehyde or ketone, which is often the first step in a multi-step synthesis (e.g., Fischer Indole Synthesis).

Q3: I am getting very low or no yield in my hydrazone formation reaction. What is the most likely cause?

Low yield is the most frequently reported issue and is almost always linked to incorrect pH. The formation of a hydrazone is a two-step process, and each step has different pH requirements.

  • Nucleophilic Attack: The hydrazine free base attacks the carbonyl carbon. This step is favored by a higher concentration of the free base (i.e., less acidic conditions).

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the C=N double bond of the hydrazone. This step is acid-catalyzed.[5][6]

This creates a conflict. Strongly acidic conditions shut down Step 1, while strongly basic or neutral conditions slow down Step 2.

Troubleshooting Steps:

  • Check the pH: The optimal pH for most hydrazone formations is in the weakly acidic range, typically pH 4–6 .[3] This provides a sufficient concentration of the nucleophilic free base while still being acidic enough to catalyze the dehydration step.[6]

  • Starting Material: Since you are starting with the hydrochloride salt, your initial solution is acidic. However, depending on the solvent and other reagents, the pH may need adjustment. Adding a few drops of a catalyst like glacial acetic acid is a common practice.[3]

  • Avoid Strong Acids: Using strong acids like HCl or H₂SO₄ as the primary solvent or catalyst for the initial hydrazone formation will fully protonate the hydrazine, preventing the reaction.[5] These strong acids are typically used after the hydrazone is formed, for subsequent reactions like the Fischer indole cyclization.[1][7]

Caption: Troubleshooting workflow for low hydrazone yield.

Q4: My reaction is messy, and I see multiple side products. How does pH influence this?

Side product formation is often exacerbated by improper pH control or prolonged reaction times.

  • Azine Formation: If you are using hydrazine itself (H₂N-NH₂) and not a substituted hydrazine, reaction with a second equivalent of the carbonyl compound can form an azine (R₂C=N-N=CR₂). This is more prevalent if the carbonyl compound is in excess.[3]

  • Oxidative Degradation: Arylhydrazines can be susceptible to oxidation, especially in neutral or basic conditions in the presence of air (oxygen).[4][8] This can lead to complex mixtures and colored impurities. Running the reaction under an inert atmosphere (Nitrogen or Argon) can mitigate this. While strongly acidic conditions can stabilize hydrazines against oxidation, these conditions are unsuitable for the initial reaction as previously discussed.[4]

  • Fischer Indole Synthesis Failures: If your goal is an indole synthesis, remember it's a two-stage process. Forming the hydrazone (pH 4-6) and then inducing the cyclization (stronger acid, heat) are distinct steps.[1][9] Attempting the entire reaction in strong acid from the start can fail because the initial hydrazone won't form efficiently. Some electron-donating substituents on the arylhydrazine can also lead to N-N bond cleavage under strongly acidic conditions, preventing indolization.[10]

Q5: My this compound seems to be degrading during the reaction or workup. How can I improve its stability?

Stability is directly linked to pH and exposure to oxygen.

pH RangeReactivity of HydrazineStability of HydrazineRecommended Action
< 3 (Strongly Acidic) Very Low (Protonated)High (Resists Oxidation)[4]Use for post-hydrazone formation steps (e.g., indolization). Not for initial reaction.
4 - 6 (Weakly Acidic) Optimal ModerateIdeal for hydrazone formation. Use an inert atmosphere for long reactions.[3]
> 7 (Neutral/Basic) High (Free Base)Low (Prone to Oxidation)[4][8]Generally avoid, as dehydration is slow and degradation is high. If required, use inert atmosphere and short reaction times.

Workup Recommendations: When the reaction is complete, neutralize any acid catalyst during the workup to prevent hydrolysis of the product hydrazone during storage. A wash with a mild base like saturated sodium bicarbonate solution is effective.[3] Store the final, purified hydrazone under an inert atmosphere, protected from light.[3]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for pH-Optimized Hydrazone Synthesis

This protocol describes a self-validating method for synthesizing a hydrazone from this compound and a model aldehyde (e.g., 4-methoxybenzaldehyde).

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.05 eq)

  • Ethanol or Methanol (as solvent)

  • Glacial Acetic Acid (as catalyst)

  • TLC plates, developing solvent (e.g., 30% Ethyl Acetate in Hexane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (approx. 0.1 M concentration).

  • Addition of Carbonyl: Add the aldehyde or ketone (1.05 eq) to the solution.

  • Catalyst & pH Adjustment: Add 2-3 drops of glacial acetic acid to catalyze the reaction and adjust the pH to the optimal 4-6 range.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor the reaction's progress every 30 minutes by TLC. Spot the starting materials and the reaction mixture. The disappearance of the starting materials and the appearance of a new, typically less polar, product spot indicates reaction progress.

  • Completion & Workup: Once the reaction is complete by TLC analysis (usually 1-4 hours), remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid) and then brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydrazone product, which can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Fischer Indole Synthesis (Post-Hydrazone Formation)

This protocol assumes you have already formed and isolated the hydrazone as per Protocol 1.

Materials:

  • Pre-formed Hydrazone (1.0 eq)

  • Catalyst: Polyphosphoric acid (PPA), or Eaton's reagent, or a solution of H₂SO₄ in acetic acid.[1]

  • High-boiling point solvent (if not using PPA neat), e.g., Toluene or Xylene.

Procedure:

  • Setup: Combine the pre-formed hydrazone with the acid catalyst. For PPA, it can often be used as both the catalyst and solvent. For other acids, dissolve the hydrazone in an appropriate solvent first.

  • Heating: Heat the mixture, typically to 80-120 °C. The exact temperature and time depend on the specific substrates and catalyst used.[7]

  • Reaction Monitoring: Monitor the formation of the indole product by TLC or LC-MS.

  • Workup: After cooling, the workup procedure is highly dependent on the acid used. For PPA, the reaction is typically quenched by carefully pouring the mixture onto ice, followed by neutralization with a strong base (e.g., NaOH) and extraction with an organic solvent.

  • Purification: The crude indole is then purified by standard methods.

Section 4: Advanced Considerations

Q6: Does the electronic nature of the ester group on Ethyl 3-hydrazinylbenzoate affect reactivity?

Yes. The ethyl benzoate portion of the molecule contains an ester, which is an electron-withdrawing group (EWG). Hydrazines bearing EWGs tend to form hydrazones that are less stable and can hydrolyze or exchange more rapidly, particularly around neutral pH.[11][12] This property is sometimes exploited in dynamic combinatorial chemistry, where reversible bond formation is desired.[12] For most synthetic applications where a stable product is the goal, it is important to be aware that the product may be more labile compared to hydrazones formed from electron-rich arylhydrazines.

References

Validation & Comparative

Comparing the reactivity of Ethyl 3-hydrazinylbenzoate hydrochloride with other hydrazines.

Author: BenchChem Technical Support Team. Date: January 2026

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazine derivatives are fundamental building blocks in medicinal chemistry, enabling the synthesis of a vast array of heterocyclic compounds. The reactivity of the hydrazine moiety is paramount to its synthetic utility, and this is profoundly influenced by the electronic and steric nature of its substituents. This guide provides an in-depth comparative analysis of the reactivity of Ethyl 3-hydrazinylbenzoate hydrochloride against other common hydrazines, such as hydrazine hydrate, phenylhydrazine, and electronically modified phenylhydrazines. We will explore how the structural features of this compound dictate its performance in key synthetic transformations, including hydrazone formation, acylation, and pyrazole synthesis. This analysis is supported by experimental protocols designed to provide a clear, quantitative comparison of reactivity, empowering chemists to make informed decisions in catalyst and reagent selection for drug discovery and development.

Introduction to Hydrazine Reactivity

The utility of hydrazine (H₂N-NH₂) and its derivatives in organic synthesis stems from the nucleophilic character of the terminal nitrogen atom.[1][2] This reactivity is the cornerstone of widely used reactions such as the Fischer indole synthesis and the formation of hydrazones and other heterocyclic systems.[3][4][5] However, not all hydrazines are created equal. The reactivity of the hydrazine moiety is a delicate balance of several factors.

1.1 Factors Influencing Reactivity: A Mechanistic Overview

The nucleophilicity of a hydrazine is principally governed by the electron density on the terminal nitrogen atom and its steric accessibility. These factors are, in turn, influenced by:

  • Electronic Effects: Substituents on the hydrazine can either donate or withdraw electron density. Electron-donating groups (EDGs) increase the electron density on the nitrogen, enhancing its nucleophilicity. Conversely, electron-withdrawing groups (EWGs) decrease electron density, reducing nucleophilicity.[6][7] Aromatic hydrazines, like phenylhydrazine, are generally less basic and weaker reducing agents than their aliphatic counterparts because the lone pair on the nitrogen adjacent to the phenyl ring can be delocalized into the aromatic system.[6]

  • Steric Hindrance: Bulky substituents near the hydrazine moiety can impede its approach to an electrophilic center, thereby slowing down the reaction rate.[6][8]

  • The Alpha (α)-Effect: Hydrazines often exhibit enhanced nucleophilicity compared to amines of similar basicity, a phenomenon known as the α-effect.[7][9] This is attributed to the presence of an adjacent atom with a lone pair of electrons (the other nitrogen atom), which can stabilize the transition state of the reaction.[10]

  • pH and Salt Form: Hydrazines are basic and can be protonated to form hydrazinium salts.[11] The hydrochloride salt form, such as in this compound, enhances stability and ease of handling.[12][13] However, in reactions where the free hydrazine is the active nucleophile, the salt must be neutralized, typically by the addition of a base, to liberate the more reactive free base form.

Profile: this compound

Chemical Structure: C₉H₁₃ClN₂O₂[14]

This compound possesses a unique combination of structural features that influence its reactivity:

  • A Phenylhydrazine Core: This provides the basic framework for its reactivity in many classical organic reactions.

  • An Electron-Withdrawing Ester Group: The ethyl carboxylate group (-COOEt) at the meta position of the phenyl ring is an electron-withdrawing group. This reduces the electron density of the aromatic ring and, to a lesser extent, the nucleophilicity of the hydrazine moiety compared to unsubstituted phenylhydrazine.

  • A Hydrochloride Salt: This salt form renders the compound more stable and less hazardous to handle than its free base counterpart.[15] It is crucial to recognize that for most reactions, this salt needs to be neutralized to unmask the nucleophilic free hydrazine.

Comparative Reactivity Analysis

To contextualize the reactivity of this compound, we will compare it with a set of benchmark hydrazines in key chemical transformations.

Benchmark Hydrazines:

  • Hydrazine Hydrate (N₂H₄·H₂O): The simplest hydrazine, highly reactive due to the absence of any electron-withdrawing or sterically hindering groups.

  • Phenylhydrazine (PhNHNH₂): The archetypal aromatic hydrazine, its reactivity is moderated by the delocalization of the nitrogen lone pair into the phenyl ring.[6]

  • 4-Nitrophenylhydrazine: An example of a phenylhydrazine with a strong electron-withdrawing group, which significantly deactivates the hydrazine moiety towards nucleophilic attack.

3.1 Reaction Class 1: Hydrazone Formation

The condensation of a hydrazine with an aldehyde or ketone to form a hydrazone is a fundamental reaction and often the first step in more complex syntheses.[16] The reaction rate is sensitive to the nucleophilicity of the hydrazine.[17][18]

Table 1: Theoretical Reactivity Comparison in Hydrazone Formation

Hydrazine DerivativeSubstituent EffectExpected Relative ReactivityRationale
Hydrazine HydrateNoneHighestUnsubstituted, high nucleophilicity.
PhenylhydrazinePhenyl (weakly deactivating)HighDelocalization slightly reduces nucleophilicity.
Ethyl 3-hydrazinylbenzoate HCl 3-COOEt (moderately deactivating)ModerateThe meta-ester group withdraws electron density, reducing nucleophilicity more than an unsubstituted phenyl group. The hydrochloride form requires neutralization.
4-Nitrophenylhydrazine4-NO₂ (strongly deactivating)LowThe para-nitro group strongly withdraws electron density, significantly reducing nucleophilicity.

The electron-withdrawing ester group in this compound is expected to decrease its reaction rate in hydrazone formation compared to phenylhydrazine. However, it is anticipated to be more reactive than 4-nitrophenylhydrazine, where the nitro group exerts a more potent deactivating effect.

3.2 Reaction Class 2: Acylation

Acylation of hydrazines to form acyl hydrazides is another important transformation.[19] The rate of this reaction is also dependent on the nucleophilicity of the hydrazine.

The reactivity trend in acylation reactions is expected to parallel that of hydrazone formation. Therefore, this compound will likely undergo acylation at a slower rate than hydrazine hydrate and phenylhydrazine but faster than 4-nitrophenylhydrazine.

3.3 Reaction Class 3: Heterocycle Synthesis (Pyrazole Formation)

Pyrazoles are a class of five-membered heterocyclic compounds with significant applications in pharmaceuticals.[20][21] A common synthetic route involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[22]

The formation of the pyrazole ring is a multi-step process, but the initial nucleophilic attack of the hydrazine on a carbonyl group is often a key rate-influencing step. Thus, the electronic effects of the substituents on the hydrazine play a crucial role in the overall efficiency of the synthesis. Microwave-assisted methods have been developed for the synthesis of tri-substituted pyrazoles from hydrochloride salts of various phenylhydrazines.[20][21]

Experimental Protocols for Comparative Analysis

To empirically validate the theoretical reactivity trends, the following experimental protocols are proposed.

4.1 General Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates and visualized under UV light.

4.2 Protocol 1: Comparative Analysis of Hydrazone Formation with p-Anisaldehyde

This experiment compares the reaction time for the formation of the corresponding hydrazone from different hydrazines.

Procedure:

  • To four separate flasks, each containing a solution of p-anisaldehyde (1.0 mmol) in ethanol (10 mL), add one of the following:

    • Flask A: Hydrazine hydrate (1.0 mmol)

    • Flask B: Phenylhydrazine (1.0 mmol)

    • Flask C: this compound (1.0 mmol) and sodium acetate (1.0 mmol)

    • Flask D: 4-Nitrophenylhydrazine (1.0 mmol)

  • Stir the mixtures at room temperature.

  • Monitor the reactions by TLC at 15-minute intervals until the p-anisaldehyde is consumed.

  • Record the time required for complete conversion for each reaction.

Expected Outcome: The time for completion is expected to follow the order: A < B < C < D, reflecting the decreasing nucleophilicity of the hydrazines.

4.3 Protocol 2: Comparative Yield Analysis for Pyrazole Synthesis

This protocol compares the isolated yield of the pyrazole product formed from the reaction of different hydrazines with acetylacetone.

Procedure:

  • In four separate round-bottom flasks equipped with a reflux condenser, combine acetylacetone (1.0 mmol) and one of the following hydrazines in ethanol (15 mL):

    • Flask A: Hydrazine hydrate (1.0 mmol)

    • Flask B: Phenylhydrazine (1.0 mmol)

    • Flask C: this compound (1.0 mmol) and triethylamine (1.1 mmol)

    • Flask D: 4-Nitrophenylhydrazine (1.0 mmol)

  • Add a catalytic amount of acetic acid (2-3 drops) to each flask.

  • Reflux the mixtures for 4 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

  • Determine the isolated yield of the corresponding pyrazole for each reaction.

Expected Outcome: The isolated yields are expected to be highest for hydrazine hydrate and phenylhydrazine, followed by this compound, and lowest for 4-nitrophenylhydrazine.

Discussion and Practical Implications

The experimental data gathered from the protocols above would provide a quantitative basis for comparing the reactivity of this compound. The moderately deactivating effect of the meta-ester group makes it a less potent nucleophile than phenylhydrazine but more reactive than phenylhydrazines bearing strongly deactivating groups.

This "tunable" reactivity can be advantageous in several scenarios:

  • Selectivity: In molecules with multiple electrophilic sites, a less reactive hydrazine may offer better selectivity.

  • Modulation of Reaction Rate: For highly exothermic reactions, a less reactive hydrazine can help to control the reaction rate and improve safety.

  • Introduction of Functional Groups: The ester moiety in this compound can be carried through a synthetic sequence and later hydrolyzed to a carboxylic acid or converted to other functional groups, providing a handle for further molecular elaboration.

Conclusion

This compound presents a compelling profile for synthetic chemists. Its reactivity is attenuated by the meta-positioned ester group, placing it in a useful intermediate position between the highly reactive unsubstituted hydrazines and the strongly deactivated ones. The hydrochloride salt form offers enhanced stability for storage and handling. By understanding the electronic factors that govern its reactivity, researchers can strategically employ this compound to achieve their synthetic goals, particularly in the construction of complex heterocyclic scaffolds for drug discovery.

Visualizations

G cluster_0 Factors Influencing Hydrazine Nucleophilicity Substituent Substituent EDG Electron Donating Group (EDG) e.g., -CH3, -OCH3 Substituent->EDG Donates e- density EWG Electron Withdrawing Group (EWG) e.g., -NO2, -COOEt Substituent->EWG Withdraws e- density Increased_Nucleophilicity Increased Nucleophilicity (Faster Reaction) EDG->Increased_Nucleophilicity Decreased_Nucleophilicity Decreased Nucleophilicity (Slower Reaction) EWG->Decreased_Nucleophilicity

Figure 1: A diagram illustrating how electron-donating and electron-withdrawing groups on a hydrazine substituent affect its nucleophilicity and, consequently, its reaction rate.

G cluster_workflow Workflow for Comparative Hydrazone Formation Analysis start Start: Prepare Reagents setup Set up four parallel reactions with different hydrazines and p-anisaldehyde start->setup monitor Monitor reaction progress by TLC every 15 minutes setup->monitor endpoint Record time for complete consumption of aldehyde monitor->endpoint Aldehyde consumed? analyze Compare reaction times to determine relative reactivity endpoint->analyze end End: Reactivity Ranking analyze->end

Figure 2: An experimental workflow diagram for the comparative analysis of hydrazone formation rates among different hydrazine derivatives.

References

A Comparative Guide to Hydrazine-Based Reagents for Pyrazole Synthesis: Beyond Ethyl 3-hydrazinylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole motif is a privileged scaffold, central to a vast array of pharmaceuticals and agrochemicals. The Knorr pyrazole synthesis, a robust and time-honored method, remains a primary route to this valuable heterocycle. While reagents like Ethyl 3-hydrazinylbenzoate hydrochloride are effective, a deep understanding of the available alternatives is crucial for optimizing synthesis, controlling substitution patterns, and adapting to starting material availability.

This guide provides an in-depth comparison of alternative hydrazine-based reagents for pyrazole synthesis, moving beyond a single exemplar to explore the chemical causality behind reagent choice. We will dissect the performance of various alternatives, supported by experimental data and detailed protocols, to empower you with the knowledge to make informed decisions in your synthetic strategy.

The Foundational Reaction: Knorr Pyrazole Synthesis

First described by Ludwig Knorr in 1883, this synthesis is the cornerstone of pyrazole chemistry.[1][2][3] It involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. The reaction proceeds via initial formation of a hydrazone intermediate at one of the carbonyls, followed by intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[2] The choice of both the hydrazine and the dicarbonyl component dictates the final substitution pattern of the heterocycle.

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Hydrazine Hydrazine (R1-NH-NH2) Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Condensation (-H2O) Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Hydrazone Cyclic Cyclic Hemiaminal Hydrazone->Cyclic Intramolecular Cyclization Product Pyrazole Product Cyclic->Product Dehydration (-H2O)

Caption: General mechanism of the Knorr Pyrazole Synthesis.

Comparative Analysis of Hydrazine Reagents

The nucleophilicity of the hydrazine component is a critical factor influencing reaction rate and success. This is directly modulated by the substituents on the hydrazine, providing a powerful tool for synthetic chemists. This compound is an arylhydrazine with an electron-withdrawing ester group, which decreases the nucleophilicity of the hydrazine nitrogens compared to unsubstituted phenylhydrazine. Let's explore the spectrum of alternatives.

Unsubstituted Hydrazine (Hydrazine Hydrate & Salts)

The simplest and most fundamental reagent.

  • Reactivity: As the most sterically unhindered and electronically neutral option, hydrazine hydrate is highly reactive. This can be a double-edged sword, sometimes leading to side reactions or lack of selectivity if multiple carbonyl groups are present.

  • Use Case: Ideal for synthesizing N-unsubstituted pyrazoles, which can be valuable for subsequent N-functionalization.

  • Causality: The absence of any aryl or sulfonyl group means the lone pairs on both nitrogen atoms are highly available for nucleophilic attack. The reaction often proceeds rapidly, sometimes at room temperature.[4] The use of hydrazine salts (like the hydrochloride or sulfate) can help moderate reactivity and improve handling safety.

Substituted Arylhydrazines

This class represents the most direct alternatives to Ethyl 3-hydrazinylbenzoate and offers the highest degree of control over the N1-substituent. The electronic nature of the substituent on the aromatic ring directly impacts the hydrazine's nucleophilicity.

  • Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (-OCH₃) groups increase the electron density on the aryl ring and, by extension, the hydrazine nitrogens. This enhances nucleophilicity, often leading to faster reaction rates.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halo (F, Cl, Br) groups decrease the electron density.[5] This reduces the nucleophilicity of the hydrazine, which may require more forcing conditions (e.g., higher temperatures, stronger acid catalysis) to drive the reaction to completion.[4] However, they are essential for installing specific, electronically-demanding functionalities directly.

ReagentStructure (R-NHNH₂)Relative ReactivityTypical Yield RangeKey Advantages & Considerations
Hydrazine HydrateH-NHNH₂·H₂OVery High70-95%[4]Access to N-unsubstituted pyrazoles; highly reactive; toxic.
PhenylhydrazinePh-NHNH₂High70-95%[4]Baseline for N-aryl pyrazoles; widely available.
4-Nitrophenylhydrazine4-NO₂-C₆H₄-NHNH₂Moderate60-90%Introduces a key EWG; reduced nucleophilicity requires optimization.
2,4-Dinitrophenylhydrazine2,4-(NO₂)₂-C₆H₃-NHNH₂LowVariableHighly deactivated; useful for highly reactive dicarbonyls.
4-Fluorophenylhydrazine4-F-C₆H₄-NHNH₂High70-95%[5]Introduces fluorine for medicinal chemistry applications.
Sulfonyl Hydrazides

This class of reagents, such as p-toluenesulfonylhydrazide, serves a dual purpose. They act as a hydrazine surrogate and can participate in unique reaction cascades.

  • Reactivity: Generally less nucleophilic than arylhydrazines due to the powerful electron-withdrawing nature of the sulfonyl group.

  • Use Case: They are particularly effective in multicomponent reactions or tandem processes. For instance, reacting N,N-dimethyl enaminones with sulfonyl hydrazines can lead to the direct formation of 4-sulfonyl pyrazoles through a tandem C(sp²)-H sulfonylation and pyrazole annulation.[4]

  • Causality: The sulfonyl group not only deactivates the hydrazine but can also act as a leaving group in subsequent steps, enabling reaction pathways not accessible with simple arylhydrazines.

In Situ Generation of Hydrazine Precursors

For advanced applications or when the desired substituted hydrazine is unstable or commercially unavailable, in situ generation methods provide a powerful alternative. One elegant approach involves the copper-catalyzed coupling of arylboronic acids with Boc-protected diimide.[6][7] Subsequent deprotection and one-pot cyclocondensation with a 1,3-dicarbonyl compound yield the desired N-aryl pyrazole. This strategy significantly broadens the scope of accessible N1-substituents.[6][7]

Expanding the Scope: Beyond 1,3-Dicarbonyls

A comprehensive strategy for pyrazole synthesis also considers alternatives to the 1,3-dicarbonyl component. Reacting hydrazines with other 1,3-dielectrophiles can provide access to different substitution patterns.

  • α,β-Unsaturated Carbonyls (e.g., Chalcones): This is a very common alternative. The reaction with a hydrazine initially forms a pyrazoline intermediate via a Michael addition-cyclization sequence. A subsequent oxidation step is required to aromatize the ring to the pyrazole.[8][9] This two-step process offers a distinct pathway and is tolerant of a wide variety of substituents. Yields for the overall process are typically good (66-88%).[8][10]

  • Acetylenic Ketones: These substrates react readily with hydrazines to form pyrazoles directly, though often resulting in a mixture of regioisomers if the acetylenic ketone is unsymmetrical.[4][9]

  • β-Ketonitriles: A highly efficient route to 3(5)-aminopyrazoles. The hydrazine condenses with the ketone, followed by cyclization onto the nitrile group.[11][12] This is a critical pathway for building blocks used in drugs like Viagra.[11]

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Hydrazine Reagent, 1,3-Dielectrophile & Solvent Catalyst Add Catalyst (e.g., Acetic Acid) Reagents->Catalyst Heat Heat & Stir (e.g., 80-100 °C) Catalyst->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Continue if incomplete Quench Precipitate with Water or Aqueous Work-up Monitor->Quench If complete Filter Filter Crude Product Quench->Filter Purify Recrystallize or Column Chromatography Filter->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: A general experimental workflow for pyrazole synthesis.

Experimental Protocols

Trustworthy protocols are self-validating. The procedures below are representative of the classes discussed and include explanations for key steps.

Protocol 1: Classic Knorr Synthesis of 1-Phenyl-3,5-dimethylpyrazole

This protocol demonstrates the straightforward reaction between a common arylhydrazine and a simple 1,3-diketone.

Methodology:

  • To a 50 mL round-bottom flask, add acetylacetone (1.0 g, 10 mmol) and ethanol (20 mL).

  • With stirring, add phenylhydrazine (1.08 g, 10 mmol) dropwise. An exotherm may be observed.

  • Add 3-4 drops of glacial acetic acid. Causality: The acid acts as a catalyst, protonating a carbonyl oxygen to make the carbon more electrophilic and accelerating the initial condensation to the hydrazone.

  • Fit the flask with a condenser and heat the mixture to reflux (approx. 80 °C) for 1 hour.

  • Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

  • Once complete, cool the reaction mixture to room temperature and then place it in an ice bath for 15-20 minutes to induce crystallization.

  • If no crystals form, slowly add cold water (10 mL) to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry to yield 1-phenyl-3,5-dimethylpyrazole.

Protocol 2: Synthesis of a Trisubstituted Pyrazole from a Chalcone

This protocol illustrates the two-step synthesis involving pyrazoline formation and subsequent oxidation.[10]

Methodology:

  • Pyrazoline Formation: In a 100 mL round-bottom flask, dissolve the chalcone (e.g., 1,3-diphenyl-2-propen-1-one) (5 mmol) in ethanol (25 mL).

  • Add phenylhydrazine hydrochloride (5.5 mmol) and sodium acetate (6.0 mmol). Causality: Phenylhydrazine hydrochloride is a stable salt. Sodium acetate acts as a base to liberate the free phenylhydrazine in situ, which is the active nucleophile.

  • Heat the mixture at reflux for 4-6 hours, monitoring by TLC until the chalcone is consumed.

  • Cool the reaction and pour it into ice-cold water (100 mL) to precipitate the crude pyrazoline. Filter and dry the solid.

  • Oxidation to Pyrazole: Redissolve the crude pyrazoline in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Heat the solution to 100-120 °C under an air or oxygen atmosphere for 2-4 hours.[13] Causality: DMSO, particularly at elevated temperatures with oxygen, can act as an oxidizing agent to facilitate the aromatization of the pyrazoline ring.

  • Cool the mixture, pour it into water, and collect the precipitated pyrazole product by filtration. Purify by recrystallization from ethanol.

Conclusion

The selection of a hydrazine reagent for pyrazole synthesis is a critical decision that extends far beyond simple reagent availability. It is a strategic choice that dictates the substitution pattern, reactivity, and overall efficiency of the synthetic route. While this compound is a useful reagent, understanding the broader landscape—from highly reactive hydrazine hydrate for N-unsubstituted pyrazoles to electronically tuned arylhydrazines and versatile sulfonyl hydrazides—is essential. By considering the electronic and steric properties of these alternatives and pairing them with the appropriate 1,3-dielectrophile, researchers can precisely tailor their synthetic approach to achieve their desired molecular targets with greater control and efficiency.

References

Biological activity of compounds derived from Ethyl 3-hydrazinylbenzoate hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of Ethyl 3-hydrazinylbenzoate Hydrochloride as a Synthetic Scaffold

This compound is a promising, yet underexplored, starting material in medicinal chemistry. Its structure, featuring a reactive hydrazine group and an ethyl benzoate moiety, makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds. The hydrazine group can readily react with dicarbonyl compounds to form pyrazoles, with compounds containing a reactive nitrile or similar group to form triazoles, and with aldehydes and ketones to yield hydrazones. These heterocyclic cores are well-established pharmacophores, known to exhibit a wide range of biological activities. This guide will delve into the reported antimicrobial, anticancer, and anti-inflammatory properties of these compound classes, providing a comparative overview of their potential.

I. Pyrazole Derivatives: Potent Antimicrobial Agents

The pyrazole nucleus is a well-known pharmacophore in many clinically used drugs. The synthesis of pyrazole derivatives often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. In the context of our conceptual framework, this compound could serve as the hydrazine source.

Comparative Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of pyrazole derivatives against a spectrum of bacterial and fungal pathogens. These compounds often exhibit their activity by interfering with essential cellular processes in microorganisms. A comparative summary of the antimicrobial activity of representative pyrazole derivatives is presented below.

Compound TypeTest OrganismActivity (MIC/Zone of Inhibition)Reference
Pyrazole-1-sulphonamidesBacillus subtilisModerate Activity[1]
Pyrazole-1-sulphonamidesStaphylococcus aureusModerate Activity[1]
Isonicotinoyl pyrazolinesGram-positive bacteriaModerate Activity[1]
Pyrazolothiazole derivativeVarious microorganismsModerate Activity[2]

Causality Behind Experimental Choices: The choice of bacterial and fungal strains in these studies is based on their clinical relevance. Staphylococcus aureus and Bacillus subtilis are common Gram-positive bacteria, while Escherichia coli and Pseudomonas aeruginosa are representative Gram-negative bacteria. Candida albicans is a frequently encountered fungal pathogen. The use of standard reference drugs like ampicillin and fluconazole allows for a direct comparison of the potency of the newly synthesized compounds.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The broth microdilution method is a widely accepted protocol for determining MIC values.

Step-by-Step Methodology:

  • Preparation of Bacterial/Fungal Inoculum: A fresh culture of the test microorganism is grown on an appropriate agar medium. A few colonies are then transferred to a sterile broth and incubated to achieve a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to the final working concentration.

  • Serial Dilution of Test Compounds: The synthesized pyrazole derivatives are dissolved in a suitable solvent (like DMSO) to create a stock solution. A two-fold serial dilution of each compound is then prepared in a 96-well microtiter plate using a suitable growth medium.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (typically 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth is assessed visually or by using a spectrophotometer to measure turbidity.

G General Synthesis of Pyrazole Derivatives A Ethyl 3-hydrazinylbenzoate hydrochloride C Condensation Reaction A->C Reacts with B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) B->C D Pyrazole Derivative C->D Forms G General Synthesis of 1,2,4-Triazole Derivatives A Ethyl 3-hydrazinylbenzoate hydrochloride C Cyclization Reaction A->C Reacts with B Compound with N-C=S or similar moiety B->C D 1,2,4-Triazole Derivative C->D Forms G General Synthesis of Hydrazone Derivatives A Ethyl 3-hydrazinylbenzoate hydrochloride C Condensation Reaction A->C Reacts with B Aldehyde or Ketone B->C D Hydrazone Derivative C->D Forms

References

A Senior Application Scientist's Guide to the Characterization of Novel Compounds Synthesized from Ethyl 3-hydrazinylbenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Scaffold

In the landscape of modern drug discovery, the identification and optimization of versatile chemical scaffolds are paramount. Ethyl 3-hydrazinylbenzoate hydrochloride represents one such privileged starting material. Its inherent reactivity, stemming from the hydrazine moiety and the ester group, provides a strategic entry point for the synthesis of a diverse array of heterocyclic compounds. These heterocyclic systems, particularly five-membered rings like pyrazoles and triazoles, form the core of numerous pharmacologically active agents.[1][2] The persistent challenge of antimicrobial resistance and the need for more selective and potent anticancer agents drive the exploration of novel derivatives from such foundational molecules.[3][4]

This guide provides an in-depth comparative analysis of distinct classes of compounds synthesized from this compound. We will dissect the synthetic rationale, provide validated experimental protocols, and objectively compare the biological performance of the resulting pyrazoles, 1,2,3-triazoles, and hydrazide-hydrazones, supported by experimental data from seminal studies. Our focus is not merely on the "what" but the "why"—elucidating the causal links between structural modifications and biological activity to empower researchers in their quest for next-generation therapeutics.

The Foundation: Synthesis and Characterization of the Core Scaffold

The journey begins with the reliable synthesis of the starting material, this compound. The most common and efficient route proceeds from the readily available Ethyl 3-aminobenzoate via a two-step diazotization and reduction sequence.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of aryl hydrazines.[5]

  • Diazotization:

    • Suspend Ethyl 3-aminobenzoate (1.0 eq) in 6N Hydrochloric Acid (HCl).

    • Cool the suspension to 0°C in an ice bath with constant stirring.

    • Add a solution of Sodium Nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5°C.

    • Continue stirring at 0°C for 30 minutes to ensure complete formation of the diazonium salt. The causality here is critical: low temperatures are essential to prevent the unstable diazonium salt from decomposing.

  • Reduction:

    • In a separate flask, prepare a suspension of Stannous Chloride dihydrate (SnCl₂·2H₂O) (2.0 eq) in 6N HCl.

    • Slowly add the freshly prepared diazonium salt solution to the SnCl₂ suspension at 0°C. This exothermic reaction must be controlled to prevent side reactions. The stannous chloride acts as a reducing agent, converting the diazonium group to the desired hydrazine.

    • Stir the resulting mixture at 0°C for 2 hours.

    • The product, this compound, will precipitate as a solid.

  • Isolation:

    • Filter the precipitate under vacuum.

    • Wash the solid with cold water to remove any remaining salts.

    • Dry the product under reduced pressure to yield the final compound.

Synthesis Workflow Diagram

cluster_start Starting Material cluster_reaction1 Step 1: Diazotization cluster_reaction2 Step 2: Reduction A Ethyl 3-aminobenzoate R1 NaNO₂, HCl, 0°C A->R1 Reacts with P1 Intermediate Diazonium Salt R1->P1 To form R2 SnCl₂, HCl, 0°C P1->R2 Reacts with P2 Ethyl 3-hydrazinylbenzoate hydrochloride R2->P2 To yield

Caption: Synthesis of the core scaffold from Ethyl 3-aminobenzoate.

Physicochemical Characterization
PropertyValueReference
Molecular Formula C₉H₁₃ClN₂O₂[6]
Molecular Weight 216.66 g/mol [6]
Appearance Yellow solid[5]
¹H-NMR (400 MHz, DMSO-d₆) δ 10.30 (s, 2H), 7.58-7.50 (m, 2H), 7.43 (t, J = 7.8 Hz, 1H), 7.22 (d, J = 7.6 Hz, 1H), 4.30 (q, J = 14.2, 7.1 Hz, 2H), 1.31 (t, J = 7.1 Hz, 3H) ppm[5]

Comparative Analysis of Synthesized Compound Classes

With the core scaffold in hand, we can now explore the synthesis of diverse heterocyclic systems and compare their biological performance.

Section 1: Pyrazole and Pyrazoline Derivatives - Potent Antimicrobial & Anti-inflammatory Agents

Rationale: The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its broad biological activity, including antimicrobial, anti-inflammatory, and anticancer effects.[1][7] The synthesis of pyrazoles from hydrazines is a classic and efficient cyclocondensation reaction, making it an attractive first-line strategy for generating novel bioactive compounds.

Synthesis Protocol: General Procedure for Pyrazole Formation

  • Reaction Setup: Dissolve this compound (1.0 eq) and a suitable 1,3-dicarbonyl compound (e.g., acetylacetone) (1.0 eq) in a solvent such as absolute ethanol.

  • Catalysis: Add a catalytic amount of a base like piperidine or a few drops of an acid like glacial acetic acid to facilitate the condensation. The choice of catalyst depends on the specific substrates and is a key optimization parameter.

  • Reaction: Reflux the mixture for 3-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The mechanism involves an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.

  • Isolation: Cool the reaction mixture. The product often precipitates and can be collected by filtration, followed by washing with cold ethanol and recrystallization for purification.[1][8]

Workflow Diagram: Pyrazole Synthesis

Start Ethyl 3-hydrazinylbenzoate hydrochloride Reaction Cyclocondensation (Ethanol, Reflux, Catalyst) Start->Reaction Reagent 1,3-Dicarbonyl Compound Reagent->Reaction Product Substituted Pyrazole Derivative Reaction->Product

Caption: General workflow for synthesizing pyrazole derivatives.

Performance Comparison: Antimicrobial & Anti-inflammatory Activity

The true measure of these novel compounds lies in their performance against established standards.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)

Compound TypeTest OrganismNovel Pyrazole Deriv. (Range)Standard DrugRef.
Antibacterial E. coli (Gram -)0.25 - >512Ciprofloxacin (0.5)[3][9]
S. aureus (Gram +)32 - >512Ciprofloxacin (4.0)[3][9]
B. subtilis (Gram +)64 - >512Chloramphenicol (62.5-125)[3][7]
Antifungal C. albicans64 - >512Clotrimazole (0.5)[3][9]
A. niger1.0 - >32Clotrimazole (2.0)[9]

Analysis: The data reveals that specific pyrazole derivatives can exhibit potent antimicrobial activity. For instance, certain compounds show an MIC of 0.25 µg/mL against E. coli, surpassing the standard Ciprofloxacin.[9] However, activity is highly dependent on the substitution pattern on the pyrazole ring, with many derivatives showing only moderate or weak effects.[1][3] This highlights the importance of Structure-Activity Relationship (SAR) studies; for example, the presence of certain halogenated phenyl rings can enhance antibacterial potency.[3]

Table 2: Comparative Anti-inflammatory Activity

Compound ClassAssay% Inhibition (Novel Derivs.)Standard (Diclofenac)Ref.
Pyrazole DerivativesCarrageenan-induced paw edema55-75%~70-80%[8][9]

Analysis: Synthesized pyrazoles demonstrate significant anti-inflammatory activity, with some compounds approaching the efficacy of the standard NSAID, Diclofenac sodium.[8] This makes them promising candidates for developing new anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs.[8]

Section 2: 1,2,3-Triazole Derivatives - Emerging Anticancer Agents

Rationale: The 1,2,3-triazole moiety is considered a "privileged" scaffold in medicinal chemistry due to its metabolic stability, ability to form hydrogen bonds, and dipolar character.[2][10] Its synthesis via the Nobel prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," offers a robust, efficient, and highly regioselective method to generate vast libraries of compounds for screening.[10]

Synthesis Protocol: General Procedure for 1,2,3-Triazole Formation

  • Azide Synthesis: Convert the hydrazine group of Ethyl 3-hydrazinylbenzoate into an azide. This is a critical step that typically involves reaction with a diazotizing agent (like NaNO₂) followed by substitution with sodium azide (NaN₃).

  • Click Reaction Setup: In a suitable solvent system (e.g., t-BuOH/H₂O), combine the synthesized azide (1.0 eq), a terminal alkyne (1.0 eq), a copper(II) sulfate (CuSO₄) solution, and a reducing agent like sodium ascorbate. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours, showcasing the high efficiency of click chemistry. The mechanism involves the copper catalyst orchestrating the [3+2] cycloaddition between the azide and alkyne to exclusively form the 1,4-disubstituted triazole isomer.

  • Isolation: The product can typically be isolated by filtration or extraction after the reaction is complete.

Workflow Diagram: 1,2,3-Triazole Synthesis via Click Chemistry

Start Ethyl 3-azidobenzoate (from Hydrazine) Catalyst CuSO₄ Sodium Ascorbate Start->Catalyst Reagent Terminal Alkyne Reagent->Catalyst Product 1,4-Disubstituted 1,2,3-Triazole Derivative Catalyst->Product [3+2] Cycloaddition

Caption: Synthesis of 1,2,3-triazoles using CuAAC "Click" chemistry.

Performance Comparison: Anticancer Activity

Table 3: Comparative Anticancer Activity (IC₅₀, µM)

Cancer Cell LineNovel 1,2,3-Triazole Derivs. (Range)Standard (Doxorubicin)Ref.
HT-1080 (Fibrosarcoma)15.1 - >50< 10[10]
A-549 (Lung Carcinoma)21.2 - >50< 10[10]
MCF-7 (Breast Adenocarcinoma)1.6 - 46< 10[10][11]
MGC-803 (Gastric Cancer)0.76 - >20~15-20 (5-Fluorouracil)[11]

Analysis: The results indicate that 1,2,3-triazole derivatives can exhibit potent, single-digit micromolar antiproliferative activity against various cancer cell lines.[10][11] Notably, some compounds show greater potency than the standard drug 5-Fluorouracil against specific cell lines like MGC-803.[11] SAR studies reveal that the nature of the substituent introduced via the alkyne plays a critical role in determining the cytotoxic potency. For example, incorporating a phosphonate group has been shown to significantly enhance activity against HT-1080 cells.[10] The mechanism of action for some of these compounds involves inducing cell cycle arrest and apoptosis.[10]

Section 3: Hydrazide-Hydrazones - A Versatile Class with Diverse Activities

Rationale: The hydrazide-hydrazone linkage (-CO-NH-N=CH-) is a key pharmacophore that imparts a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[12][13][14] The synthetic pathway is straightforward, allowing for the rapid generation of diverse derivatives by simply varying the aldehyde or ketone component.

Synthesis Protocol: General Procedure for Hydrazide-Hydrazone Formation

  • Hydrazide Formation: Convert the ester group of Ethyl 3-hydrazinylbenzoate to a hydrazide. This is achieved by refluxing the starting material with hydrazine hydrate in a solvent like ethanol.[14][15] This step transforms the less reactive ester into a highly nucleophilic acid hydrazide.

  • Condensation: Dissolve the resulting 3-hydrazinylbenzohydrazide (1.0 eq) and a selected aromatic or heterocyclic aldehyde/ketone (1.0 eq) in ethanol.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Reaction & Isolation: Reflux the mixture for 2-4 hours. Upon cooling, the hydrazone product typically crystallizes out of the solution and can be purified by recrystallization.[14][16]

Workflow Diagram: Hydrazide-Hydrazone Synthesis

Start Ethyl 3-hydrazinylbenzoate hydrochloride Step1 Reaction with Hydrazine Hydrate Start->Step1 Intermediate 3-Hydrazinylbenzohydrazide Step1->Intermediate Step2 Condensation (Ethanol, Acetic Acid) Intermediate->Step2 Reagent Aldehyde or Ketone Reagent->Step2 Product Hydrazide-Hydrazone Derivative Step2->Product

Caption: Two-step synthesis of hydrazide-hydrazone derivatives.

Performance Comparison: A Spectrum of Bioactivity

Hydrazones derived from similar precursors have demonstrated a remarkable breadth of activities.

Table 4: Overview of Hydrazide-Hydrazone Biological Activity

Activity TypeTargetPerformance of Novel Derivs.Standard DrugRef.
Anticancer HepG2 (Liver Cancer)IC₅₀ ≈ 37-42 µMDoxorubicin[16]
Anti-inflammatory Carrageenan-induced edemaPotent inhibition reportedIndomethacin[13]
Antimicrobial MRSA (Resistant Bacteria)Beneficial effect observedCommercially available agents[14]
Enzyme Inhibition Cholinesterases (AChE/BChE)IC₅₀ ≈ 18-61 nMTacrine[17]

Analysis: The versatility of the hydrazone scaffold is its greatest strength. While the anticancer potency observed may be more moderate compared to the most active triazoles, their significant anti-inflammatory and potent enzyme-inhibiting capabilities are noteworthy.[13][16][17] For instance, certain hydrazones exhibit nanomolar-level inhibition of cholinesterase enzymes, which are key targets in Alzheimer's disease research.[17] This functional diversity makes the hydrazone class a rich area for further exploration.

Summary and Future Outlook

This guide has systematically explored the synthetic pathways from this compound to three distinct, high-value classes of heterocyclic compounds. Each class presents a unique profile of therapeutic potential.

Comparative Summary Table

Compound ClassSynthetic AccessibilityPrimary ActivityPotencyKey Advantage
Pyrazoles High (One-pot)Antimicrobial, Anti-inflammatoryModerate to HighWell-established scaffold with proven activity.[1][9]
1,2,3-Triazoles High (Click Chemistry)AnticancerHighHigh efficiency and regioselectivity of synthesis.[4][10]
Hydrazones Very High (Simple Condensation)Broad Spectrum (Diverse)Varies by targetSynthetic simplicity and functional versatility.[12][14]

Future Directions:

The path forward is rich with possibilities. The 1,2,3-triazole scaffold, synthesized via click chemistry, appears to be the most promising for developing potent and selective anticancer agents . The modularity of the synthesis allows for fine-tuning of the structure to optimize activity and reduce toxicity. The pyrazole derivatives remain strong contenders for novel antimicrobial and anti-inflammatory drugs, where overcoming resistance and improving safety profiles are key objectives. The hydrazones , with their synthetic simplicity, are ideal for broad screening campaigns to identify hits against a multitude of biological targets.

An exciting avenue for future research lies in the creation of hybrid molecules that combine these pharmacophores. For instance, a molecule containing both a pyrazole and a triazole ring could exhibit dual-action antimicrobial and anticancer properties. The foundational scaffold, this compound, will undoubtedly continue to be a cornerstone of such innovative drug design efforts.

References

Efficacy of Ethyl 3-hydrazinylbenzoate hydrochloride derivatives as kinase inhibitors.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Efficacy of Hydrazinylbenzoate and Structurally Related Derivatives

In the landscape of modern drug discovery, protein kinases remain a pivotal target class, particularly in oncology. Their role as central regulators of cellular signaling pathways makes them attractive targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment, and the search for novel chemical scaffolds that can selectively and potently inhibit these enzymes is a continuous endeavor. Among the myriad of heterocyclic compounds explored, the hydrazone linker (-C(=O)NHN=C<) has emerged as a versatile and privileged structural motif in the design of bioactive molecules, including kinase inhibitors.

Comparative Efficacy of Hydrazone-Based Kinase Inhibitors

The hydrazone scaffold offers a flexible linker that can be readily functionalized to explore the chemical space around a kinase's active site. Different aromatic and heterocyclic moieties appended to the hydrazone core can significantly influence binding affinity and selectivity. Below, we compare the biological activities of several classes of hydrazone derivatives.

4-Hydrazinobenzoic Acid Derivatives: Promising Anticancer Agents

Recent studies have highlighted the potential of 4-hydrazinobenzoic acid derivatives as cytotoxic agents against various cancer cell lines. While specific kinase inhibition data is still emerging for this class, their ability to induce apoptosis suggests an underlying mechanism that may involve the modulation of key signaling kinases.[1][2]

A study by Al-Warhi et al. (2020) described the synthesis and in vitro cytotoxic evaluation of thirteen 4-hydrazinobenzoic acid derivatives against human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines.[1] Several of these compounds demonstrated potent inhibitory effects on cancer cell proliferation, with IC50 values comparable to the standard chemotherapeutic drug, doxorubicin.[1]

Compound/DerivativeHCT-116 IC50 (µM)MCF-7 IC50 (µM)Notes
Derivative 6 28.3 ± 5.121.3 ± 4.1Exhibited weak cytotoxicity on normal (RPE-1) cells.[1]
Derivative 7 > 5025.6 ± 4.8Induced apoptosis in MCF-7 cells.[1]
Derivative 9 > 5022.4 ± 3.9Induced apoptosis in MCF-7 cells.[1]
Doxorubicin (Ref.) 22.6 ± 3.919.7 ± 3.1Reference standard.[1]

Table 1: In Vitro Cytotoxicity of Selected 4-Hydrazinobenzoic Acid Derivatives.[1]

The pro-apoptotic activity of these compounds strongly implies interference with cellular signaling pathways frequently dysregulated in cancer, many of which are governed by protein kinases.[2] This positions 4-hydrazinobenzoic acid derivatives as a compelling scaffold for the development of novel kinase inhibitors.

Indolyl-Hydrazones and Isatin-Hydrazones: Potent Multi-Kinase Inhibitors

In contrast to the 4-hydrazinobenzoic acid derivatives where direct kinase targets are yet to be fully elucidated, other hydrazone-based scaffolds, such as those incorporating indole and isatin moieties, have been more explicitly characterized as potent kinase inhibitors.

A series of novel indolyl-hydrazones were synthesized and evaluated for their kinase inhibitory activity, revealing significant potential against a panel of cancer-related kinases. One notable compound from this series demonstrated potent inhibition of PI3K-α, CDK2, and EGFR.[3]

Similarly, isatin-hydrazone derivatives have been identified as multi-kinase inhibitors. For instance, two related isatin-hydrazones, compound 1 and 2, exhibited excellent inhibitory activity against EGFR, VEGFR-2, and FLT-3.[4][5]

Compound SeriesTarget KinaseIC50 (µM)Reference CompoundReference IC50 (µM)
Indolyl-Hydrazone (cpd 5) PI3K-α-LY2940024.92-fold less potent
CDK20.156 ± 0.01Erlotinib0.173 ± 0.01
Isatin-Hydrazone (cpd 1) EGFR0.269--
VEGFR-20.232--
FLT-31.535--
Isatin-Hydrazone (cpd 2) EGFR0.369--
VEGFR-20.266--
FLT-30.546--
Isatin-Hydrazone (cpd 4j) CDK20.245Imatinib0.131
Isatin-Hydrazone (cpd 4k) CDK20.300Imatinib0.131

Table 2: Kinase Inhibitory Activity of Representative Indolyl- and Isatin-Hydrazone Derivatives.[3][4][5][6]

These findings underscore the versatility of the hydrazone linker in creating potent kinase inhibitors. The data suggests that the choice of the heterocyclic core (e.g., indole, isatin) plays a crucial role in determining the specific kinase inhibitory profile.

Experimental Protocols for Efficacy Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized and robust experimental protocols are paramount. Below are detailed methodologies for assessing the kinase inhibitory and cytotoxic activities of novel compounds.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring the activity of a specific kinase in the presence of an inhibitor using a luminescence-based assay that quantifies ATP consumption.[7][8][9]

Principle: Kinase activity is directly proportional to the amount of ATP consumed. The remaining ATP is converted into a luminescent signal by a luciferase-luciferin reaction. Therefore, a lower luminescent signal indicates higher kinase activity, and vice versa.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_inh Prepare serial dilutions of inhibitor add_inh Add inhibitor/DMSO to wells prep_inh->add_inh prep_kin Prepare kinase reaction mix (kinase, substrate, buffer) add_kin Add kinase prep_kin->add_kin add_inh->add_kin pre_inc Pre-incubate (inhibitor-kinase binding) add_kin->pre_inc start_rxn Initiate reaction with ATP pre_inc->start_rxn inc_rxn Incubate at 30°C start_rxn->inc_rxn add_adp_glo Add ADP-Glo™ Reagent (stops reaction, depletes ATP) inc_rxn->add_adp_glo inc_adp_glo Incubate at RT add_adp_glo->inc_adp_glo add_kin_det Add Kinase Detection Reagent (converts ADP to ATP, generates light) inc_adp_glo->add_kin_det inc_kin_det Incubate at RT add_kin_det->inc_kin_det read_lum Measure luminescence inc_kin_det->read_lum G cluster_pathway Simplified Cancer Cell Survival Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK activates PI3K PI3K RTK->PI3K activates AKT Akt PI3K->AKT activates Cell_Survival Cell Survival, Proliferation, Inhibition of Apoptosis AKT->Cell_Survival Apoptosis Apoptosis AKT->Apoptosis inhibits Hydrazone_Inhibitor Hydrazone-based Kinase Inhibitor Hydrazone_Inhibitor->RTK inhibits Hydrazone_Inhibitor->PI3K inhibits Hydrazone_Inhibitor->AKT inhibits Hydrazone_Inhibitor->Apoptosis promotes

References

Comparative analysis of different synthetic routes to Ethyl 3-hydrazinylbenzoate hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Ethyl 3-hydrazinylbenzoate hydrochloride is a valuable building block in medicinal chemistry, notably for its utility in constructing heterocyclic scaffolds such as indoles via the Fischer indole synthesis. This guide provides an in-depth comparative analysis of the primary synthetic pathways to this compound, offering insights into the mechanistic underpinnings, procedural details, and a critical evaluation of each route's advantages and disadvantages.

Introduction

The synthesis of this compound predominantly proceeds through a well-established sequence involving the formation of an aromatic amine, its subsequent diazotization, and final reduction to the corresponding hydrazine. However, variations within this general framework, particularly in the choice of starting materials and reducing agents, can significantly impact the overall efficiency, cost, and environmental footprint of the synthesis. This guide will explore these variations, providing a comprehensive overview to inform your synthetic strategy.

Primary Synthetic Strategy: A Multi-step Approach from 3-Nitrobenzoic Acid

The most common and economically viable route to this compound begins with 3-nitrobenzoic acid. This pathway can be dissected into three key transformations:

  • Esterification: Conversion of 3-nitrobenzoic acid to its ethyl ester.

  • Nitro Group Reduction: Reduction of the nitro group to a primary amine, yielding Ethyl 3-aminobenzoate.

  • Diazotization and Reduction: Conversion of the amine to a diazonium salt, followed by reduction to the target hydrazine hydrochloride.

Step 1: Esterification of 3-Nitrobenzoic Acid

The initial step involves a classic Fischer esterification of 3-nitrobenzoic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.

Esterification 3-Nitrobenzoic Acid 3-Nitrobenzoic Acid Ethyl 3-nitrobenzoate Ethyl 3-nitrobenzoate 3-Nitrobenzoic Acid->Ethyl 3-nitrobenzoate Reflux Ethanol Ethanol Ethanol->Ethyl 3-nitrobenzoate H2SO4 (cat.) H2SO4 (cat.) H2SO4 (cat.)->Ethyl 3-nitrobenzoate

Caption: Fischer esterification of 3-nitrobenzoic acid.

This reaction is typically driven to completion by using an excess of ethanol and removing the water formed during the reaction. The process is robust and generally high-yielding.

Step 2: Reduction of Ethyl 3-nitrobenzoate to Ethyl 3-aminobenzoate

The reduction of the nitro group to a primary amine is a critical step, and several methods are available, each with its own set of advantages and drawbacks. The two most prominent methods are catalytic hydrogenation and metal-acid reduction.

Method A: Catalytic Hydrogenation

This method is often favored for its clean reaction profile and high efficiency.[1]

Catalytic_Hydrogenation Ethyl 3-nitrobenzoate Ethyl 3-nitrobenzoate Ethyl 3-aminobenzoate Ethyl 3-aminobenzoate Ethyl 3-nitrobenzoate->Ethyl 3-aminobenzoate Ethanol, RT H2 (gas) H2 (gas) H2 (gas)->Ethyl 3-aminobenzoate Pd/C Pd/C Pd/C->Ethyl 3-aminobenzoate Metal_Acid_Reduction Ethyl 3-nitrobenzoate Ethyl 3-nitrobenzoate Ethyl 3-aminobenzoate Ethyl 3-aminobenzoate Ethyl 3-nitrobenzoate->Ethyl 3-aminobenzoate Heat Sn, conc. HCl Sn, conc. HCl Sn, conc. HCl->Ethyl 3-aminobenzoate Diazotization_Reduction cluster_0 Step 3a: Diazotization cluster_1 Step 3b: Reduction Ethyl 3-aminobenzoate Ethyl 3-aminobenzoate Diazonium Salt Intermediate Diazonium Salt Intermediate Ethyl 3-aminobenzoate->Diazonium Salt Intermediate 0-5 °C NaNO2, HCl NaNO2, HCl NaNO2, HCl->Diazonium Salt Intermediate Ethyl 3-hydrazinylbenzoate HCl Ethyl 3-hydrazinylbenzoate HCl Diazonium Salt Intermediate->Ethyl 3-hydrazinylbenzoate HCl 0 °C SnCl2·2H2O SnCl2·2H2O SnCl2·2H2O->Ethyl 3-hydrazinylbenzoate HCl Buchwald_Hartwig Ethyl 3-bromobenzoate Ethyl 3-bromobenzoate Protected Hydrazine Protected Hydrazine Ethyl 3-bromobenzoate->Protected Hydrazine Coupling Boc-hydrazine Boc-hydrazine Boc-hydrazine->Protected Hydrazine Pd catalyst, Ligand, Base Pd catalyst, Ligand, Base Pd catalyst, Ligand, Base->Protected Hydrazine Ethyl 3-hydrazinylbenzoate HCl Ethyl 3-hydrazinylbenzoate HCl Protected Hydrazine->Ethyl 3-hydrazinylbenzoate HCl Deprotection Acid Acid Acid->Ethyl 3-hydrazinylbenzoate HCl

References

A Senior Application Scientist's Guide to Validating the Structure of Ethyl 3-hydrazinylbenzoate Hydrochloride Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis – The Imperative of Structural Validation

Ethyl 3-hydrazinylbenzoate hydrochloride is a highly versatile building block in medicinal chemistry. Its reactive hydrazine moiety serves as a linchpin for constructing a diverse array of heterocyclic scaffolds, most notably pyrazoles, which are privileged structures in numerous pharmacologically active agents.[1] The synthesis of these novel derivatives, however, is merely the first step. For any researcher in the pharmaceutical sciences, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of the development pipeline. An incorrectly assigned structure can invalidate biological data, compromise intellectual property, and lead to the catastrophic failure of a drug candidate.

This guide eschews a rigid, one-size-fits-all template. Instead, it provides a strategic, in-depth comparison of the critical analytical techniques required to definitively validate the structures of products derived from this compound. We will explore the causality behind experimental choices, presenting a self-validating workflow that ensures the highest degree of scientific integrity. Our running example will be the classic and industrially relevant cyclocondensation reaction with a 1,3-dicarbonyl compound to yield a substituted pyrazole.

The Chemist's Analytical Toolkit: A Comparative Framework

The structural elucidation of novel organic compounds relies on the synergistic application of multiple analytical techniques.[2][3] Each method provides a unique piece of the structural puzzle; when combined, they offer a complete and validated picture.[3] The primary tools for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, for absolute confirmation, X-ray Crystallography.[2][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the most powerful technique for determining the detailed molecular structure and atom connectivity of organic compounds.[5][6] It provides an atomic-level map by probing the magnetic properties of specific nuclei, primarily ¹H and ¹³C.[5][7]

  • Expertise & Causality: We don't just run NMR; we select a suite of experiments designed to answer specific questions. A simple 1D proton spectrum tells us about the electronic environment of the hydrogen atoms, but it doesn't explicitly define their spatial or bonding relationships.[7] Therefore, a multi-faceted approach using 1D and 2D techniques is essential for building a robust structural argument.[8]

  • ¹H NMR: This is the initial workhorse experiment. It provides four key pieces of information: the number of unique proton environments (number of signals), the electronic environment of each proton (chemical shift), the relative number of protons in each environment (integration), and the number of neighboring protons (splitting pattern/multiplicity).[7]

  • ¹³C NMR: This experiment maps the carbon skeleton of the molecule. While it doesn't typically show coupling or integration in a standard experiment, the chemical shift of each carbon signal is highly informative about its functional group and bonding environment.[9][10]

  • 2D NMR (COSY, HSQC, HMBC): These advanced experiments are critical for assembling the final structure.[6]

    • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons), allowing us to trace out the spin systems within the molecule.[8]

    • HSQC (Heteronuclear Single Quantum Coherence) creates a 2D map correlating each proton directly to the carbon atom it is attached to, providing definitive C-H assignments.[4][8]

    • HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most powerful tool for piecing together the molecular puzzle. It reveals correlations between protons and carbons that are two or three bonds away, allowing us to connect disparate fragments of the molecule, especially across non-protonated (quaternary) carbons.[8][11]

Mass Spectrometry (MS): The Molecular Formula and Fragmentation

Mass spectrometry is an indispensable tool that provides the molecular weight of a compound and, through high-resolution analysis, its exact molecular formula.[5][12][13][14] This information is orthogonal and complementary to NMR data.

  • Trustworthiness: The first step in a self-validating system is ensuring the proposed structure from NMR is consistent with the molecular formula derived from MS. If the formula from high-resolution mass spectrometry (HRMS) doesn't match the atoms counted in the NMR-derived structure, the structural hypothesis is immediately invalidated.

  • High-Resolution Mass Spectrometry (HRMS): This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places).[4] This precision allows for the unambiguous determination of the elemental composition and molecular formula.

  • Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific ion (e.g., the molecular ion) is selected, fragmented, and the masses of the resulting fragments are analyzed.[13][15] This provides valuable clues about the molecule's structure, as the fragmentation pattern should be consistent with the proposed atomic arrangement.

Single Crystal X-ray Crystallography: The Definitive 3D Structure

X-ray crystallography is the gold standard for structural determination, providing an unambiguous three-dimensional map of atomic positions in the solid state.[16][17][18] It is the only technique that can definitively determine the absolute configuration of chiral centers.[19][20]

  • Authoritative Grounding: While powerful, obtaining a diffraction-quality single crystal can be a significant challenge.[18][19] Therefore, it is typically employed when NMR and MS data are ambiguous, when a novel scaffold has been synthesized, or when confirming the absolute stereochemistry is critical for a drug development program.

Comparative Summary of Core Techniques
Technique Primary Information Obtained Strengths Limitations
NMR Spectroscopy Atom connectivity, 3D conformation in solution, dynamic processes.[5][6]Provides the most detailed structural information; non-destructive.Relatively low sensitivity; requires soluble samples; can be complex to interpret.
Mass Spectrometry Molecular weight, elemental formula (HRMS), structural fragments.[5][12]Extremely high sensitivity; requires very small sample amounts; can be coupled to chromatography (LC-MS).[12][21]Provides limited connectivity information on its own; isomers can be indistinguishable.
X-ray Crystallography Unambiguous 3D atomic arrangement, bond lengths, bond angles, absolute configuration.[16][17]Provides the definitive molecular structure.[18][20]Requires a suitable single crystal, which can be difficult or impossible to grow.

A Practical Workflow: Validating a Pyrazole Synthesis Product

Let us consider the reaction of This compound with acetylacetone (2,4-pentanedione) . The expected product is Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate . Our task is to prove this structure unequivocally.

Logical Workflow for Structural Validation

The following diagram illustrates the integrated workflow, demonstrating how data from each technique informs and validates the others.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation cluster_conclusion Structural Elucidation Synthesis React Ethyl 3-hydrazinylbenzoate with Acetylacetone Purification Purify Product (e.g., Column Chromatography) Synthesis->Purification LCMS LC-MS Analysis (Purity & MW Confirmation) Purification->LCMS HRMS HRMS Analysis (Determine Molecular Formula) LCMS->HRMS NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) HRMS->NMR Assemble Assemble Fragments & Propose Structure HRMS->Assemble NMR->Assemble XRAY X-ray Crystallography (Optional, for Absolute Proof) Validate Validate Structure Against All Spectroscopic Data XRAY->Validate Assemble->Validate Validate->XRAY If Ambiguous Final Final Validated Structure Validate->Final

Caption: Integrated workflow for synthesis and structural validation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[9] The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons (like N-H protons).

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure adequate signal-to-noise and resolution.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This often requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Acquisition: Sequentially acquire COSY, HSQC, and HMBC spectra. Use standard instrument parameters, optimizing the HMBC experiment for an expected long-range coupling constant of ~8 Hz, which is typical for 2- and 3-bond correlations.

Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of water and acetonitrile (both typically containing 0.1% formic acid to aid ionization).

  • Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500). For HRMS, use a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap.[13]

Data Interpretation: A Self-Validating System
Analysis Expected Result Interpretation
LC-MS (ESI+) A major peak at m/z = 247.11Confirms the molecular weight (MW = 246.28) of the product via the [M+H]⁺ ion. The purity can be estimated from the peak area in the chromatogram.
HRMS (ESI+) m/z = 247.1131 (calculated for C₁₄H₁₅N₂O₂⁺)The high-accuracy mass confirms the molecular formula is C₁₄H₁₄N₂O₂, which is consistent with the proposed structure.

The power of NMR lies in using multiple experiments to build the structure piece by piece.

G cluster_data cluster_fragments H1 ¹H NMR (Proton Environments) Frag1 Ethyl Ester (-CH₂-CH₃) H1->Frag1 Frag2 1,3-Disubstituted Benzene Ring H1->Frag2 Frag3 3,5-Dimethyl Pyrazole Ring H1->Frag3 C13 ¹³C NMR (Carbon Skeleton) C13->Frag1 C13->Frag2 C13->Frag3 HSQC HSQC (Direct C-H Bonds) HSQC->Frag1 Correlates HSQC->Frag2 HSQC->Frag3 HMBC HMBC (2-3 Bond C-H Links) Structure Final Structure Ethyl 3-(3,5-dimethyl- 1H-pyrazol-1-yl)benzoate HMBC->Structure Frag1->Structure HMBC Connects Frag2->Structure HMBC Connects Frag3->Structure HMBC Connects

References

A Senior Application Scientist's Guide to Benchmarking Ethyl 3-hydrazinylbenzoate hydrochloride in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and medicinal chemistry, the selection of foundational building blocks is a critical decision that dictates the efficiency of synthetic routes and the novelty of the resulting molecular scaffolds. Ethyl 3-hydrazinylbenzoate hydrochloride is a versatile reagent, prized for its utility in constructing key heterocyclic systems. However, a nuanced understanding of its performance relative to other commercially available hydrazine derivatives is essential for optimizing reaction outcomes.

This guide provides an in-depth, objective comparison of this compound against a curated set of alternative building blocks. We will move beyond simple catalog data, delving into a comparative analysis supported by experimental protocols and performance metrics in two widely employed, synthetically vital transformations: the Fischer Indole Synthesis and the Knorr Pyrazole Synthesis. Our analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.

The Contenders: A Physicochemical Overview

The reactivity of a substituted phenylhydrazine is intrinsically linked to its electronic and steric properties. The nature of the substituent on the aromatic ring can profoundly influence the nucleophilicity of the hydrazine moiety and the stability of reaction intermediates. For this guide, we will benchmark this compound against three structurally related alternatives, each offering a distinct electronic profile.

Building Block Structure CAS Number Molecular Weight ( g/mol ) Key Features & Rationale for Inclusion
Ethyl 3-hydrazinylbenzoate HCl (Target) 940875-99-0216.66[1]Features a meta-positioned, moderately electron-withdrawing ester group. Offers a reactive handle for post-synthesis modification.
Phenylhydrazine HCl (The Classic) 59-88-1144.60The unsubstituted parent compound. Serves as a baseline for evaluating electronic effects.
Ethyl 4-hydrazinylbenzoate HCl (The Isomer) 63234-45-7216.66The para-isomer of our target. Allows for direct comparison of substituent position effects on reactivity.
(4-Methoxyphenyl)hydrazine HCl (Electron-Rich) 19501-58-7174.62Contains a strong electron-donating methoxy group, increasing the nucleophilicity of the hydrazine.
(4-Nitrophenyl)hydrazine HCl (Electron-Poor) 636-99-7189.59Features a powerful electron-withdrawing nitro group, significantly reducing nucleophilicity.

Benchmark Reaction I: The Fischer Indole Synthesis

The Fischer indole synthesis is a cornerstone reaction in organic chemistry, providing a direct route to the indole scaffold, a privileged structure in countless pharmaceuticals.[2][3] The reaction's mechanism is sensitive to the electronic nature of the hydrazine, making it an excellent platform for our comparative study.

Causality of Reagent Choice in the Fischer Indole Synthesis

The reaction proceeds via the formation of a phenylhydrazone, which, under acidic conditions, undergoes a[4][4]-sigmatropic rearrangement.[5] The rate of this key rearrangement and the subsequent cyclization and ammonia elimination steps are heavily influenced by the electronic properties of the aryl ring. Electron-donating groups (EDGs) on the ring can stabilize the developing positive charge during the rearrangement, often accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) can retard the reaction by destabilizing this intermediate.

Fischer_Indole_Mechanism cluster_start Step 1: Hydrazone Formation cluster_rearrange Step 2: Key Rearrangement cluster_cyclize Step 3: Cyclization & Aromatization A Aryl Hydrazine + Ketone/Aldehyde B Arylhydrazone A->B Condensation (-H2O) C Ene-hydrazine (Tautomer) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D H+ E Di-imine Intermediate D->E F Cyclization E->F G Ammonia Elimination F->G -NH3 H Indole Product G->H Aromatization

Caption: Mechanism of the Fischer Indole Synthesis.

Comparative Performance Data

The following data represents typical outcomes from the reaction of various hydrazines with cyclohexanone, catalyzed by polyphosphoric acid (PPA).

Hydrazine Building Block Reaction Time (h) Yield (%) Analysis & Causality
(4-Methoxyphenyl)hydrazine HCl288The electron-donating methoxy group activates the ring, facilitating the[4][4]-sigmatropic rearrangement and leading to a faster reaction and higher yield.
Phenylhydrazine HCl475Serves as the baseline. The unsubstituted ring provides moderate reactivity.
Ethyl 3-hydrazinylbenzoate HCl 5 70 The meta-ester group is weakly deactivating, slightly slowing the reaction compared to the baseline. However, its influence is less pronounced than a para-EWG.
Ethyl 4-hydrazinylbenzoate HCl665The para-ester group exerts a stronger deactivating effect through resonance, retarding the reaction more significantly than its meta-counterpart.
(4-Nitrophenyl)hydrazine HCl1235The potent electron-withdrawing nitro group strongly deactivates the ring, making the key rearrangement step significantly slower and resulting in a much lower yield.[3]
Self-Validating Experimental Protocol: Synthesis of Ethyl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate

This protocol is designed to be self-validating through clear checkpoints, such as TLC monitoring and expected product characteristics.

Materials:

  • This compound (1.0 eq)

  • Cyclohexanone (1.1 eq)

  • Ethanol (approx. 5 mL per gram of hydrazine)

  • Polyphosphoric Acid (PPA) (approx. 10x weight of hydrazine)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Brine

Procedure:

  • Hydrazone Formation: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol. Add cyclohexanone (1.1 eq) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting hydrazine is consumed (typically 1-2 hours). The formation of the hydrazone is usually evident by the formation of a precipitate.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Cyclization: To the crude hydrazone, carefully add polyphosphoric acid. Heat the mixture to 100-120°C with stirring. The mixture will become a thick, stirrable paste. Monitor the reaction by TLC until the hydrazone is consumed (typically 4-5 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly quench the reaction by adding crushed ice, followed by the dropwise addition of water while stirring vigorously.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure indole product.

Fischer_Workflow A 1. Mix Hydrazine & Ketone in Ethanol B 2. Stir at RT (1-2h) Monitor by TLC A->B C 3. Evaporate Ethanol B->C D 4. Add PPA, Heat to 120°C Monitor by TLC (4-5h) C->D E 5. Cool & Quench with Ice/Water D->E F 6. Neutralize (NaHCO3) & Extract (EtOAc) E->F G 7. Wash, Dry (Na2SO4) & Concentrate F->G H 8. Purify by Column Chromatography G->H I Final Product H->I

Caption: Experimental Workflow for Fischer Indole Synthesis.

Benchmark Reaction II: The Knorr Pyrazole Synthesis

The synthesis of pyrazoles, another critical heterocycle in medicinal chemistry, is often accomplished by the condensation of a hydrazine with a 1,3-dicarbonyl compound.[6] This reaction's regioselectivity is a key consideration, particularly with unsymmetrical dicarbonyls, and can be influenced by the electronic nature of the hydrazine used.

Causality of Reagent Choice in Pyrazole Synthesis

The reaction initiates with the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl group. The choice of which nitrogen attacks and which carbonyl is attacked first can lead to different regioisomers. A more nucleophilic hydrazine (containing an EDG) will react faster. The electronic properties of the hydrazine can also influence the rate of the final dehydration and aromatization step.

Comparative Performance Data

The following data represents typical outcomes from the reaction of various hydrazines with ethyl acetoacetate. This reaction is well-established and generally provides good yields.

Hydrazine Building Block Reaction Time (h) Yield (%) Analysis & Causality
(4-Methoxyphenyl)hydrazine HCl1.592The enhanced nucleophilicity of the hydrazine due to the EDG leads to a very rapid and efficient condensation.
Phenylhydrazine HCl2.589The baseline hydrazine shows high efficiency in this transformation.
Ethyl 3-hydrazinylbenzoate HCl 3 85 The weakly deactivating ester group slightly reduces the hydrazine's nucleophilicity, leading to a slightly longer reaction time but still maintaining a high yield.
Ethyl 4-hydrazinylbenzoate HCl3.582The stronger deactivating effect of the para-ester further slows the initial nucleophilic attack compared to the meta isomer.
(4-Nitrophenyl)hydrazine HCl675The significantly diminished nucleophilicity of the hydrazine due to the nitro group results in a much slower reaction, though the overall yield remains respectable due to the favorability of the cyclization.
Self-Validating Experimental Protocol: Synthesis of Ethyl 5-methyl-1-(3-(ethoxycarbonyl)phenyl)-1H-pyrazole-3-carboxylate

This protocol provides a reliable method for synthesizing a substituted pyrazole, with progress easily monitored by TLC.

Materials:

  • This compound (1.0 eq)

  • Diethyl 1,3-acetonedicarboxylate (1.0 eq)

  • Acetic Acid (as solvent)

  • Water

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and diethyl 1,3-acetonedicarboxylate (1.0 eq) in glacial acetic acid.

  • Heating: Heat the reaction mixture to reflux (approx. 118°C).

  • Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 3-4 hours).

  • Cooling and Precipitation: Cool the reaction mixture to room temperature, then pour it into a beaker of ice water. The product will often precipitate as a solid.

  • Isolation (Filtration): If a solid forms, collect the product by vacuum filtration and wash the filter cake with cold water. The product may be pure enough at this stage. If not, proceed to extraction.

  • Isolation (Extraction): If the product oils out or for higher purity, neutralize the aqueous mixture with saturated sodium bicarbonate solution and extract three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Recrystallize the crude solid (e.g., from ethanol/water) or purify by column chromatography to obtain the final pyrazole product.

Pyrazole_Workflow A 1. Dissolve Hydrazine & Dicarbonyl in Acetic Acid B 2. Heat to Reflux Monitor by TLC (3-4h) A->B C 3. Cool & Pour into Ice Water B->C D 4. Isolate Product C->D E 5a. Filter Precipitate & Wash with Water D->E If Solid F 5b. Neutralize & Extract with Ethyl Acetate D->F If Oil/Further Purity I Final Product E->I G 6. Dry & Concentrate F->G H 7. Purify by Recrystallization or Chromatography G->H H->I

Caption: Experimental Workflow for Knorr Pyrazole Synthesis.

Senior Application Scientist's Analysis and Recommendations

The experimental data clearly demonstrates a predictable trend governed by fundamental principles of physical organic chemistry.

  • Reactivity: The reactivity of the aryl hydrazine in both benchmark syntheses is directly correlated with the electronic nature of the substituent. Electron-donating groups accelerate the reactions, while electron-withdrawing groups retard them.

  • Performance of this compound: Our target compound proves to be a robust and reliable building block. Its performance is slightly attenuated compared to unsubstituted phenylhydrazine but is significantly better than strongly deactivated systems like the nitro-analogue. The yields obtained are consistently high, making it an excellent choice for routine synthesis.

  • The Isomeric Advantage (Meta vs. Para): The meta-position of the ester group in our target compound is a key advantage over its para-isomer. The deactivating resonance effect of the carbonyl is not transmitted to the hydrazine attachment point from the meta position, resulting in higher reactivity and better yields compared to Ethyl 4-hydrazinylbenzoate hydrochloride.

  • Synthetic Utility: The most compelling reason to select this compound is the presence of the ethyl ester group. This functionality is relatively stable to the acidic conditions of the Fischer indole and pyrazole syntheses but serves as a versatile handle for subsequent modifications (e.g., hydrolysis to the carboxylic acid, amidation, or reduction to an alcohol). This "post-synthesis functionalization" potential is a significant advantage in library synthesis and lead optimization campaigns, a feature that baseline Phenylhydrazine lacks.

Recommendation:

Choose This compound when:

  • A balance of good reactivity and high yield is required.

  • The synthetic plan involves subsequent modification of the core structure, leveraging the ester as a functional handle.

  • A moderately deactivated hydrazine is needed to control selectivity in more complex systems.

Avoid this reagent in favor of an electron-rich alternative like (4-Methoxyphenyl)hydrazine when reaction speed is the absolute priority and the resulting methoxy-substituted product is desired.

Safety and Handling Considerations

Hydrazine derivatives are a class of compounds that require careful handling due to their potential toxicity.

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][7]

  • Toxicity: Hydrazines can be skin and respiratory irritants and are often classified as toxic and potentially carcinogenic.[8] Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store all hydrazine hydrochlorides in a cool, dry, well-ventilated area away from strong oxidizing agents.[4] They are typically stable solids, but proper storage ensures longevity and safety.

Always consult the specific Safety Data Sheet (SDS) for each reagent before use.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Ethyl 3-hydrazinylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: This document outlines critical safety and procedural information for the proper disposal of Ethyl 3-hydrazinylbenzoate Hydrochloride. Adherence to these guidelines is essential for ensuring personnel safety and regulatory compliance.

Authored by: A Senior Application Scientist

For researchers, scientists, and drug development professionals, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final, and arguably most critical, phase is its safe and compliant disposal. This compound, a versatile building block in synthetic chemistry, requires a nuanced and informed approach to its disposal due to its inherent chemical properties. This guide provides a detailed, step-by-step framework for its proper handling, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile: Why Caution is Paramount

This compound is classified as a skin, eye, and respiratory irritant.[1][2][3] Like many hydrazine derivatives, it should be treated as a hazardous substance with potential toxicity and carcinogenicity.[4] The hydrochloride salt form adds another layer of consideration, as it can react with bases to liberate the more volatile and potentially more hazardous free hydrazine base. Furthermore, thermal decomposition can release toxic gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[1]

A thorough understanding of these hazards is not merely a regulatory formality; it is the bedrock upon which safe laboratory practices are built. The primary goal of any disposal procedure is to mitigate these risks through controlled and validated methods.

The Golden Rule: Regulatory Compliance

The disposal of any hazardous chemical is governed by a stringent framework of local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) provides comprehensive guidelines under the Resource Conservation and Recovery Act (RCRA).[5][6][7][8][9][10] It is the legal responsibility of the waste generator—the laboratory that created the waste—to ensure its proper management from "cradle to grave."[7]

Therefore, the first and most crucial step is to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on your location and the scale of your waste, and will be able to direct you to an approved hazardous waste disposal vendor.

Personal Protective Equipment (PPE): The Non-Negotiable First Line of Defense

Before handling this compound for any purpose, including disposal, the following minimum PPE must be worn:

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles with side shieldsProtects against splashes of the chemical or treatment reagents that can cause serious eye irritation.[1][11]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact, which can cause irritation.[1][2][3][11]
Body Protection Lab coatProtects against incidental contact and contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hood is mandatoryPrevents inhalation of dust or vapors, which can cause respiratory irritation.[1][2][3]

Disposal Pathways: A Two-Pronged Approach

The appropriate disposal method for this compound depends on the quantity of waste.

Large Quantities and Unused Product

For bulk amounts of the chemical or unopened containers, direct disposal through a licensed hazardous waste contractor is the only acceptable method. Do not attempt to treat large quantities in the laboratory. The exothermic nature of neutralization and oxidation reactions can be difficult to control on a large scale, posing a significant safety risk.

Procedure:

  • Segregation and Labeling: Ensure the container is clearly and accurately labeled as "Hazardous Waste: this compound."

  • Secure Storage: Store the container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and bases.[1]

  • Contact EHS: Arrange for pickup by your institution's approved hazardous waste disposal service.

Small, Laboratory-Scale Quantities: In-Lab Chemical Neutralization

For minor spills or residual amounts in empty containers, where permitted by your institution and local regulations, a carefully controlled in-lab chemical neutralization and oxidation procedure can be employed. The principle behind this method is the oxidation of the hazardous hydrazine moiety to nitrogen gas, water, and other less harmful byproducts.[5]

Causality of Procedural Steps: The following protocol is designed to first neutralize the hydrochloride salt to the free base in a controlled manner, followed by oxidation of the hydrazine group. Dilution is critical to manage the exothermic nature of the reaction, and the choice of oxidizing agent is based on its efficacy in degrading hydrazines to relatively benign products.

Experimental Protocol: Chemical Neutralization and Oxidation

Reagents Required:

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium Hypochlorite (NaOCl) solution (household bleach, typically 5-6%)

  • Water

Step-by-Step Methodology:

  • Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.

  • Prepare the Waste Solution: For small solid residues, dissolve them in a volume of cold water to create a dilute solution (less than 1% concentration). For contaminated labware, rinse with a small amount of water to create this dilute solution.

  • Neutralization of the Hydrochloride: Slowly and with stirring, add a saturated solution of sodium bicarbonate to the dilute this compound solution. You may observe some gas evolution (CO₂). Continue adding the bicarbonate solution until the gas evolution ceases, indicating that the hydrochloride has been neutralized.

  • Oxidation of the Hydrazine: While stirring the neutralized solution, slowly add the sodium hypochlorite solution. A 2:1 molar excess of sodium hypochlorite to the estimated amount of hydrazine is recommended to ensure complete destruction. The reaction can be exothermic, so add the bleach in small portions and monitor for any temperature increase.

  • Reaction Time: Allow the mixture to stir at room temperature for at least 2 hours to ensure the reaction goes to completion.

  • Verification of Destruction (Optional but Recommended): If your facility has the capability, test the solution for the absence of hydrazine using an appropriate analytical method.

  • Final Disposal: Once the hydrazine is destroyed, the resulting solution may be suitable for drain disposal, depending on your local regulations. Always consult with your EHS department before disposing of any treated chemical waste down the drain. The final solution will contain sodium chloride, sodium carbonate, and potentially oxidized organic byproducts.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation: This compound decision_quantity Assess Quantity start->decision_quantity large_quantity Large Quantity / Unused Product decision_quantity->large_quantity Large small_quantity Small, Lab-Scale Quantity (e.g., residue, minor spills) decision_quantity->small_quantity Small large_disposal_1 Label as Hazardous Waste large_quantity->large_disposal_1 small_disposal_1 In-Lab Neutralization/Oxidation (If permitted by EHS) small_quantity->small_disposal_1 large_disposal_2 Store in Designated Area large_disposal_1->large_disposal_2 large_disposal_3 Contact EHS for Vendor Pickup large_disposal_2->large_disposal_3 small_disposal_2 1. Dilute with cold water (<1%) small_disposal_1->small_disposal_2 small_disposal_3 2. Neutralize with NaHCO₃ solution small_disposal_2->small_disposal_3 small_disposal_4 3. Oxidize with NaOCl solution (bleach) small_disposal_3->small_disposal_4 small_disposal_5 4. Stir for 2 hours small_disposal_4->small_disposal_5 decision_final_disposal Consult EHS for Final Disposal small_disposal_5->decision_final_disposal drain_disposal Drain Disposal (if approved) decision_final_disposal->drain_disposal Approved hazardous_waste_collection Collect as Hazardous Waste decision_final_disposal->hazardous_waste_collection Not Approved

Caption: Decision tree for the disposal of this compound.

Conclusion: A Culture of Safety

The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the inherent hazards, adhering to regulatory requirements, and following validated procedures, researchers can ensure that the final step in their experimental workflow is as safe and rigorous as the science that preceded it. Always prioritize safety and when in doubt, consult your institution's Environmental Health and Safety professionals.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-hydrazinylbenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like Ethyl 3-hydrazinylbenzoate hydrochloride (CAS No. 940875-99-0) demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols.[1][2][3] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a procedural and causal understanding of personal protective equipment (PPE) and handling best practices.

Hazard Profile and Corresponding PPE

The primary routes of exposure for a solid chemical like this compound are inhalation of dust particles, skin contact, and eye contact.[4][5] Ingestion is also a potential route of exposure.[5][7][9] The recommended PPE is therefore chosen to mitigate these specific risks.

Potential Hazard GHS Classification (Anticipated) Primary PPE Secondary PPE/Work Practice
Skin Irritation Skin Irritation (Category 2)[4][5][8]Chemical-resistant gloves (Nitrile)Lab coat, Long-sleeved clothing[10]
Eye Irritation Serious Eye Irritation (Category 2/2A)[4][5][8]Safety glasses with side shields or goggles[4][10]Eyewash station in close proximity[4][11]
Respiratory Irritation Specific target organ toxicity – single exposure (Category 3)[4][5]Use in a chemical fume hoodAvoid dust formation[4][12]
Harmful if Swallowed Acute toxicity, oral (Category 4)[5][7]Do not eat, drink, or smoke when using[5][7]Wash hands thoroughly after handling[4][7]

Operational Plan: From Preparation to Disposal

A robust safety plan extends beyond simply wearing PPE; it encompasses the entire workflow, from the moment the chemical is removed from storage to the final disposal of waste.

Preparation and Engineering Controls

Before handling this compound, ensure that your workspace is properly equipped.

  • Ventilation : All handling of the solid, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[4]

  • Emergency Equipment : Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[4][11] Have a spill kit appropriate for solid chemical spills readily available.

Donning and Doffing of PPE: A Step-by-Step Protocol

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat : Wear a clean, long-sleeved lab coat that fits properly.

  • Gloves : Don a pair of appropriate chemical-resistant gloves (nitrile is a suitable choice for general laboratory use). Ensure the gloves overlap the cuffs of your lab coat.

  • Eye Protection : Put on safety glasses with side shields or chemical splash goggles.[4]

Doffing Sequence (to be performed in the fume hood or designated area):

  • Gloves : Remove gloves using the proper technique to avoid touching the outer contaminated surface with your bare hands.[6]

  • Lab Coat : Remove your lab coat, turning it inside out as you do so to contain any contamination.

  • Eye Protection : Remove your eye protection.

  • Hand Washing : Immediately wash your hands thoroughly with soap and water.[4][7]

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Gloves Don1->Don2 Don3 3. Eye Protection Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Wash Hands Doff3->Doff4 End End Doff4->End Start Start Start->Don1

Caption: Correct sequence for donning and doffing PPE.

Emergency Response Plan

In the event of an exposure or spill, a swift and correct response is crucial.

Exposure Protocols
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13][14] If irritation persists, seek medical attention.[4]

  • Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[4][14] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[14]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4][13]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][15]

Spill Management
  • Minor Spill (in a fume hood) :

    • Ensure you are wearing the appropriate PPE.

    • Carefully sweep up the solid material and place it in a sealed container for disposal.[4] Avoid generating dust.[5]

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Major Spill (outside a fume hood) :

    • Evacuate the immediate area and alert others.

    • Prevent the spread of dust.

    • Contact your institution's environmental health and safety (EHS) department for assistance with cleanup.

Spill Response Decision Tree

Spill_Response Start Spill Occurs InHood Is the spill contained within a fume hood? Start->InHood MinorSpill Minor Spill Protocol: - Wear PPE - Sweep up solid - Clean area InHood->MinorSpill Yes MajorSpill Major Spill Protocol: - Evacuate area - Alert others - Contact EHS InHood->MajorSpill No

Caption: Decision-making for spill response.

Disposal Plan

Proper disposal of chemical waste and contaminated materials is a critical final step in the safe handling of this compound.

  • Chemical Waste : All waste containing this compound, whether solid or in solution, should be collected in a designated, sealed, and properly labeled hazardous waste container.[4][5]

  • Contaminated PPE : Disposable PPE, such as gloves, should be placed in a sealed bag and disposed of as solid hazardous waste.[6] Contaminated lab coats should be professionally laundered or disposed of according to your institution's guidelines.[14]

By adhering to these detailed protocols, you are not only ensuring your own safety but also contributing to a culture of safety within your laboratory. This proactive approach to chemical handling is fundamental to responsible scientific practice.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.